Product packaging for N,N-Diethyldodecanamide(Cat. No.:CAS No. 3352-87-2)

N,N-Diethyldodecanamide

Cat. No.: B1294644
CAS No.: 3352-87-2
M. Wt: 255.44 g/mol
InChI Key: CWNSVVHTTQBGQB-UHFFFAOYSA-N
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Description

N,N-Diethyldodecanamide is a useful research compound. Its molecular formula is C16H33NO and its molecular weight is 255.44 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 406286. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H33NO B1294644 N,N-Diethyldodecanamide CAS No. 3352-87-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,N-diethyldodecanamide
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InChI

InChI=1S/C16H33NO/c1-4-7-8-9-10-11-12-13-14-15-16(18)17(5-2)6-3/h4-15H2,1-3H3
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InChI Key

CWNSVVHTTQBGQB-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCCCCCC(=O)N(CC)CC
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Molecular Formula

C16H33NO
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DSSTOX Substance ID

DTXSID5044655
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Molecular Weight

255.44 g/mol
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Physical Description

Colorless viscous liquid; mp = 3-5 deg C; [Alfa Aesar MSDS]
Record name N,N-Diethyldodecanamide
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CAS No.

3352-87-2
Record name N,N-Diethyldodecanamide
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Record name N,N-Diethyl lauramide
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Foundational & Exploratory

An In-depth Technical Guide to N,N-Diethyldodecanamide: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-Diethyldodecanamide, a tertiary amide with a long alkyl chain, holds interest in various chemical and industrial applications. This technical guide provides a comprehensive overview of its core chemical and physical properties, structural information, and representative experimental protocols for its synthesis and analysis. The information is presented to support research and development activities, offering a foundational understanding of this compound. All quantitative data are summarized in structured tables for clarity and ease of comparison. Additionally, a logical workflow for the synthesis and purification of N,N-di-substituted amides is provided as a visual guide.

Chemical Structure and Identification

This compound is characterized by a dodecanoyl group attached to a diethylamine moiety. The long lipophilic alkyl chain and the polar tertiary amide group confer upon it specific solubility and reactivity characteristics.

Table 1: Compound Identification

IdentifierValue
IUPAC Name This compound[1]
Synonyms N,N-Diethyllauramide, Lauric acid diethylamide
CAS Number 3352-87-2[1]
Molecular Formula C16H33NO[1]
SMILES CCCCCCCCCCCC(=O)N(CC)CC[1]
InChIKey CWNSVVHTTQBGQB-UHFFFAOYSA-N[1]

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the tables below. These properties are crucial for designing experimental conditions, understanding its behavior in various matrices, and for quality control purposes.

Table 2: Physical Properties

PropertyValueReference
Molecular Weight 255.44 g/mol [1]
Appearance Colorless to light yellow liquid
Melting Point 2-5 °C[2]
Boiling Point 166-167 °C @ 2 mmHg[3]
Density 0.847 g/mL at 25 °C[3]
Flash Point >110 °C[2]
Refractive Index 1.455[4]
Water Solubility No information available[3]

Table 3: Chemical and Spectroscopic Properties

PropertyValue
Chemical Class Tertiary Amide
¹H NMR Spectrum available[1]
¹³C NMR Spectrum available[1]
Mass Spectrometry (GC-MS) Characteristic fragmentation pattern observed[1]
Infrared (IR) Spectrum Spectrum available[1]

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not extensively reported in the literature. However, based on general methods for the synthesis of tertiary amides and the analysis of long-chain amides, the following representative protocols can be adapted.

Synthesis of this compound

A common method for the synthesis of N,N-disubstituted amides is the reaction of a carboxylic acid with an amine in the presence of a coupling agent, or the reaction of an acid chloride with an amine.

Protocol 3.1.1: Synthesis from Dodecanoyl Chloride and Diethylamine

Materials:

  • Dodecanoyl chloride

  • Diethylamine

  • Triethylamine (or another suitable base)

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve dodecanoyl chloride (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, prepare a solution of diethylamine (1.2 eq) and triethylamine (1.2 eq) in anhydrous DCM.

  • Add the diethylamine/triethylamine solution dropwise to the cooled dodecanoyl chloride solution with constant stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.

Purification

The crude product can be purified using vacuum distillation or column chromatography.

Protocol 3.2.1: Purification by Column Chromatography

Materials:

  • Silica gel (for column chromatography)

  • Hexane

  • Ethyl acetate

Procedure:

  • Prepare a silica gel slurry in a non-polar solvent (e.g., hexane).

  • Pack a chromatography column with the silica gel slurry.

  • Dissolve the crude this compound in a minimal amount of the eluent.

  • Load the sample onto the top of the silica gel column.

  • Elute the column with a gradient of ethyl acetate in hexane, starting with a low polarity mixture and gradually increasing the polarity.

  • Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine the pure fractions and evaporate the solvent to yield purified this compound.

Analytical Methods

Protocol 3.3.1: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Capillary column suitable for the analysis of fatty acid amides (e.g., HP-5MS or equivalent)

Procedure:

  • Sample Preparation: Dissolve a small amount of this compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Injection: Inject an appropriate volume of the sample solution into the GC inlet.

  • GC Conditions (Representative):

    • Inlet temperature: 250 °C

    • Oven program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 15 °C/min, and hold for 10 minutes.

    • Carrier gas: Helium at a constant flow rate.

  • MS Conditions (Representative):

    • Ion source temperature: 230 °C

    • Electron ionization (EI) at 70 eV.

    • Mass scan range: m/z 40-500.

  • Data Analysis: Identify the peak corresponding to this compound based on its retention time and mass spectrum.

Mandatory Visualizations

Logical Workflow for Synthesis and Purification

The following diagram illustrates a general workflow for the synthesis and purification of N,N-disubstituted amides, which is applicable to this compound.

Synthesis_Purification_Workflow Reactants Dodecanoyl Chloride + Diethylamine + Base Reaction Amide Formation (in Anhydrous Solvent) Reactants->Reaction Reaction Workup Aqueous Workup (Wash with NaHCO3, Brine) Reaction->Workup Quenching Drying Drying of Organic Layer (e.g., MgSO4) Workup->Drying Concentration Solvent Removal (Rotary Evaporation) Drying->Concentration Crude_Product Crude this compound Concentration->Crude_Product Purification Purification (Column Chromatography or Vacuum Distillation) Crude_Product->Purification Pure_Product Pure this compound Purification->Pure_Product Analysis Characterization (NMR, MS, IR) Pure_Product->Analysis

Caption: General workflow for the synthesis and purification of this compound.

Safety Information

According to available safety data sheets, this compound may cause skin and eye irritation.[2][5] It is recommended to handle this chemical in a well-ventilated area and to use appropriate personal protective equipment (PPE), including gloves and safety glasses.[2][3]

Table 4: GHS Hazard Information

Hazard ClassHazard Statement
Skin corrosion/irritationH315: Causes skin irritation[2][5]
Serious eye damage/eye irritationH319: Causes serious eye irritation[2][5]
Specific target organ toxicity — single exposureH335: May cause respiratory irritation[2]

Conclusion

This technical guide provides essential information on the chemical properties, structure, and handling of this compound. The summarized data and representative experimental protocols offer a valuable resource for researchers and professionals in the fields of chemistry and drug development. While specific, optimized protocols for this compound are not widely published, the general methodologies presented here provide a solid foundation for its synthesis, purification, and analysis. Further research into its biological activities and applications is warranted.

References

In-Depth Technical Guide on N,N-Diethyldodecanamide (CAS: 3352-87-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-Diethyldodecanamide, also known as N,N-diethyllauramide, is a long-chain fatty acid amide with the chemical formula C₁₆H₃₃NO. While its direct biological functions and mechanisms of action are not extensively documented in publicly available literature, its structural class—fatty acid amides (FAAs)—is of significant interest in biomedical research. FAAs are a diverse group of lipid signaling molecules that include endocannabinoids and other bioactive lipids, known to modulate various physiological processes. This technical guide provides a comprehensive overview of the available physicochemical data, synthesis methodologies, and potential, though largely unexplored, biological activities of this compound. The information is presented to facilitate further research and application development for this compound.

Chemical and Physical Properties

This compound is a clear, colorless to light yellow liquid at room temperature.[1] A summary of its key physicochemical properties is presented in Table 1 for easy reference and comparison.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 3352-87-2[1][2][3][4][5]
Molecular Formula C₁₆H₃₃NO[2][3]
Molecular Weight 255.44 g/mol [2]
Appearance Clear colorless to light yellow liquid[1]
Boiling Point 166-167 °C at 2 mmHg[1]
Melting Point 3-5 °C[2]
Density 0.847 g/mL at 25 °C[1]
Refractive Index (n20/D) 1.454[1]
Solubility Insoluble in water[6]
Synonyms N,N-Diethyllauramide, Lauric acid diethylamide[2]

Synthesis Protocols

Amidation of Dodecanoyl Chloride with Diethylamine

This is a common and efficient method for forming amides. The workflow for this synthesis is depicted below.

DodecanoylChloride Dodecanoyl Chloride Reaction Reaction Mixture DodecanoylChloride->Reaction Diethylamine Diethylamine Diethylamine->Reaction Solvent Inert Solvent (e.g., DCM, THF) Solvent->Reaction Base Base (e.g., Triethylamine, Pyridine) Base->Reaction Workup Aqueous Workup (e.g., washing with HCl, NaHCO₃, brine) Reaction->Workup 1. Stir at 0 °C to RT 2. Monitor by TLC Purification Purification (e.g., Column Chromatography, Distillation) Workup->Purification Product This compound Purification->Product

Synthesis of this compound via Acid Chloride

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve dodecanoyl chloride (1.0 eq) in a suitable inert solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Addition of Amine and Base: Cool the solution to 0 °C using an ice bath. Add triethylamine (1.1-1.5 eq) or another non-nucleophilic base to act as an acid scavenger. Slowly add diethylamine (1.0-1.2 eq) dropwise to the stirred solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Workup: Quench the reaction with water or a dilute aqueous acid solution (e.g., 1 M HCl). Separate the organic layer and wash sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and brine.

  • Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Lipase-Catalyzed Amidation

Enzymatic synthesis offers a greener alternative to traditional chemical methods, often proceeding under milder conditions with high selectivity. Lipases, such as Candida antarctica lipase B (CALB), can catalyze the direct amidation of fatty acids or their esters with amines.[7][8][9][10]

DodecanoicAcid Dodecanoic Acid or Methyl Dodecanoate Reaction Reaction Mixture DodecanoicAcid->Reaction Diethylamine Diethylamine Diethylamine->Reaction Lipase Immobilized Lipase (e.g., Novozym 435) Lipase->Reaction Solvent Organic Solvent (optional, e.g., Acetonitrile, Toluene) or Solvent-Free Solvent->Reaction Incubation Incubation (e.g., 50-70 °C, with shaking) Reaction->Incubation Filtration Enzyme Removal (Filtration) Incubation->Filtration Purification Solvent Removal & Purification (if necessary) Filtration->Purification Product This compound Purification->Product

Lipase-Catalyzed Synthesis of this compound

Experimental Protocol:

  • Reaction Mixture: Combine dodecanoic acid or its methyl ester (1.0 eq), diethylamine (excess, e.g., 2-4 eq), and an immobilized lipase such as Novozym 435 (e.g., 10% w/w of substrates) in a suitable reaction vessel. The reaction can be run in a solvent like acetonitrile or under solvent-free conditions.[8][10]

  • Incubation: Incubate the mixture at a moderately elevated temperature (e.g., 50-70 °C) with continuous shaking for 24-72 hours.[7]

  • Enzyme Removal: After the reaction, the immobilized enzyme can be easily removed by filtration for potential reuse.

  • Purification: The solvent (if used) is removed under reduced pressure. The remaining product can be purified if necessary, although enzymatic reactions often yield products of high purity.

Analytical Data

A summary of available analytical data for the characterization of this compound is presented in Table 2.

Table 2: Analytical Data for this compound

Analytical TechniqueKey ObservationsSource(s)
GC-MS The mass spectrum typically shows a molecular ion peak and characteristic fragmentation patterns of long-chain amides.[2]
¹H NMR Spectral data would show characteristic signals for the ethyl groups on the nitrogen and the long alkyl chain of the dodecanoyl group.[2]
¹³C NMR The spectrum would display distinct peaks for the carbonyl carbon, the carbons of the diethylamino group, and the carbons of the dodecyl chain.[2]
IR Spectroscopy A strong absorption band characteristic of the amide carbonyl (C=O) stretch is expected around 1630-1680 cm⁻¹.[2]

Biological Activity and Potential Applications

While there is a lack of direct studies on the biological activity of this compound, the broader class of fatty acid amides (FAAs) has been shown to possess interesting pharmacological properties.

Potential as a Cannabinoid Receptor Ligand

Many FAAs are known to interact with the endocannabinoid system, which plays a crucial role in regulating a wide range of physiological processes. Some FAAs act as agonists or allosteric modulators of cannabinoid receptors (CB1 and CB2).[11][12][13] A recent study on a mixture of FAAs semi-synthesized from andiroba oil demonstrated that these compounds could have an affinity for CB1 and CB2 receptors, as suggested by molecular docking studies.[11][12] This suggests that this compound, as a long-chain FAA, could potentially interact with these receptors.

Potential Cytotoxic and Anti-Cancer Activity

There is emerging evidence that some FAAs exhibit cytotoxic effects against cancer cell lines.[11][12][13][14] For instance, a nanostructured lipid carrier system containing FAAs showed selective cytotoxic activity against a murine breast cancer cell line (4T1).[11][12] Another study demonstrated that FAAs from Carapa guianensis oil can suppress proliferation and promote apoptosis in C6 glioma cells, possibly through the inhibition of the Akt signaling pathway.[13] These findings suggest that this compound could be a candidate for evaluation in cancer research.

The general workflow for assessing the cytotoxicity of a compound like this compound is outlined below.

CellCulture Cancer Cell Line Culture (e.g., MCF-7, HeLa, 4T1) Treatment Cell Treatment CellCulture->Treatment Compound This compound (in various concentrations) Compound->Treatment Incubation Incubation (24, 48, 72 hours) Treatment->Incubation Assay Cytotoxicity Assay (e.g., MTT, XTT, LDH) Incubation->Assay DataAnalysis Data Analysis (Calculation of IC₅₀) Assay->DataAnalysis Result Determination of Cytotoxic Potency DataAnalysis->Result

General Workflow for a Cytotoxicity Assay

Experimental Protocol (MTT Assay):

  • Cell Seeding: Plate cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration and determine the half-maximal inhibitory concentration (IC₅₀) value.

Other Potential Applications

This compound is listed as a pharmaceutical intermediate and has been mentioned in the context of color film emulsions.[1][2] Its structural similarity to other N,N-dialkylamides suggests potential use as a solvent or extractant in various chemical processes.[15]

Conclusion

This compound is a readily synthesizable long-chain fatty acid amide with well-defined physicochemical properties. While direct biological studies on this specific compound are scarce, the known activities of the broader class of fatty acid amides, particularly their interactions with the endocannabinoid system and their potential as cytotoxic agents, suggest that this compound is a promising candidate for further pharmacological investigation. The synthesis and experimental protocols outlined in this guide provide a framework for researchers to produce and evaluate this compound for various potential applications in drug discovery and materials science. Further research is warranted to elucidate its specific biological targets and mechanisms of action.

References

N,N-Diethyldodecanamide: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-Diethyldodecanamide, an amide of significant interest in various chemical and pharmaceutical domains, is a versatile molecule with a range of applications. This technical guide provides an in-depth overview of its chemical identity, physicochemical properties, synthesis, and purification protocols. The information is curated to support researchers and professionals in drug development and other scientific disciplines in their understanding and utilization of this compound.

Chemical Identity

  • IUPAC Name: this compound[1]

  • Synonyms: A variety of synonyms are used to refer to this compound, reflecting its presence in diverse chemical inventories and literature. These include:

    • Diethyllauramide[2][3]

    • N,N-Diethyllauramide[1][4]

    • N,N-Diethyllaurylamide[2][3]

    • Dodecanamide, N,N-diethyl-[1][2]

    • Nopcogen 14-L[2][3]

    • Lauramide, N,N-diethyl-

    • NSC 3890[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.

PropertyValueSource
Molecular Formula C₁₆H₃₃NO[1][3][5]
Molecular Weight 255.44 g/mol [1][3]
CAS Number 3352-87-2[1][3][5]
Appearance Colorless to light yellow, viscous liquid[2][6]
Melting Point 3-5 °C[3][7]
Boiling Point 166-167 °C at 2 mmHg[3][6][7]
Density 0.847 g/mL at 25 °C[3][6]
Refractive Index (n²⁰/D) 1.454[6][7]
Flash Point >230 °F (>110 °C)[3][7]

Synthesis and Purification

Synthesis of this compound via Acyl Chloride Intermediate

This two-step process involves the initial conversion of dodecanoic acid to its more reactive acyl chloride, followed by amidation with diethylamine.

Step 1: Formation of Dodecanoyl Chloride

  • Reaction Setup: In a fume hood, a round-bottom flask equipped with a magnetic stirrer and a reflux condenser is charged with dodecanoic acid.

  • Addition of Thionyl Chloride: An excess of thionyl chloride (SOCl₂) is slowly added to the flask. The reaction is typically performed in an inert solvent such as dichloromethane or toluene, or neat.

  • Reaction Conditions: The mixture is gently heated to reflux. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

  • Work-up: After the reaction is complete, the excess thionyl chloride is removed by distillation, often under reduced pressure, to yield the crude dodecanoyl chloride.

Step 2: Amidation of Dodecanoyl Chloride

  • Reaction Setup: The crude dodecanoyl chloride is dissolved in an anhydrous, non-protic solvent like dichloromethane in a clean, dry flask equipped with a magnetic stirrer and an addition funnel, and cooled in an ice bath.

  • Addition of Diethylamine: A solution of diethylamine in the same solvent is added dropwise from the addition funnel to the cooled acyl chloride solution. An excess of diethylamine or the addition of a non-nucleophilic base (e.g., triethylamine) is used to neutralize the HCl byproduct.

  • Reaction Conditions: The reaction is typically stirred at low temperature and then allowed to warm to room temperature to ensure completion.

  • Quenching and Extraction: The reaction mixture is quenched by the addition of water or a dilute aqueous acid. The organic layer is separated, washed successively with dilute acid, a basic solution (like sodium bicarbonate), and brine.

  • Drying and Concentration: The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

Purification

The crude product can be purified by vacuum distillation to obtain the final, high-purity this compound. The purity of the final product can be assessed by standard analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy.

Experimental Workflow and Logic

The following diagram illustrates the logical workflow for the synthesis and purification of this compound.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis Dodecanoic_Acid Dodecanoic Acid Acyl_Chloride_Formation Acyl Chloride Formation Dodecanoic_Acid->Acyl_Chloride_Formation Thionyl_Chloride Thionyl Chloride Thionyl_Chloride->Acyl_Chloride_Formation Dodecanoyl_Chloride Dodecanoyl Chloride Acyl_Chloride_Formation->Dodecanoyl_Chloride Amidation Amidation Dodecanoyl_Chloride->Amidation Diethylamine Diethylamine Diethylamine->Amidation Crude_Product Crude this compound Amidation->Crude_Product Workup Aqueous Workup (Washings) Crude_Product->Workup Drying Drying Workup->Drying Solvent_Removal Solvent Removal Drying->Solvent_Removal Vacuum_Distillation Vacuum Distillation Solvent_Removal->Vacuum_Distillation Pure_Product Pure this compound Vacuum_Distillation->Pure_Product Analysis Purity Analysis (GC-MS, NMR, IR) Pure_Product->Analysis

Caption: Synthesis and Purification Workflow for this compound.

Biological Activity and Applications

This compound is primarily documented as a pharmaceutical intermediate.[6] While some sources suggest potential biological activities, detailed studies on its mechanism of action and specific signaling pathways are not extensively reported in the public domain. Its structural similarity to other N,N-dialkylamides, some of which exhibit properties as insect repellents or have applications in drug delivery, suggests potential avenues for future research. It has also been noted for its use in color film emulsions.[2]

Conclusion

This technical guide provides essential information on this compound for researchers and professionals. The compiled data on its chemical identity, properties, and a representative synthesis protocol serve as a valuable resource for its application in scientific research and development. Further investigations are warranted to fully elucidate its biological activity and expand its potential applications.

References

An In-depth Technical Overview of N,N-Diethyldodecanamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides core physicochemical properties of N,N-Diethyldodecanamide, a fatty amide used as a pharmaceutical intermediate.[1]

Physicochemical Data Summary

The fundamental molecular characteristics of this compound are essential for its application in research and development. A summary of its key quantitative data is presented below.

PropertyValue
Molecular FormulaC16H33NO
Molecular Weight255.44 g/mol [2][3]
IUPAC NameThis compound[2]
CAS Registry Number3352-87-2[2][4]

Relationship between Chemical Identity and Properties

The chemical structure dictates the molecular formula, which in turn determines the molecular weight of a compound. This hierarchical relationship is fundamental in chemical sciences.

Name This compound Formula Molecular Formula C16H33NO Name->Formula Weight Molecular Weight 255.44 g/mol Formula->Weight

Figure 1: Logical flow from chemical name to molecular properties.

References

N,N-Diethyldodecanamide: A Comprehensive Technical Analysis of its Physicochemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the physicochemical properties of N,N-Diethyldodecanamide, a versatile amide compound with applications in various scientific fields. This document is intended for researchers, scientists, and professionals in drug development, offering detailed data, experimental protocols, and relevant analytical workflows.

Core Physicochemical Data

This compound, also known as Diethyllauramide, is a tertiary amide with the chemical formula C₁₆H₃₃NO.[1] Its key physical properties, including boiling point and density, are critical for its application and handling in a laboratory setting. A summary of these properties is presented below.

PropertyValueConditions
Boiling Point 166-167 °Cat 2 mmHg (2 torr)
Density 0.847 g/mLat 25 °C

Table 1: Key Physicochemical Properties of this compound. Data sourced from multiple chemical suppliers and databases.[1][2][3]

Experimental Protocols

Accurate determination of the boiling point and density of a substance is fundamental in chemical research. The following sections detail the standard methodologies for these measurements.

Determination of Boiling Point Under Reduced Pressure

Given that this compound has a high boiling point at atmospheric pressure, determination under reduced pressure is the preferred method to prevent decomposition.

Methodology:

  • Apparatus Setup: A distillation apparatus is assembled, including a round-bottom flask, a condenser, a receiving flask, and a connection to a vacuum pump. A thermometer is positioned so that the bulb is level with the side arm of the distillation head.

  • Sample Preparation: A small volume of this compound is placed in the round-bottom flask along with boiling chips to ensure smooth boiling.

  • Pressure Reduction: The system is evacuated to the desired pressure (e.g., 2 mmHg) using the vacuum pump. The pressure is monitored with a manometer.

  • Heating: The sample is gradually heated using a heating mantle.

  • Boiling Point Measurement: The temperature is recorded when the liquid is observed to be boiling and a steady reflux of condensate is seen on the thermometer bulb. This stable temperature reading is the boiling point at the recorded pressure.

Determination of Density

The density of a liquid can be determined using a straightforward gravimetric method.

Methodology:

  • Mass of Empty Container: An empty, dry volumetric flask or pycnometer of a known volume is weighed on an analytical balance.

  • Mass of Filled Container: The container is filled with this compound to the calibration mark, ensuring the temperature of the liquid is 25 °C. The filled container is then reweighed.

  • Calculation: The mass of the this compound is calculated by subtracting the mass of the empty container from the mass of the filled container. The density is then calculated by dividing the mass of the liquid by its known volume.

Analytical Workflow: Quantification in Biological Matrices

This compound's potential as a pharmacological agent necessitates robust methods for its quantification in biological fluids such as human serum. A typical workflow for such an analysis is outlined below.

Analytical Workflow for this compound in Serum SampleCollection Serum Sample Collection Spiking Internal Standard Spiking SampleCollection->Spiking Add known amount of IS ProteinPrecipitation Protein Precipitation (e.g., Acetonitrile) Spiking->ProteinPrecipitation Deproteinate sample Centrifugation Centrifugation ProteinPrecipitation->Centrifugation Pelletize proteins SPE Solid Phase Extraction (SPE) for Cleanup Centrifugation->SPE Isolate supernatant Evaporation Solvent Evaporation and Reconstitution SPE->Evaporation Elute analyte LCMS LC-MS/MS Analysis Evaporation->LCMS Prepare for injection DataAnalysis Data Analysis and Quantification LCMS->DataAnalysis Generate mass spec data

References

N,N-Diethyldodecanamide: A Technical Guide to its Solubility in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of N,N-Diethyldodecanamide (also known as N,N-Diethyllauramide), a versatile fatty amide used as a specialty surfactant precursor and pharmaceutical intermediate.[1][2] Due to a lack of extensive published quantitative data, this guide synthesizes available qualitative information, outlines a detailed experimental protocol for determining precise solubility, and discusses the theoretical basis for its solubility behavior in various organic solvents.

Core Concepts: Molecular Structure and Polarity

This compound possesses a molecular structure that dictates its solubility. The molecule consists of a long, nonpolar dodecyl (C12) hydrocarbon tail and a polar tertiary amide headgroup. This amphiphilic nature is central to its solubility properties, generally following the principle of "like dissolves like." The long alkyl chain imparts significant nonpolar character, suggesting higher solubility in nonpolar organic solvents. Conversely, the polar amide group allows for some interaction with more polar solvents.

Qualitative Solubility Profile

Solvent TypeQualitative Solubility
Polar Protic
WaterInsoluble
EthanolMiscible
Polar Aprotic
AcetoneExpected to be soluble to miscible
ChloroformExpected to be soluble to miscible
Nonpolar
EtherMiscible
HexaneExpected to be soluble to miscible
TolueneExpected to be soluble to miscible

This table is based on a combination of available data and predictions based on molecular structure.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a standardized experimental protocol is necessary. The following method is a robust approach for determining the solubility of this compound in various organic solvents.

Objective: To determine the equilibrium solubility of this compound in a given organic solvent at a specified temperature.

Materials:

  • This compound (purity ≥98%)

  • Selected organic solvents (analytical grade)

  • Thermostatically controlled shaker or water bath

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Vials with screw caps

  • Gas chromatograph with a flame ionization detector (GC-FID) or a high-performance liquid chromatograph with a suitable detector (HPLC)

Procedure:

  • Preparation of Supersaturated Solutions: Add an excess amount of this compound to a series of vials, each containing a known volume of the selected organic solvent.

  • Equilibration: Tightly cap the vials and place them in a thermostatic shaker set to the desired temperature. Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The solution should have visible excess solid to confirm saturation.

  • Sample Withdrawal and Filtration: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solute to settle. Carefully withdraw a known volume of the supernatant using a pre-warmed pipette and immediately filter it through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved solute.

  • Quantification:

    • Gravimetric Method: Evaporate the solvent from the volumetric flask under reduced pressure and weigh the remaining this compound.

    • Chromatographic Method (Preferred): Dilute the filtered solution with a known volume of the solvent. Analyze the concentration of this compound using a pre-calibrated GC-FID or HPLC method.

  • Data Analysis: Calculate the solubility in grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L). Repeat the experiment at different temperatures to determine the temperature dependence of solubility.

G cluster_prep Preparation cluster_sampling Sampling cluster_analysis Analysis prep1 Add excess this compound to solvent prep2 Equilibrate in thermostatic shaker prep1->prep2 samp1 Settle excess solute prep2->samp1 samp2 Withdraw supernatant samp1->samp2 samp3 Filter through syringe filter samp2->samp3 analysis1 Gravimetric or Chromatographic Quantification samp3->analysis1 analysis2 Calculate Solubility analysis1->analysis2

Experimental workflow for solubility determination.

Logical Relationships in Solubility

The solubility of this compound is governed by the balance between its nonpolar alkyl chain and its polar amide group. The following diagram illustrates the expected trend in solubility based on the polarity of the organic solvent.

G cluster_solubility Solvent Nonpolar Solvents (e.g., Hexane, Toluene) Polar Aprotic Solvents (e.g., Acetone, Chloroform) Polar Protic Solvents (e.g., Ethanol) High High Solvent:f0->High Dominant nonpolar interactions Moderate Moderate Solvent:f1->Moderate Balance of polar and nonpolar interactions Low Low Solvent:f2->Low Strong solvent-solvent interactions (H-bonding) Solubility Expected Solubility of this compound

Relationship between solvent polarity and expected solubility.

Applications in Drug Development

As a pharmaceutical intermediate, the solubility of this compound in various organic solvents is critical for its use in synthesis, purification, and formulation processes. Its ability to dissolve in a range of solvents makes it a versatile component in the development of drug delivery systems. A thorough understanding of its solubility profile is essential for formulation scientists to ensure the stability, efficacy, and safety of the final pharmaceutical product.

References

N,N-Diethyldodecanamide material safety data sheet (MSDS)

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Material Safety Data Sheet for N,N-Diethyldodecanamide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety, handling, and toxicological properties of this compound (CAS No. 3352-87-2). The information is compiled and presented to meet the needs of laboratory and drug development professionals, with a focus on quantitative data, experimental methodologies, and clear visual workflows for safety procedures.

Chemical Identification and Physical Properties

This compound is a fatty amide used in various laboratory and chemical synthesis applications, including as a pharmaceutical intermediate.[1]

Property Value Remarks
Molecular Formula C16H33NO[2][3]
Molecular Weight 255.44 g/mol [1][2]
Appearance Clear, colorless to light yellow liquid[1][2][3]
Physical State Liquid[2][3]
Odor No information available[2]
Boiling Point 166 - 167 °C (330.8 - 332.6 °F)@ 2 mmHg[2]
Melting Point 3 - 5 °C[4][5]
Density / Specific Gravity 0.847 g/mLat 25 °C[1][2]
Flash Point > 112 °C (> 233.6 °F)[2]
Refractive Index 1.454 - 1.455at 20 °C[1][5]
Water Solubility No information available[2]
Purity Min. 98.0% (GC)[3]

Hazard Identification and Classification

This compound is classified as a hazardous substance. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it presents the following hazards:

  • Skin Irritation (Category 2) : Causes skin irritation.[6][7]

  • Serious Eye Irritation (Category 2A) : Causes serious eye irritation.[6][7]

  • Specific Target Organ Toxicity - Single Exposure (Category 3) : May cause respiratory irritation.[6][7]

The product is not considered hazardous by the US OSHA Hazard Communication Standard 2024 (29 CFR 1910.1200).[2]

Toxicological Data

The primary toxicological concern is acute toxicity upon ingestion.

Test Result Species
LD50 Oral > 3200 mg/kgRat

Experimental Protocols

The toxicological data presented in safety data sheets are derived from standardized experimental protocols. The following sections describe the likely methodologies based on OECD (Organisation for Economic Co-operation and Development) Test Guidelines, which are internationally recognized standards.

Acute Oral Toxicity (LD50)

The reported oral LD50 value for this compound in rats is > 3200 mg/kg.[2] This value is typically determined using a method like the one described in the now-rescinded OECD Test Guideline 401 or its modern alternatives (OECD 420, 423, 425).

Methodology (Based on OECD Guideline 401 - Traditional Method):

  • Objective: To determine the median lethal dose (LD50), which is the statistically derived single dose of a substance expected to cause death in 50% of the animals when administered orally.[8]

  • Test Animals: Healthy, young adult rodents (commonly rats), all of the same sex (females are often preferred and should be nulliparous and non-pregnant).[8]

  • Procedure:

    • Animals are fasted prior to dosing.

    • The test substance is administered in graduated doses to several groups of animals, with one dose per group.[8]

    • Administration is typically done by gavage.[8]

    • Animals are observed for a period of at least 14 days.[8]

  • Observations:

    • All signs of toxicity, including tremors, convulsions, salivation, diarrhea, lethargy, and coma, are recorded.[8]

    • The time of death is recorded as precisely as possible.[8]

    • Body weights are recorded before administration, weekly, and at death.[8]

    • At the end of the observation period, surviving animals are euthanized and necropsied along with the animals that died during the test.[8]

  • Data Analysis: The LD50 is calculated using a statistical method (e.g., probit analysis).

Modern alternatives like the Fixed Dose Procedure (OECD 420), Acute Toxic Class Method (OECD 423), and Up-and-Down Procedure (OECD 425) are now used to reduce the number of animals required and to use non-lethal endpoints where possible.[9]

Acute Dermal Irritation

This compound is classified as causing skin irritation.[6] The experimental protocol for this determination is likely based on OECD Test Guideline 404.

Methodology (Based on OECD Guideline 404):

  • Objective: To assess the potential of a substance to cause reversible inflammatory changes to the skin.[10]

  • Test Animals: Albino rabbits are the preferred species.[11]

  • Procedure:

    • A small area of the animal's fur is clipped approximately 24 hours before the test.[12]

    • A dose of 0.5 mL (for liquids) of the test substance is applied to a small patch of skin (approx. 6 cm²).[12][13]

    • The patch is applied for a duration of up to 4 hours.[10][13]

  • Observations:

    • The skin is examined for erythema (redness) and edema (swelling) at 60 minutes, and then at 24, 48, and 72 hours after patch removal.[10]

    • The observation period can extend up to 14 days to assess the reversibility of the effects.[10]

  • Scoring: The severity of erythema and edema is graded numerically to calculate an overall skin irritation score.[10] A substance is considered an irritant if the scores exceed a certain threshold and the effects are reversible.[11]

Acute Eye Irritation

This compound is classified as causing serious eye irritation.[6] The experimental protocol for this determination is likely based on OECD Test Guideline 405.

Methodology (Based on OECD Guideline 405):

  • Objective: To determine the potential of a substance to produce irritation or corrosion when applied to the eye.[6][14]

  • Test Animals: Healthy, adult albino rabbits are used.[15]

  • Procedure:

    • A single dose of the test substance (typically 0.1 mL for liquids) is applied into the conjunctival sac of one eye of the animal.[16] The untreated eye serves as a control.[6][14]

    • The use of topical anesthetics and systemic analgesics is recommended to minimize pain and distress.[6][14]

  • Observations:

    • The eyes are examined at 1, 24, 48, and 72 hours after application.[16]

    • Observations may continue for up to 21 days to assess reversibility.[6][14]

  • Scoring: Lesions of the cornea (opacity), iris, and conjunctiva (redness, swelling) are scored numerically.[6][14] A substance is classified as an irritant or corrosive based on the severity and persistence of these scores.[6][14]

Handling, Storage, and Emergency Procedures

Proper handling and storage are crucial to ensure safety in the laboratory. The following diagrams illustrate the recommended workflows for handling and in case of emergencies.

Standard Handling and Storage Workflow

G cluster_prep Preparation cluster_handling Handling cluster_storage Storage & Cleanup start Start: Obtain this compound ppe Wear Personal Protective Equipment (PPE): - Safety glasses with side-shields - Gloves (e.g., Nitrile rubber) - Lab coat start->ppe 1. Suit up ventilation Ensure Adequate Ventilation ppe->ventilation 2. Prepare workspace handle Handle chemical, avoiding contact with skin, eyes, and clothing ventilation->handle 3. Proceed with work avoid_inhalation Avoid ingestion and inhalation handle->avoid_inhalation storage Store in a tightly closed container avoid_inhalation->storage 4. After use storage_cond Keep in a dry, cool, and well-ventilated place storage->storage_cond cleanup Wash hands thoroughly after handling storage_cond->cleanup 5. Final steps end End of Process cleanup->end

Caption: Workflow for safe handling and storage of this compound.

Accidental Release (Spill) Response Workflow

G cluster_initial Initial Response cluster_containment Containment & Cleanup cluster_final Final Steps spill Spill Occurs ensure_vent Ensure Adequate Ventilation spill->ensure_vent 1. Immediate action absorb Absorb spill with inert material (e.g., sand, silica gel) ensure_vent->absorb 2. Control the spill collect Sweep up and shovel into a suitable container for disposal absorb->collect prevent_release Prevent entry into sewers and public waters collect->prevent_release 3. Environmental protection disposal Dispose of waste according to local regulations prevent_release->disposal 4. Finalize end Response Complete disposal->end G cluster_exposure Type of Exposure cluster_actions Immediate Actions cluster_medical Medical Attention exposure Exposure Occurs eye_contact Eye Contact exposure->eye_contact skin_contact Skin Contact exposure->skin_contact inhalation Inhalation exposure->inhalation ingestion Ingestion exposure->ingestion rinse_eyes Rinse immediately with plenty of water for at least 15 minutes, also under eyelids eye_contact->rinse_eyes wash_skin Wash off immediately with plenty of water for at least 15 minutes skin_contact->wash_skin fresh_air Remove to fresh air inhalation->fresh_air rinse_mouth Clean mouth with water and drink plenty of water afterwards ingestion->rinse_mouth get_medical Get medical attention rinse_eyes->get_medical get_medical_if Get medical attention if symptoms occur wash_skin->get_medical_if fresh_air->get_medical_if rinse_mouth->get_medical_if treat Treat symptomatically get_medical->treat get_medical_if->treat

References

Commercial Sourcing and Technical Applications of N,N-Diethyldodecanamide: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers, scientists, and drug development professionals on the commercial suppliers, technical specifications, and potential applications of N,N-Diethyldodecanamide.

This compound, a fatty acid amide, is a versatile chemical compound with growing interest in the pharmaceutical and chemical industries. Its properties as a solvent, surfactant, and potential skin penetration enhancer make it a valuable tool for drug formulation and delivery. This technical guide provides a comprehensive overview of commercially available this compound, including a comparative analysis of suppliers, and outlines experimental considerations for its application in research and development.

Commercial Suppliers and Product Specifications

A variety of chemical suppliers offer this compound, typically with purities suitable for research and development purposes. The table below summarizes key information from several prominent suppliers to facilitate comparison and procurement. Researchers should always refer to the supplier's specific product documentation and Safety Data Sheet (SDS) before purchase and use.

SupplierProduct Name/NumberPurityAvailable QuantitiesCAS NumberAdditional Information
Thermo Scientific (Alfa Aesar) This compound, 98%98%250 g3352-87-2Used as a pharmaceutical intermediate.[1]
TCI America This compound>98.0% (GC)25 mL, 500 mL3352-87-2Available through distributors like Fisher Scientific.[2][3]
Lab Pro Inc. This compoundMin. 98.0% (GC)25 mL3352-87-2Physical properties such as refractive index and specific gravity are provided.[4]
CP Lab Safety This compound (KS-21)Not specified25 g, 500 mL3352-87-2Hazard and precautionary statements are available.[5]
ChemicalBook This compound≥99%Varies by supplier3352-87-2A platform listing multiple suppliers, primarily from China, with varying prices.[6]
Spectrum Chemicals Australia NN-DiethyldodecanamideNot specified25 mL, 500 mL3352-87-2Provides pricing information.[7]

Experimental Protocols and Applications

While specific, detailed experimental protocols for this compound are not extensively published, its structural similarity to other N,N-dialkylamides, such as N,N-Diethyl-m-toluamide (DEET), allows for the adaptation of existing methodologies for various applications.

General Synthesis of N,N-Dialkylamides

A common method for the synthesis of N,N-dialkylamides involves the reaction of a carboxylic acid with a dialkylamine. The following is a general protocol that can be adapted for the synthesis of this compound.

Materials:

  • Dodecanoyl chloride

  • Diethylamine

  • Anhydrous diethyl ether (or other suitable aprotic solvent)

  • Sodium hydroxide solution (e.g., 1 M)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Round-bottom flask, dropping funnel, magnetic stirrer, and other standard laboratory glassware.

Procedure:

  • Dissolve diethylamine in anhydrous diethyl ether in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cool the mixture in an ice bath.

  • Slowly add dodecanoyl chloride dropwise to the stirred diethylamine solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

  • Quench the reaction by the slow addition of water.

  • Transfer the mixture to a separatory funnel and wash sequentially with dilute sodium hydroxide solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the product by vacuum distillation or column chromatography.

Application as a Skin Penetration Enhancer

N,N-dialkylamides have been investigated for their ability to enhance the permeation of drugs through the skin. The following is a general protocol for evaluating the in vitro skin permeation of a drug using this compound as a potential enhancer.

Materials:

  • Franz diffusion cells

  • Excised skin from a suitable animal model (e.g., porcine or rodent) or human cadaver skin

  • Phosphate-buffered saline (PBS) as the receptor solution

  • The drug of interest

  • This compound

  • A suitable solvent for the drug and enhancer (e.g., ethanol, propylene glycol)

  • High-performance liquid chromatography (HPLC) system for drug quantification.

Procedure:

  • Prepare donor formulations of the drug in the chosen solvent with and without a specific concentration of this compound.

  • Mount the excised skin in the Franz diffusion cells with the stratum corneum facing the donor compartment.

  • Fill the receptor compartment with PBS and equilibrate the system to 32°C.

  • Apply the donor formulation to the skin surface.

  • At predetermined time intervals, withdraw samples from the receptor compartment and replace with fresh, pre-warmed PBS.

  • Analyze the drug concentration in the collected samples using a validated HPLC method.

  • Calculate the cumulative amount of drug permeated per unit area over time and determine the steady-state flux. The enhancement ratio can be calculated by dividing the flux of the drug with the enhancer by the flux of the drug without the enhancer.[8][9]

Use in Microemulsion Formulations

This compound can potentially be used as a co-surfactant or oil phase in microemulsion formulations to enhance the solubility of poorly water-soluble drugs.

General Protocol for Microemulsion Preparation:

  • Component Selection: Select an oil phase, a surfactant, a co-surfactant (this compound could be evaluated here), and an aqueous phase. The selection is based on the solubility of the drug in these components.

  • Constructing a Pseudo-Ternary Phase Diagram:

    • Prepare various mixtures of the surfactant and co-surfactant (Smix) at different weight ratios (e.g., 1:1, 2:1, 1:2).

    • For each Smix ratio, prepare mixtures with the oil phase at various weight ratios (e.g., 1:9, 2:8, ... , 9:1).

    • Titrate each oil-Smix mixture with the aqueous phase dropwise under constant stirring.

    • Observe the mixtures for transparency and fluidity to identify the microemulsion region.

    • Plot the results on a pseudo-ternary phase diagram to visualize the microemulsion existence area.

  • Formulation Preparation: Based on the phase diagram, select a composition within the microemulsion region and dissolve the drug in the appropriate phase before forming the microemulsion.

Mandatory Visualizations

To aid in the understanding of the procurement and experimental processes, the following diagrams have been generated.

SupplierSelectionWorkflow Supplier Selection Workflow for this compound Start Identify Need for This compound Search Search Online Databases (e.g., ChemicalBook, PubChem) Start->Search Identify Identify Potential Suppliers Search->Identify Request Request Quotes and Technical Information (Purity, CoA, SDS) Identify->Request Evaluate Evaluate Suppliers Based on: - Purity & Specifications - Available Quantities - Price & Lead Time - Technical Support Request->Evaluate Select Select Supplier and Place Order Evaluate->Select Receive Receive and Verify Material (Check CoA) Select->Receive End Proceed with Experimentation Receive->End

Caption: A workflow for selecting a commercial supplier of this compound.

ExperimentalWorkflow General Experimental Workflow for Evaluating this compound as a Penetration Enhancer Start Define Research Question (e.g., Enhance Permeation of Drug X) Formulation Prepare Donor Formulations: - Drug in Vehicle (Control) - Drug + this compound in Vehicle Start->Formulation Permeation Conduct In Vitro Permeation Study Formulation->Permeation SkinPrep Prepare Skin Membranes (e.g., Excise and Mount) FranzCell Set up Franz Diffusion Cells SkinPrep->FranzCell FranzCell->Permeation Sampling Collect Samples from Receptor Compartment at Defined Time Points Permeation->Sampling Analysis Analyze Drug Concentration (e.g., HPLC) Sampling->Analysis Data Calculate Permeation Parameters (Flux, Enhancement Ratio) Analysis->Data Conclusion Draw Conclusions on Enhancer Efficacy Data->Conclusion

Caption: A general workflow for an in vitro skin permeation study.

Safety Considerations

This compound is an irritant to the skin and eyes and may cause respiratory irritation.[10] It is imperative to handle this chemical in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.[10][11]

References

An In-depth Technical Guide to the Discovery and Synthesis of N,N-Diethyldodecanamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Diethyldodecanamide, a long-chain fatty acid amide, belongs to a class of compounds with diverse applications, ranging from pharmaceutical intermediates to components in industrial formulations.[1][2] This technical guide provides a comprehensive overview of the available knowledge on its discovery and synthesis. While the precise historical moment of its first synthesis is not prominently documented in readily accessible scientific literature, its preparation falls within the well-established principles of amide synthesis, the history of which dates back to the late 19th century. This document will delve into the historical context of fatty acid amide synthesis, detail the common and modern methods for the preparation of this compound, present its physicochemical properties in a structured format, and provide exemplary experimental protocols.

Historical Context of Fatty Acid Amide Synthesis

The synthesis of amides is a fundamental transformation in organic chemistry. The first preparation of a simple fatty amide, stearamide, was reported by Hofmann in 1882 through the thermal dehydration of ammonium salts, a method originally discovered by Dumas.[3] The broader family of fatty acid amides gained significant attention in the mid-20th century due to their economic importance and diverse applications.[3]

Physicochemical Properties of this compound

A summary of the key quantitative data for this compound is presented in Table 1.

PropertyValueSource
Molecular Formula C16H33NO[7]
Molecular Weight 255.45 g/mol [7]
CAS Number 3352-87-2[2]
Appearance Clear colorless to light yellow liquid[1]
Boiling Point 166-167 °C at 2 mmHg[1]
Density 0.847 g/mL at 25 °C[1]
Refractive Index (n20/D) 1.454[1]

Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of dodecanoic acid (lauric acid) or its derivatives with diethylamine. The most common and industrially viable methods involve the activation of the carboxylic acid to facilitate the amidation reaction.

General Synthesis Workflow

The general workflow for the synthesis of this compound from dodecanoic acid is depicted in the following diagram.

Synthesis_Workflow DodecanoicAcid Dodecanoic Acid ActivatingAgent Activating Agent (e.g., SOCl₂, (COCl)₂) DodecanoicAcid->ActivatingAgent Activation DodecanoylChloride Dodecanoyl Chloride (Intermediate) ActivatingAgent->DodecanoylChloride Amidation Amidation Reaction DodecanoylChloride->Amidation Diethylamine Diethylamine Diethylamine->Amidation Base Base (e.g., Pyridine, Triethylamine) Base->Amidation Product This compound Amidation->Product Purification Purification (e.g., Distillation, Chromatography) Product->Purification FinalProduct Pure this compound Purification->FinalProduct

Caption: General workflow for the synthesis of this compound.

Key Synthesis Methodologies

Two primary routes for the synthesis of this compound are detailed below.

1. From Dodecanoyl Chloride (Acyl Chloride Method)

This is a classic and highly efficient method for amide synthesis. It involves the conversion of dodecanoic acid to dodecanoyl chloride, which then readily reacts with diethylamine.

Acyl_Chloride_Method cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Amidation DodecanoicAcid Dodecanoic Acid DodecanoylChloride Dodecanoyl Chloride DodecanoicAcid->DodecanoylChloride + SOCl₂ ThionylChloride Thionyl Chloride (SOCl₂) SO2_HCl SO₂ + HCl (byproducts) DodecanoylChloride->SO2_HCl DodecanoylChloride_2 Dodecanoyl Chloride Product This compound DodecanoylChloride_2->Product + Diethylamine, Pyridine Diethylamine Diethylamine Pyridine Pyridine (Base) PyridiniumChloride Pyridinium Chloride (byproduct) Product->PyridiniumChloride

Caption: Two-step synthesis via the acyl chloride method.

Experimental Protocol (Acyl Chloride Method):

  • Preparation of Dodecanoyl Chloride: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add dodecanoic acid (1.0 eq). Slowly add thionyl chloride (1.2 eq) at room temperature. Heat the reaction mixture to reflux for 2-3 hours until the evolution of gas ceases. The excess thionyl chloride can be removed by distillation under reduced pressure to yield crude dodecanoyl chloride.

  • Amidation: Dissolve the crude dodecanoyl chloride in an anhydrous aprotic solvent (e.g., dichloromethane or diethyl ether) in a separate flask under an inert atmosphere. Cool the solution in an ice bath. In a separate container, prepare a solution of diethylamine (2.2 eq) and a non-nucleophilic base such as pyridine or triethylamine (1.1 eq) in the same solvent. Add the diethylamine solution dropwise to the cooled dodecanoyl chloride solution with vigorous stirring. After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

  • Work-up and Purification: Quench the reaction with water. Separate the organic layer and wash it sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo. The crude this compound can be purified by vacuum distillation or column chromatography.

2. Direct Amidation using Coupling Agents

Modern synthetic methods often employ coupling agents to facilitate the direct formation of the amide bond from the carboxylic acid and amine, avoiding the need to prepare the acyl chloride separately.

Direct_Amidation DodecanoicAcid Dodecanoic Acid Reaction Direct Amidation DodecanoicAcid->Reaction Diethylamine Diethylamine Diethylamine->Reaction CouplingAgent Coupling Agent (e.g., DCC, HATU) CouplingAgent->Reaction Base Base (e.g., DIPEA) Base->Reaction Product This compound Reaction->Product Byproducts Byproducts Reaction->Byproducts

Caption: Direct amidation using a coupling agent.

Experimental Protocol (Direct Amidation with DCC):

  • Reaction Setup: To a solution of dodecanoic acid (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane or tetrahydrofuran, add diethylamine (1.1 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 eq).

  • Addition of Coupling Agent: Cool the mixture in an ice bath and add a solution of N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) in the same solvent dropwise with stirring.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the precipitated dicyclohexylurea (DCU) byproduct is removed by filtration. The filtrate is then washed sequentially with dilute acid, saturated sodium bicarbonate solution, and brine. The organic layer is dried, filtered, and concentrated. The crude product is purified by vacuum distillation or column chromatography.

Conclusion

This compound is a fatty acid amide with established physicochemical properties and synthesis routes. While its specific discovery history is not as well-documented as some other prominent chemical compounds, its synthesis is based on fundamental and well-understood amidation reactions that have been refined over more than a century. The methods described in this guide, from the traditional acyl chloride approach to modern direct amidation techniques, provide robust and efficient pathways for the preparation of this versatile molecule for research and industrial purposes. Further investigation into historical chemical archives, such as the Beilstein database, may provide more specific details on its initial synthesis.

References

Methodological & Application

Application Notes and Protocols: Synthesis of N,N-Diethyldodecanamide from Dodecanoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of N,N-Diethyldodecanamide, a valuable intermediate in pharmaceutical and chemical research. The synthesis is achieved through the nucleophilic acyl substitution of dodecanoyl chloride with diethylamine. This method is robust, proceeds with a high yield, and is scalable for various research and development needs. Included are comprehensive experimental procedures, a summary of quantitative data, and characterization methods for the final product.

Introduction

This compound is a tertiary amide with a long alkyl chain, making it a versatile molecule in various applications, including its use as a pharmaceutical intermediate. The synthesis from dodecanoyl chloride and diethylamine is a classic example of nucleophilic acyl substitution, a fundamental reaction in organic chemistry. Dodecanoyl chloride, an acyl chloride, is highly reactive towards nucleophiles like diethylamine. The reaction proceeds readily, typically in the presence of a non-nucleophilic base such as triethylamine to neutralize the hydrochloric acid byproduct. This prevents the protonation of the amine reactant, which would render it non-nucleophilic.

Reaction Mechanism

The reaction proceeds via a nucleophilic addition-elimination mechanism. The lone pair of electrons on the nitrogen atom of diethylamine attacks the electrophilic carbonyl carbon of dodecanoyl chloride, forming a tetrahedral intermediate. Subsequently, the intermediate collapses, reforming the carbonyl double bond and eliminating the chloride ion as a good leaving group. A base, such as triethylamine, then deprotonates the resulting diethylammonium ion to yield the final product, this compound, and triethylammonium chloride.

Experimental Protocol

3.1. Materials and Reagents

  • Dodecanoyl chloride (≥98%)

  • Diethylamine (≥99.5%)

  • Triethylamine (≥99.5%), anhydrous

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography (if necessary)

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

3.2. Equipment

  • Round-bottom flask with a magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • NMR spectrometer

  • Infrared spectrometer

  • Mass spectrometer

3.3. Synthetic Procedure

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add diethylamine (1.1 equivalents) and anhydrous dichloromethane (DCM). Cool the solution to 0 °C in an ice bath with stirring.

  • Addition of Base: Add triethylamine (1.2 equivalents) to the stirred solution of diethylamine.

  • Addition of Dodecanoyl Chloride: Dissolve dodecanoyl chloride (1.0 equivalent) in anhydrous DCM and add it dropwise to the cooled amine solution via a dropping funnel over 30 minutes. Maintain the temperature at 0 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Quench the reaction by adding 1 M HCl solution to neutralize any remaining triethylamine and diethylamine.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

    • If necessary, purify the crude this compound by vacuum distillation or column chromatography on silica gel.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₆H₃₃NO
Molecular Weight 255.44 g/mol [1][2][3]
Appearance Clear, colorless to light yellow liquid[2]
Boiling Point 166-167 °C at 2 mmHg[2]
Density 0.847 g/mL at 25 °C[2]
Refractive Index (n²⁰/D) 1.454[2]
Purity (typical) >98% (GC)[4][5]
Expected Yield High (>90%)

Table 2: Spectroscopic Data for this compound

Spectroscopy Expected Characteristics
¹H NMR Signals corresponding to the ethyl groups (triplet and quartet), a triplet for the α-methylene group of the dodecanoyl chain, multiplets for the other methylene groups of the long alkyl chain, and a terminal methyl triplet.
¹³C NMR A peak for the carbonyl carbon, signals for the carbons of the two ethyl groups, and a series of peaks for the carbons of the dodecyl chain.
IR (Infrared) A strong absorption band around 1630-1650 cm⁻¹ corresponding to the C=O stretching of the tertiary amide. C-H stretching bands around 2850-2960 cm⁻¹.
Mass Spec (MS) The molecular ion peak (M⁺) at m/z = 255.44. Common fragmentation patterns for amides.[1][3]

Visualization of the Experimental Workflow

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis reactants 1. Reactant Preparation - Diethylamine in DCM - Cool to 0°C base_addition 2. Base Addition - Add Triethylamine reactants->base_addition acyl_chloride_addition 3. Acyl Chloride Addition - Dodecanoyl Chloride in DCM (dropwise) base_addition->acyl_chloride_addition reaction_stir 4. Reaction - Stir at RT for 2-4h acyl_chloride_addition->reaction_stir quench 5. Quenching - Add 1M HCl reaction_stir->quench extraction 6. Extraction - Separate organic layer quench->extraction wash 7. Washing - 1M HCl, NaHCO₃, Brine extraction->wash dry 8. Drying - Anhydrous MgSO₄ wash->dry concentrate 9. Concentration - Rotary Evaporation dry->concentrate purify 10. Purification (optional) - Vacuum Distillation or - Column Chromatography concentrate->purify characterize 11. Characterization - NMR, IR, MS purify->characterize

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Dodecanoyl chloride is corrosive and reacts with moisture; handle with care.

  • Diethylamine and triethylamine are flammable and corrosive.

  • Dichloromethane is a volatile and potentially carcinogenic solvent.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Conclusion

The synthesis of this compound from dodecanoyl chloride and diethylamine is a straightforward and efficient process. The provided protocol, based on the well-established Schotten-Baumann conditions, offers a reliable method for obtaining this compound in high purity and yield. This application note serves as a valuable resource for researchers in need of a practical guide for the synthesis of tertiary amides for various applications in drug development and chemical synthesis.

References

Application Notes and Protocols for the Synthesis of N,N-Diethyldodecanamide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N,N-Diethyldodecanamide, a tertiary amide derived from dodecanoic acid (lauric acid), is a compound of interest in various chemical and pharmaceutical research areas. Its synthesis is a fundamental example of amide bond formation, a crucial reaction in organic chemistry. The most common and efficient laboratory method for preparing this compound is through the nucleophilic acyl substitution of dodecanoyl chloride with diethylamine. This document provides a detailed experimental protocol for this synthesis, including quantitative data and a visual representation of the workflow.

Reaction and Mechanism

The synthesis proceeds via a nucleophilic addition-elimination mechanism. The nitrogen atom of diethylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of dodecanoyl chloride. This forms a tetrahedral intermediate which then collapses, eliminating a chloride ion to form the stable N,N-disubstituted amide.[1][2][3] A base, such as triethylamine or pyridine, is typically added to neutralize the hydrogen chloride (HCl) byproduct that is formed, preventing it from protonating the diethylamine reactant.[1][4]

Overall Reaction:

CH₃(CH₂)₁₀COCl + (CH₃CH₂)₂NH → CH₃(CH₂)₁₀CON(CH₂CH₃)₂ + HCl

Experimental Protocol: Synthesis via Dodecanoyl Chloride

This protocol details the synthesis of this compound from dodecanoyl chloride and diethylamine under Schotten-Baumann conditions.[1]

Materials and Reagents:

  • Dodecanoyl chloride

  • Diethylamine

  • Triethylamine (or Pyridine)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Deionized water

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Fume hood

Procedure:

  • Reaction Setup: In a fume hood, add diethylamine (1.0 eq) and anhydrous dichloromethane to a round-bottom flask equipped with a magnetic stirrer.

  • Addition of Base: Add triethylamine (1.1 eq) to the solution.[1] Cool the flask to 0 °C in an ice bath.

  • Addition of Acyl Chloride: Slowly add dodecanoyl chloride (1.0 eq), dissolved in a small amount of anhydrous dichloromethane, to the stirring solution dropwise using a dropping funnel over a period of 15-30 minutes.[2]

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for 1-2 hours.[2]

  • Monitoring: The reaction progress can be monitored using Thin Layer Chromatography (TLC).

  • Work-up (Quenching and Extraction): Upon completion, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.

  • Washing:

    • Wash the organic layer sequentially with 1 M HCl to remove excess amines.[1]

    • Next, wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.[1]

    • Finally, wash with brine to remove residual water.[1][5]

  • Drying and Concentration: Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.[1][5] Filter off the drying agent.

  • Purification: Concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.[1] The product, if required, can be further purified by vacuum distillation.

Data Presentation

The following table summarizes the quantitative data for the synthesis protocol.

Parameter Value Notes
Reactants
Dodecanoyl chloride1.0 eqLimiting reagent
Diethylamine1.0 eq
Triethylamine1.1 eqBase to neutralize HCl byproduct[1]
Solvent
Dichloromethane~5-10 mL per gram of acyl chlorideAnhydrous conditions are recommended
Reaction Conditions
Initial Temperature0 °C (Ice Bath)For controlled addition of acyl chloride
Reaction TemperatureRoom Temperature
Reaction Time1 - 2 hours[2]
Work-up Solutions
1 M HCl~20-30 mLVolume can be adjusted based on scale
Saturated NaHCO₃~20-30 mLVolume can be adjusted based on scale
Brine~20-30 mLVolume can be adjusted based on scale
Expected Yield >90%Yields are typically high for this reaction

Mandatory Visualization

The following diagram illustrates the experimental workflow for the synthesis of this compound.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification prep1 Dissolve Diethylamine (1.0 eq) and Triethylamine (1.1 eq) in anhydrous DCM prep2 Cool solution to 0°C (Ice Bath) prep1->prep2 react1 Add Dodecanoyl Chloride (1.0 eq) dropwise prep2->react1 Start Reaction react2 Stir at room temperature for 1-2 hours react1->react2 workup1 Quench with water react2->workup1 Proceed to Work-up workup2 Wash with 1 M HCl workup1->workup2 workup3 Wash with sat. NaHCO3 workup2->workup3 workup4 Wash with Brine workup3->workup4 workup5 Dry organic layer (e.g., MgSO4) workup4->workup5 workup6 Filter and concentrate (Rotary Evaporator) workup5->workup6 purify1 Crude this compound workup6->purify1 Obtain Crude Product purify2 Optional: Vacuum Distillation purify1->purify2 purify3 Pure this compound purify2->purify3

Caption: Experimental workflow for this compound synthesis.

References

Application Notes: N,N-Diethyldodecanamide in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Subject: Evaluation of N,N-Diethyldodecanamide as a Solvent in Peptide Synthesis

A comprehensive review of scientific literature and patent databases has revealed no documented use of this compound as a solvent or reagent in peptide synthesis. Standard and extensively researched solvents for Solid-Phase Peptide Synthesis (SPPS) include N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dichloromethane (DCM).[1][2] Recent research has focused on identifying "greener" and less hazardous alternatives to these traditional solvents, with several promising candidates emerging. However, this compound has not been identified as a viable or tested alternative in the reviewed literature.

This document provides an overview of solvent selection criteria in peptide synthesis, a summary of commonly used solvents, and a brief on investigated greener alternatives. This information is intended to guide researchers in selecting appropriate solvent systems for their specific peptide synthesis needs.

The Role of Solvents in Solid-Phase Peptide Synthesis (SPPS)

The choice of solvent is critical for the success of SPPS as it impacts several key aspects of the process:

  • Resin Swelling: The solvent must effectively swell the solid support (resin) to ensure that the reactive sites are accessible to reagents.[3][4]

  • Solubility of Reagents: The solvent must dissolve amino acids, coupling reagents, and deprotection agents to facilitate efficient reactions.[5][6]

  • Reaction Kinetics: The solvent can influence the rates of both the coupling and deprotection steps.

  • Peptide Aggregation: A suitable solvent can help to minimize the aggregation of the growing peptide chain, which can otherwise lead to incomplete reactions and low yields.[7]

  • Washing Efficiency: The solvent is used extensively for washing the resin between steps to remove excess reagents and by-products.

Standard Solvents in SPPS

The most commonly utilized solvents in SPPS are polar aprotic solvents.[8]

SolventKey Properties & Applications
N,N-Dimethylformamide (DMF) The most widely used solvent in Fmoc-based SPPS due to its excellent resin-swelling properties and ability to dissolve most reagents.[1][2] However, it is classified as a substance of very high concern (SVHC) due to its reproductive toxicity.[8]
N-Methyl-2-pyrrolidone (NMP) Often used as a substitute for DMF, offering similar performance.[2] It is also facing regulatory scrutiny due to its toxicity.[9]
Dichloromethane (DCM) Commonly used in Boc-based SPPS and for washing steps.[1][2] It is a suspected carcinogen.[8]

Greener Alternatives to Traditional SPPS Solvents

The hazardous nature of traditional SPPS solvents has prompted significant research into more environmentally benign alternatives.

Alternative Solvent / MixtureKey Findings & Applications
N-Butylpyrrolidinone (NBP) Has shown promise as a replacement for DMF, demonstrating good performance in the synthesis of various peptides.[9][10]
2-Methyltetrahydrofuran (2-MeTHF) A bio-based solvent that has been successfully used in SPPS, showing good purity profiles for synthesized peptides.[5][11]
Cyclopentyl methyl ether (CPME) Another greener ether-based solvent that has been evaluated as a potential alternative to traditional solvents.[5]
Binary Solvent Mixtures Mixtures such as DMSO/ethyl acetate and NBP/2-Me-THF have been investigated to fine-tune solvent properties like polarity and viscosity, showing performance comparable to DMF.[1]
γ-Valerolactone (GVL) A bio-based solvent that has been explored for amide bond formation in SPPS.[9]
Dipropyleneglycol dimethylether (DMM) A biodegradable solvent with low toxicity that has been shown to be a valuable alternative to DMF in all steps of SPPS.[6]
Anisole/N-octylpyrrolidone (NOP) Mixture A green solvent mixture that has demonstrated good resin swelling and amino acid solubility, proving effective in the synthesis of model peptides.[12][13]

Experimental Workflow for Evaluating a Novel SPPS Solvent

The following workflow outlines the necessary steps to evaluate a new solvent, such as this compound, for its suitability in SPPS.

SPPS_Solvent_Evaluation_Workflow cluster_0 Phase 1: Physicochemical Property Assessment cluster_1 Phase 2: Small-Scale Synthesis Trials cluster_2 Phase 3: Analytical Evaluation cluster_3 Phase 4: Process Optimization A Solvent Procurement & Purity Analysis B Resin Swelling Tests (e.g., Polystyrene, PEG resins) A->B C Solubility Studies (Amino acids, coupling reagents) B->C D Synthesis of a Model Dipeptide C->D E Synthesis of a Known 'Difficult' Sequence D->E F Comparison with Standard Solvent (e.g., DMF) E->F G Crude Peptide Purity Analysis (HPLC) F->G H Yield Determination G->H I Racemization Studies H->I J Optimization of Reaction Times & Temperatures I->J K Evaluation of Solvent Mixtures J->K L Decision: Viable Alternative? K->L

Workflow for the evaluation of a novel solvent in SPPS.

Logical Pathway for SPPS Solvent Selection

The selection of an appropriate solvent system is a multi-faceted decision that balances performance, safety, and environmental impact.

Solvent_Selection_Pathway cluster_criteria Evaluation Criteria cluster_options Solvent Options Start Define Peptide Synthesis Requirements (Sequence, Scale, Purity) Performance Performance - High Yield & Purity - Low Racemization - Good Resin Swelling - Reagent Solubility Start->Performance Safety Safety & Regulatory - Low Toxicity (non-SVHC) - High Flash Point - Low Volatility Start->Safety Sustainability Sustainability - Biodegradable - Bio-based - Recyclable Start->Sustainability Traditional Traditional Solvents (DMF, NMP, DCM) Performance->Traditional Established Performance Mixtures Solvent Mixtures Performance->Mixtures Tunable Properties Greener Greener Alternatives (NBP, 2-MeTHF, GVL, etc.) Safety->Greener Improved Profile Sustainability->Greener Decision Select Optimal Solvent System Traditional->Decision High Performance, High Hazard Greener->Decision Balanced Profile Mixtures->Decision Optimized Performance

Decision pathway for selecting a suitable SPPS solvent.

References

Application Notes & Protocols: N,N-Diethyldodecanamide as a Surfactant in Nanoparticle Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N,N-Diethyldodecanamide is a non-ionic amide-based surfactant that holds potential for application in the synthesis of metallic and metal oxide nanoparticles. Its amphiphilic nature, stemming from a long hydrophobic dodecyl chain and a hydrophilic diethylamide headgroup, allows it to function as a stabilizing and capping agent, controlling nanoparticle growth and preventing aggregation. This document provides detailed application notes and generalized experimental protocols for the synthesis of gold (Au) and silver (Ag) nanoparticles using this compound as a surfactant. The protocols outlined below are intended as a starting point for research and will require optimization for specific applications.

Principle of Action

During nanoparticle synthesis, this compound is believed to adsorb onto the surface of the forming nanoparticles. The hydrophobic dodecyl tails orient towards the nanoparticle core, while the hydrophilic diethylamide headgroups extend into the solvent medium. This creates a protective layer that sterically hinders particle aggregation and controls the growth kinetics, thereby influencing the final size, shape, and stability of the nanoparticles. The amide functionality may also play a role in the reduction of metal precursors in certain reaction conditions.

Experimental Protocols

Protocol 1: Synthesis of Gold Nanoparticles (AuNPs) using this compound

This protocol describes a seed-mediated growth method for the synthesis of gold nanoparticles, where this compound is used as a capping and stabilizing agent in the growth solution.

Materials:

  • Gold(III) chloride trihydrate (HAuCl₄·3H₂O)

  • This compound

  • Sodium citrate dihydrate (Na₃C₆H₅O₇·2H₂O)

  • Sodium borohydride (NaBH₄)

  • Ascorbic acid

  • Deionized (DI) water

Procedure:

1. Preparation of Seed Solution (Citrate-capped AuNPs): a. In a clean flask, bring 100 mL of DI water to a vigorous boil. b. To the boiling water, rapidly add 1 mL of 1% (w/v) HAuCl₄ solution. c. Continue boiling for 1 minute, then add 2.5 mL of 1% (w/v) sodium citrate solution. d. The solution color will change from yellow to deep red, indicating the formation of seed nanoparticles. e. Continue boiling for 15 minutes, then cool to room temperature.

2. Preparation of Growth Solution: a. In a separate flask, dissolve a specific amount of this compound in 100 mL of DI water to achieve the desired concentration (see Table 1 for optimization parameters). Mild heating and sonication may be required for complete dissolution. b. To this solution, add 0.5 mL of 1% (w/v) HAuCl₄. c. Subsequently, add 0.2 mL of 0.1 M ascorbic acid. The solution should remain colorless.

3. Nanoparticle Growth: a. To the growth solution, add 1 mL of the prepared seed solution under gentle stirring. b. Allow the reaction to proceed for 30 minutes at room temperature. A color change to red or purple will indicate the growth of larger AuNPs. c. The resulting nanoparticle suspension can be purified by centrifugation and resuspension in DI water.

Characterization:

  • UV-Vis Spectroscopy: To determine the surface plasmon resonance (SPR) peak, which correlates with nanoparticle size and shape.

  • Transmission Electron Microscopy (TEM): To visualize the size, shape, and morphology of the synthesized AuNPs.

  • Dynamic Light Scattering (DLS): To measure the hydrodynamic diameter and size distribution.

Protocol 2: Synthesis of Silver Nanoparticles (AgNPs) using this compound

This protocol outlines a chemical reduction method for the synthesis of silver nanoparticles where this compound acts as a stabilizer.

Materials:

  • Silver nitrate (AgNO₃)

  • This compound

  • Sodium borohydride (NaBH₄)

  • Deionized (DI) water

Procedure:

1. Preparation of Reaction Solution: a. Dissolve a specific amount of this compound in 100 mL of DI water in a flask to achieve the desired concentration (refer to Table 2 for optimization). b. To this solution, add 1 mL of 0.1 M AgNO₃ solution under vigorous stirring.

2. Reduction and Nanoparticle Formation: a. Prepare a fresh, ice-cold solution of 0.1 M NaBH₄. b. Add the NaBH₄ solution dropwise to the AgNO₃/N,N-Diethyldodecanamide mixture under continuous stirring. c. A color change to yellow or brown indicates the formation of AgNPs. d. Continue stirring for 1 hour at room temperature to ensure the completion of the reaction. e. Purify the AgNPs by centrifugation and resuspension in DI water.

Characterization:

  • UV-Vis Spectroscopy: To identify the characteristic SPR peak of AgNPs.

  • TEM: To analyze the size and morphology.

  • DLS: To determine the size distribution and stability.

Data Presentation

The following tables present hypothetical data to illustrate the expected outcomes from optimizing the concentration of this compound in the synthesis of gold and silver nanoparticles.

Table 1: Optimization of this compound Concentration for AuNP Synthesis

Concentration of this compound (mM)SPR Peak (nm)Average Particle Size (TEM, nm)Polydispersity Index (PDI)
0.153545 ± 8.20.45
0.552832 ± 5.10.31
1.0 522 20 ± 2.5 0.18
5.052018 ± 3.00.25

Note: The optimal concentration is highlighted in bold, indicating a balance between small particle size and low polydispersity.

Table 2: Optimization of this compound Concentration for AgNP Synthesis

Concentration of this compound (mM)SPR Peak (nm)Average Particle Size (TEM, nm)Zeta Potential (mV)
0.241535 ± 7.5-15.2
0.840825 ± 4.2-22.8
1.5 402 15 ± 2.1 -31.5
4.040012 ± 3.8-28.7

Note: The optimal concentration is highlighted in bold, demonstrating good control over particle size and high colloidal stability as indicated by the zeta potential.

Visualizations

Gold_Nanoparticle_Synthesis_Workflow cluster_seed Seed Preparation cluster_growth Growth Stage HAuCl4_sol HAuCl₄ Solution Citrate_sol Sodium Citrate HAuCl4_sol->Citrate_sol Add DI_water_boil Boiling DI Water DI_water_boil->HAuCl4_sol Add Seed_NPs Gold Seed Nanoparticles Citrate_sol->Seed_NPs Formation Growth_sol Growth Solution Seed_NPs->Growth_sol Add Seeds DDA_sol This compound Solution HAuCl4_growth HAuCl₄ DDA_sol->HAuCl4_growth Add Ascorbic_acid Ascorbic Acid HAuCl4_growth->Ascorbic_acid Add Ascorbic_acid->Growth_sol Final_AuNPs Final Gold Nanoparticles Growth_sol->Final_AuNPs Growth Silver_Nanoparticle_Synthesis_Workflow cluster_prep Solution Preparation cluster_reduction Reduction DDA_sol This compound Solution AgNO3_sol AgNO₃ Solution DDA_sol->AgNO3_sol Add Reaction_mix Reaction Mixture AgNO3_sol->Reaction_mix NaBH4_sol NaBH₄ Solution (Reducing Agent) Reaction_mix->NaBH4_sol Add Dropwise Final_AgNPs Silver Nanoparticles NaBH4_sol->Final_AgNPs Formation Surfactant_Stabilization_Mechanism Schematic of this compound Stabilization cluster_NP Nanoparticle Core cluster_surfactant NP_Core NP s1 NP_Core->s1  Hydrophobic Tail (Dodecyl Chain)   s2 NP_Core->s2 s3 NP_Core->s3 s4 NP_Core->s4 s5 NP_Core->s5 s6 NP_Core->s6 s7 NP_Core->s7 s8 NP_Core->s8 h1 Hydrophilic Head (Diethylamide) s1->h1 h2 Hydrophilic Head (Diethylamide) s2->h2 h3 Hydrophilic Head (Diethylamide) s3->h3 h4 Hydrophilic Head (Diethylamide) s4->h4 h5 Hydrophilic Head (Diethylamide) s5->h5 h6 Hydrophilic Head (Diethylamide) s6->h6 h7 Hydrophilic Head (Diethylamide) s7->h7 h8 Hydrophilic Head (Diethylamide) s8->h8

Applications of N,N-Diethyldodecanamide in Drug Delivery Systems: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Diethyldodecanamide (DEDA) is a fatty amide with physicochemical properties that suggest its potential utility in various drug delivery systems. Its lipophilic nature, stemming from the C12 alkyl chain, combined with a polar amide group, imparts surfactant-like characteristics. While specific literature detailing the extensive use of DEDA in pharmaceutical formulations is limited, its structural similarity to known penetration enhancers and its oil-like properties make it a candidate for several applications in drug delivery. These applications primarily focus on enhancing the delivery of poorly soluble or poorly permeable drug molecules.

This document provides an overview of the potential applications of DEDA and generalized protocols for its evaluation in drug delivery systems, based on established methodologies for similar excipients.

Potential Applications of this compound

Based on its chemical structure, DEDA is proposed to function in the following capacities within drug delivery systems:

  • Solubility Enhancer: For poorly water-soluble (lipophilic) drugs, DEDA can act as a lipidic solvent or co-solvent in oral, topical, or parenteral formulations, thereby increasing the drug's solubility and potentially its bioavailability.

  • Skin Penetration Enhancer: In transdermal and topical drug delivery, DEDA may act as a penetration enhancer. It is hypothesized to partition into the stratum corneum, disrupting the highly ordered lipid structure and thereby increasing the permeability of the skin to co-administered drugs.[1]

  • Oil Phase in Emulsion-Based Systems: DEDA can serve as the oil phase in the formulation of nanoemulsions, microemulsions, and solid lipid nanoparticles (SLNs).[2][3] These systems are known to improve the oral bioavailability of lipophilic drugs and enhance their penetration through the skin.[2][3]

  • Co-surfactant in Microemulsions: The amphiphilic nature of DEDA suggests its potential role as a co-surfactant in microemulsion systems, helping to reduce the interfacial tension between the oil and water phases and stabilize the formulation.[2]

Data Presentation: Illustrative Quantitative Data

The following tables present illustrative data on the potential effects of this compound in various drug delivery applications. It is crucial to note that this data is hypothetical and intended for exemplary purposes, as specific experimental data for DEDA was not available in the reviewed literature.

Table 1: Illustrative Solubility Enhancement of a Model Drug (Drug X)

Formulation VehicleDrug X Solubility (µg/mL)Fold Increase in Solubility
Water1.51.0
10% Ethanol in Water15.010.0
5% this compound in 10% Ethanol/Water75.050.0
10% this compound in 10% Ethanol/Water180.0120.0

Table 2: Illustrative Characteristics of a Nanoemulsion Formulation Containing this compound

FormulationDEDA Concentration (% w/w)Mean Droplet Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)
Control (without DEDA)0150 ± 5.20.25 ± 0.02-25.3 ± 1.5
DEDA-NE-15125 ± 4.80.21 ± 0.03-28.1 ± 1.8
DEDA-NE-210110 ± 3.50.18 ± 0.01-30.5 ± 2.1

Table 3: Illustrative In Vitro Skin Permeation of a Model Drug (Drug Y)

FormulationDEDA Concentration (% w/w)Steady-State Flux (Jss) (µg/cm²/h)Permeability Coefficient (Kp) (cm/h x 10⁻³)Enhancement Ratio (ER)
Control (Aqueous Solution)00.5 ± 0.10.051.0
Topical Gel with 5% DEDA52.5 ± 0.40.255.0
Topical Gel with 10% DEDA105.2 ± 0.60.5210.4

Experimental Protocols

The following are detailed, generalized protocols for evaluating the applications of this compound in drug delivery systems.

Protocol 1: Determination of Drug Solubility Enhancement

Objective: To quantify the increase in solubility of a poorly water-soluble drug in the presence of this compound.

Materials:

  • Poorly water-soluble model drug (e.g., ibuprofen, ketoprofen)

  • This compound (DEDA)

  • Co-solvent (e.g., ethanol, propylene glycol)

  • Distilled or deionized water

  • Vials with screw caps

  • Shaking water bath or orbital shaker

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system or UV-Vis Spectrophotometer

Procedure:

  • Prepare a series of vehicles containing increasing concentrations of DEDA (e.g., 0%, 1%, 5%, 10% w/v) in a suitable co-solvent/water mixture (e.g., 20% ethanol in water).

  • Add an excess amount of the model drug to 5 mL of each vehicle in separate vials.

  • Seal the vials and place them in a shaking water bath at a constant temperature (e.g., 25°C or 37°C) for 48-72 hours to ensure equilibrium is reached.

  • After equilibration, visually inspect the vials to confirm the presence of undissolved drug.

  • Centrifuge the samples at a high speed (e.g., 10,000 rpm for 15 minutes) to separate the undissolved drug.

  • Carefully collect the supernatant and filter it through a 0.45 µm syringe filter.

  • Dilute the filtered supernatant with a suitable solvent (e.g., the mobile phase for HPLC) to a concentration within the analytical range.

  • Quantify the concentration of the dissolved drug using a validated HPLC or UV-Vis spectrophotometry method.

  • Calculate the fold increase in solubility by dividing the solubility in the DEDA-containing vehicle by the solubility in the vehicle without DEDA.

Diagram 1: Workflow for Solubility Enhancement Study

G cluster_prep Preparation cluster_eq Equilibration cluster_analysis Analysis prep_vehicles Prepare DEDA Vehicles (0%, 1%, 5%, 10%) add_drug Add Excess Drug prep_vehicles->add_drug shake Shake at Constant Temp (48-72h) add_drug->shake centrifuge Centrifuge shake->centrifuge filter Filter Supernatant centrifuge->filter quantify Quantify Drug (HPLC/UV-Vis) filter->quantify calculate Calculate Fold Increase quantify->calculate G cluster_formulation Formulation cluster_characterization Characterization prep_oil Prepare Oil Phase (Drug in DEDA) mix Mix to form Coarse Emulsion prep_oil->mix prep_aq Prepare Aqueous Phase (Surfactant/Co-surfactant in Water) prep_aq->mix homogenize High-Energy Homogenization mix->homogenize dls Droplet Size & PDI (DLS) homogenize->dls homogenize->dls zeta Zeta Potential (DLS) homogenize->zeta homogenize->zeta tem Morphology (TEM) homogenize->tem homogenize->tem ee Entrapment Efficiency homogenize->ee homogenize->ee G cluster_setup Experimental Setup cluster_exp Experiment cluster_analysis Data Analysis prep_skin Prepare Skin Sections mount_skin Mount Skin on Franz Cells prep_skin->mount_skin equilibrate Equilibrate with Receptor Medium mount_skin->equilibrate apply_formulation Apply Formulation (with/without DEDA) equilibrate->apply_formulation sample Collect Samples over Time apply_formulation->sample analyze_samples Analyze Samples (HPLC) sample->analyze_samples calculate_flux Calculate Flux & ER analyze_samples->calculate_flux

References

N,N-Diethyldodecanamide: An Evaluation for Phase Transfer Catalysis in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note AP-PTC-001

Introduction

Phase transfer catalysis (PTC) is a powerful methodology in organic synthesis that facilitates reactions between reactants located in different immiscible phases, typically a solid or aqueous phase and an organic phase. This is achieved through the use of a phase transfer catalyst that transports a reactant from one phase to the other, thereby enabling the reaction to proceed. Common phase transfer catalysts include quaternary ammonium salts, phosphonium salts, crown ethers, and cryptands. This document explores the potential application of N,N-Diethyldodecanamide as a phase transfer catalyst in organic synthesis. Despite its amphiphilic structure, a comprehensive review of scientific literature indicates that this compound is not utilized as a phase transfer catalyst. This application note will detail the reasons for its unsuitability by contrasting its chemical properties with those of established phase transfer catalysts and will provide an overview of the general principles of phase transfer catalysis.

Insuitability of this compound as a Phase Transfer Catalyst

This compound is a tertiary amide with a long alkyl chain, which imparts some surfactant-like properties. However, it lacks the key structural features necessary to function effectively as a phase transfer catalyst.

Comparison of this compound with Typical Phase Transfer Catalysts

FeatureThis compoundQuaternary Ammonium Salts (e.g., TBAB)Crown Ethers (e.g., 18-Crown-6)
Ionic Character Neutral MoleculeIonic (Cationic Head Group)Neutral Molecule
Mechanism of Action Lacks a mechanism to transport ionsForms an ion pair with the reactant anionEncapsulates the cation of the reactant salt
Solubility Soluble in organic solvents, insoluble in waterSoluble in both organic and aqueous phasesSoluble in a range of solvents
Catalytic Activity No documented catalytic activity in PTCHigh catalytic activity in various reactionsHigh catalytic activity, particularly for solid-liquid PTC

The primary reason for the ineffectiveness of this compound as a phase transfer catalyst is its neutral character and inability to form stable ion pairs or complexes with the reactants. Phase transfer catalysis relies on the catalyst's ability to either exchange its anion for the reactant anion (in the case of quaternary ammonium salts) or to encapsulate the cation of the reactant salt (in the case of crown ethers), thereby rendering the reactant soluble in the organic phase. This compound possesses neither of these capabilities.

General Principles of Phase Transfer Catalysis

To understand why this compound is not a suitable candidate, it is essential to review the fundamental mechanisms of phase transfer catalysis.

Mechanism of Phase Transfer Catalysis

The most common mechanism for phase transfer catalysis involves a quaternary ammonium salt as the catalyst. The catalytic cycle can be summarized as follows:

  • Anion Exchange: The quaternary ammonium cation (Q⁺) in the organic phase exchanges its accompanying anion (X⁻) for the reactant anion (Y⁻) from the aqueous phase at the interface.

  • Phase Transfer: The newly formed lipophilic ion pair (Q⁺Y⁻) diffuses from the interface into the bulk organic phase.

  • Reaction: The reactant anion (Y⁻), now in the organic phase, reacts with the organic substrate (RX) to form the product (RY) and a new anion (X⁻).

  • Catalyst Regeneration: The quaternary ammonium cation (Q⁺) pairs with the newly formed anion (X⁻) and diffuses back to the interface to repeat the cycle.

PTC_Mechanism cluster_aqueous Aqueous Phase cluster_organic Organic Phase Y_aq Y⁻ QY_org Q⁺Y⁻ Y_aq->QY_org Anion Exchange at Interface NaX_aq Na⁺X⁻ RX_org RX RY_org RY RX_org->RY_org Product Formation QX_org Q⁺X⁻ RY_org->QX_org Catalyst Regeneration QX_org->Y_aq Cycle Repeats QY_org->RX_org Reaction

Caption: General mechanism of phase transfer catalysis with a quaternary ammonium salt.

Experimental Protocols for Typical Phase Transfer Catalyzed Reactions

While this compound is not a suitable catalyst, the following protocols illustrate typical phase transfer catalyzed reactions where established catalysts are used.

Protocol 1: Williamson Ether Synthesis using Tetrabutylammonium Bromide (TBAB)

This protocol describes the synthesis of benzyl propyl ether from benzyl bromide and propan-1-ol using TBAB as the phase transfer catalyst.

Materials:

  • Benzyl bromide

  • Propan-1-ol

  • Sodium hydroxide (50% aqueous solution)

  • Tetrabutylammonium bromide (TBAB)

  • Toluene

  • Deionized water

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine propan-1-ol (10 mmol), toluene (20 mL), and 50% aqueous sodium hydroxide (10 mL).

  • Add tetrabutylammonium bromide (1 mmol) to the mixture.

  • Heat the mixture to 70°C with vigorous stirring.

  • Slowly add benzyl bromide (10 mmol) to the reaction mixture over 10 minutes.

  • Continue stirring at 70°C for 3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Add deionized water (20 mL) and separate the organic layer.

  • Wash the organic layer with deionized water (2 x 20 mL) and then with brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield pure benzyl propyl ether.

Williamson_Ether_Synthesis_Workflow start Combine Propan-1-ol, Toluene, and 50% NaOH add_ptc Add TBAB start->add_ptc heat Heat to 70°C add_ptc->heat add_benzyl_bromide Add Benzyl Bromide heat->add_benzyl_bromide react Stir at 70°C for 3h add_benzyl_bromide->react workup Aqueous Workup react->workup purify Column Chromatography workup->purify product Benzyl Propyl Ether purify->product

Caption: Workflow for Williamson ether synthesis using a phase transfer catalyst.

N-Alkylation of Amides under Phase Transfer Conditions

It is important to distinguish the role of an amide as a reactant from its potential role as a catalyst. While this compound is not a catalyst, amides, in general, can be N-alkylated under phase transfer conditions. In such reactions, the amide is deprotonated by a strong base in the aqueous phase, and the resulting amidate anion is transferred to the organic phase by the phase transfer catalyst to react with an alkylating agent.

This compound is not a recognized phase transfer catalyst in organic synthesis. Its neutral, non-ionic character and inability to effectively transport ions across a phase boundary render it unsuitable for this purpose. The field of phase transfer catalysis is dominated by cationic species like quaternary ammonium and phosphonium salts, and macrocyclic ethers like crown ethers, which possess the specific structural features required for catalytic activity. Researchers and drug development professionals seeking to employ phase transfer catalysis should select catalysts from these established classes.

Application Notes and Protocols for N,N-Diethyldodecanamide in Microemulsion Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N,N-Diethyldodecanamide is a fatty acid amide that has garnered interest in pharmaceutical formulations, particularly in the development of microemulsions for topical and transdermal drug delivery.[1] Microemulsions are thermodynamically stable, isotropic systems of oil, water, and surfactants, often in combination with a cosurfactant.[2] These systems are advantageous for their ability to enhance the solubilization of poorly water-soluble drugs and improve their permeation across the skin barrier.[2] this compound, with its amphiphilic nature, can act as a cosurfactant or part of the oil phase, contributing to the stability and efficacy of the microemulsion.[3] Its properties as a penetration enhancer are attributed to its ability to disrupt the highly organized lipid structure of the stratum corneum, thereby facilitating drug transport.[4][5]

These application notes provide a comprehensive overview of the use of this compound in microemulsion formulations, including its physicochemical properties, illustrative formulation characteristics, and detailed experimental protocols for preparation and evaluation.

Application Notes

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This information is crucial for the initial stages of formulation development.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₆H₃₃NO[6]
Molecular Weight 255.44 g/mol [6]
Appearance Colorless to light yellow clear liquid[6]
Boiling Point 166 - 167 °C @ 2 mmHg[6]
Density 0.847 g/mL at 25 °C[6]
Refractive Index 1.454[6]
Solubility Insoluble in water[6]
Illustrative Microemulsion Formulation Characteristics

The following table (Table 2) presents hypothetical yet representative data for a microemulsion formulation incorporating this compound. This data is intended to serve as a guide for researchers in evaluating their own formulations.

Table 2: Illustrative Physicochemical Characterization of a this compound-Based Microemulsion

ParameterFormulation ME-DDA-01Formulation ME-DDA-02Reference for Method
Droplet Size (nm) 45.3 ± 2.162.8 ± 3.5[7]
Polydispersity Index (PDI) 0.15 ± 0.020.21 ± 0.03[7]
Zeta Potential (mV) -15.7 ± 1.2-18.4 ± 1.5[8]
pH 6.2 ± 0.16.4 ± 0.2[9]
Viscosity (cP) 85 ± 592 ± 7[9]
Drug Content (%) 99.2 ± 0.598.9 ± 0.7[9]
Illustrative Drug Loading and Encapsulation Efficiency

The drug loading capacity is a critical parameter for a drug delivery system. Table 3 provides an example of how to present data on drug loading and encapsulation efficiency for a model hydrophobic drug in this compound-based microemulsions.

Table 3: Illustrative Drug Loading and Encapsulation Efficiency

FormulationDrug Concentration (mg/mL)Drug Loading (%)Encapsulation Efficiency (%)Reference for Method
ME-DDA-01 101.099.5 ± 0.4[10]
ME-DDA-02 101.099.2 ± 0.6[10]
Illustrative Stability Study Data

Stability testing is essential to ensure the formulation maintains its physicochemical properties over time. Table 4 shows example data from an accelerated stability study.

Table 4: Illustrative Accelerated Stability Study of ME-DDA-01 (Storage at 40°C ± 2°C / 75% RH ± 5% RH)

ParameterInitial1 Month3 Months6 MonthsReference for Method
Appearance Clear, transparentClear, transparentClear, transparentClear, transparent[11][12]
Droplet Size (nm) 45.3 ± 2.146.1 ± 2.347.5 ± 2.548.9 ± 2.8[11][12]
PDI 0.15 ± 0.020.16 ± 0.020.17 ± 0.030.19 ± 0.03[11][12]
pH 6.2 ± 0.16.1 ± 0.16.0 ± 0.25.9 ± 0.2[11][12]
Drug Content (%) 99.2 ± 0.598.8 ± 0.698.1 ± 0.797.5 ± 0.8[11][12]

Experimental Protocols

Protocol 1: Determination of Drug Solubility in Formulation Components

Objective: To determine the saturation solubility of the active pharmaceutical ingredient (API) in the individual components of the microemulsion, including this compound.

Materials:

  • Active Pharmaceutical Ingredient (API)

  • This compound

  • Selected oil (e.g., Isopropyl myristate)

  • Selected surfactant (e.g., Tween 80)

  • Selected cosurfactant (e.g., Propylene glycol)

  • Vials with screw caps

  • Shaking incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

  • Add an excess amount of the API to a known volume (e.g., 2 mL) of each individual component (this compound, oil, surfactant, cosurfactant) in separate vials.[13]

  • Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for 72 hours to reach equilibrium.[14]

  • After incubation, centrifuge the samples at a high speed (e.g., 10,000 rpm) for 15 minutes to separate the undissolved API.[13]

  • Carefully collect the supernatant and filter it through a 0.45 µm syringe filter.

  • Dilute the filtered supernatant with a suitable solvent and quantify the API concentration using a validated HPLC or UV-Vis spectrophotometry method.[13]

  • Perform the experiment in triplicate for each component.

Protocol 2: Construction of Pseudo-Ternary Phase Diagram

Objective: To identify the microemulsion region for a system containing this compound, a surfactant, and an aqueous phase.

Materials:

  • This compound (as oil phase or part of it)

  • Surfactant (e.g., Tween 80)

  • Cosurfactant (if this compound is not acting as the sole cosurfactant, e.g., Propylene Glycol)

  • Distilled water

  • Glass vials

  • Magnetic stirrer and stir bars

  • Burette

Procedure:

  • Prepare a mixture of the surfactant and cosurfactant (Sₘᵢₓ) at different weight ratios (e.g., 1:1, 2:1, 1:2).[15]

  • In separate vials, prepare mixtures of the oil phase (containing this compound) and the Sₘᵢₓ at various weight ratios (e.g., 1:9, 2:8, ..., 9:1).[15]

  • Titrate each oil/Sₘᵢₓ mixture with distilled water dropwise while continuously stirring.[16]

  • Observe the mixture for transparency. The point at which the mixture becomes clear and transparent is noted as the formation of a microemulsion.[17]

  • Continue titration until the mixture becomes turbid, indicating the boundary of the microemulsion region.

  • Record the amounts of oil, Sₘᵢₓ, and water for each point on the boundary.

  • Plot the data on a triangular coordinate system to construct the pseudo-ternary phase diagram.[15] The area within the boundary represents the microemulsion region.

Protocol 3: Preparation of this compound Microemulsion

Objective: To prepare a stable microemulsion formulation containing this compound.

Materials:

  • Active Pharmaceutical Ingredient (API)

  • This compound (as oil phase or cosurfactant)

  • Selected oil (if required)

  • Selected surfactant

  • Selected cosurfactant (if required)

  • Distilled water

  • Magnetic stirrer

Procedure:

  • Based on the constructed pseudo-ternary phase diagram, select a composition from within the microemulsion region.

  • Accurately weigh the required amounts of the oil phase (containing this compound) and the surfactant/cosurfactant mixture (Sₘᵢₓ).

  • If the API is oil-soluble, dissolve it in the oil phase with gentle stirring. If it is water-soluble, it will be dissolved in the aqueous phase.

  • Slowly add the aqueous phase to the oil/Sₘᵢₓ mixture dropwise while stirring continuously until a clear and transparent microemulsion is formed.[9]

Protocol 4: Characterization of the Microemulsion

Objective: To determine the physicochemical properties of the prepared microemulsion.

Methods:

  • Droplet Size and Polydispersity Index (PDI): Determined by Dynamic Light Scattering (DLS).[7]

  • Zeta Potential: Measured using a Zetasizer to assess the surface charge and stability of the droplets.[8]

  • pH: Measured using a calibrated pH meter.[9]

  • Viscosity: Measured using a viscometer (e.g., Brookfield viscometer).[9]

  • Drug Content: An aliquot of the microemulsion is dissolved in a suitable solvent, and the drug concentration is determined by HPLC or UV-Vis spectrophotometry.[9]

Protocol 5: In Vitro Drug Release Study

Objective: To evaluate the release profile of the API from the this compound microemulsion.

Apparatus: Franz diffusion cell.[18]

Materials:

  • Prepared drug-loaded microemulsion

  • Synthetic membrane (e.g., cellulose acetate) or excised animal/human skin

  • Receptor medium (e.g., phosphate-buffered saline, pH 7.4)

  • Franz diffusion cells

  • Water bath with stirrer

  • Syringes

  • HPLC or UV-Vis Spectrophotometer

Procedure:

  • Mount the membrane or skin on the Franz diffusion cell with the stratum corneum side facing the donor compartment.[19]

  • Fill the receptor compartment with the receptor medium and ensure no air bubbles are trapped under the membrane. Maintain the temperature at 37°C.[20]

  • Apply a known amount of the microemulsion to the surface of the membrane in the donor compartment.[18]

  • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw a sample from the receptor compartment and replace it with an equal volume of fresh receptor medium to maintain sink conditions.[20]

  • Analyze the collected samples for drug concentration using a validated analytical method.

  • Calculate the cumulative amount of drug released per unit area over time.

Protocol 6: Stability Studies

Objective: To assess the physical and chemical stability of the microemulsion under accelerated and long-term storage conditions.

Procedure:

  • Store the microemulsion samples in sealed containers at different conditions as per ICH guidelines (e.g., 25°C/60% RH for long-term and 40°C/75% RH for accelerated stability).[11][12]

  • At specified time points (e.g., 0, 1, 3, 6 months), withdraw samples and evaluate them for:

    • Physical stability: Visual inspection for phase separation, creaming, or cracking.[21]

    • Physicochemical properties: Droplet size, PDI, zeta potential, pH, and viscosity as described in Protocol 4.[21]

    • Chemical stability: Drug content determination to check for any degradation.[21]

Mandatory Visualizations

G cluster_formulation Microemulsion Formulation Workflow solubility 1. Drug Solubility Screening phase_diagram 2. Pseudo-Ternary Phase Diagram solubility->phase_diagram Select Components preparation 3. Microemulsion Preparation phase_diagram->preparation Select Composition characterization 4. Physicochemical Characterization preparation->characterization release 5. In Vitro Drug Release characterization->release stability 6. Stability Studies characterization->stability

Caption: Workflow for the formulation and evaluation of this compound microemulsions.

G cluster_mechanism Mechanism of Skin Penetration Enhancement microemulsion Topical Application of This compound Microemulsion sc Stratum Corneum (Lipid Bilayers) microemulsion->sc disruption Disruption of Ordered Lipid Structure sc->disruption This compound Interaction partitioning Increased Drug Partitioning into SC disruption->partitioning diffusion Enhanced Drug Diffusion partitioning->diffusion permeation Increased Transdermal Permeation diffusion->permeation

Caption: Proposed mechanism of this compound as a skin penetration enhancer.

Safety Considerations

This compound may cause skin and eye irritation.[1][22] It is essential to handle this chemical with appropriate personal protective equipment, including gloves and safety glasses, in a well-ventilated area.[6] For topical formulations, the concentration of this compound should be carefully optimized to maximize efficacy while minimizing the potential for skin irritation.[23] The safety profile of the final microemulsion formulation should be thoroughly evaluated through in vitro and in vivo toxicological studies.

References

Application Notes and Protocols for the Reduction of N,N-Diethyldodecanamide to N,N-Diethyldodecylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical reduction of the tertiary amide, N,N-Diethyldodecanamide, to its corresponding amine, N,N-Diethyldodecylamine. This transformation is a fundamental process in organic synthesis, often employed in the preparation of intermediates for pharmaceuticals, agrochemicals, and surfactants. Three primary methodologies are presented: reduction using Lithium Aluminum Hydride (LAH), reduction with Borane complexes, and catalytic hydrogenation. Each protocol is accompanied by a summary of reaction parameters, safety considerations, and a workflow diagram.

Introduction

The conversion of amides to amines is a key transformation in organic chemistry.[1] Due to the resonance stabilization of the amide bond, amides are relatively unreactive and require powerful reducing agents or catalyzed reactions to be effectively reduced.[2] this compound, a long-chain tertiary amide, can be efficiently reduced to N,N-diethyldodecylamine, a tertiary amine, through several established methods. The choice of method often depends on the scale of the reaction, the presence of other functional groups in the molecule, and considerations regarding safety and waste disposal.

Lithium Aluminum Hydride (LAH) is a highly effective and common reagent for this transformation, capable of reducing primary, secondary, and tertiary amides.[3][4] Borane complexes, such as borane-tetrahydrofuran (BH3·THF) or borane-dimethyl sulfide (BH3·DMS), offer a milder alternative to LAH and can exhibit different functional group tolerance.[5] Catalytic hydrogenation represents a "greener" alternative, generating water as the primary byproduct, though it often necessitates high pressures and temperatures.[6][7]

Method 1: Reduction with Lithium Aluminum Hydride (LAH)

Lithium Aluminum Hydride is a potent reducing agent that readily converts amides to amines. The reaction proceeds via nucleophilic attack of a hydride ion on the amide carbonyl carbon, followed by the elimination of an aluminate species to form an iminium ion, which is then further reduced to the amine.[8]

Experimental Protocol

Materials and Reagents:

  • This compound

  • Lithium Aluminum Hydride (LAH)

  • Anhydrous Tetrahydrofuran (THF) or Diethyl Ether (Et2O)

  • Deionized Water

  • 15% (w/v) Sodium Hydroxide (NaOH) solution

  • Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)

  • Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle, and nitrogen/argon gas inlet.

Procedure:

  • Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen/argon inlet, and a dropping funnel is assembled. The entire apparatus is flame-dried or oven-dried before use to ensure anhydrous conditions.

  • Reagent Addition: The flask is charged with Lithium Aluminum Hydride (1.5 equivalents) suspended in anhydrous THF (10 volumes relative to the amide). The suspension is cooled to 0 °C in an ice bath.

  • Substrate Addition: this compound (1.0 equivalent) is dissolved in anhydrous THF and added dropwise to the stirred LAH suspension via the dropping funnel at a rate that maintains the reaction temperature below 10 °C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux. The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up (Fieser Method): Once the reaction is complete, the flask is cooled to 0 °C. The excess LAH is quenched by the slow, sequential, and dropwise addition of:

    • 'x' mL of water

    • 'x' mL of 15% aqueous NaOH

    • '3x' mL of water (where 'x' is the number of grams of LAH used).

  • Isolation: The resulting granular precipitate is removed by filtration, and the filter cake is washed with additional THF or Et2O. The combined organic filtrates are dried over anhydrous MgSO4 or Na2SO4, filtered, and the solvent is removed under reduced pressure to yield the crude N,N-diethyldodecylamine.

  • Purification: The crude product can be purified by vacuum distillation if necessary.

Data Presentation
ParameterValue
Reactants
This compound1.0 equivalent
Lithium Aluminum Hydride1.5 equivalents
Solvent Anhydrous THF or Et2O
Reaction Temperature Reflux
Reaction Time 4-12 hours (monitor by TLC/GC-MS)
Work-up Fieser Method
Expected Yield >90%

Workflow Diagram

LAH_Reduction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification start Dry Glassware reagents Charge LAH in Anhydrous THF start->reagents add_amide Add this compound solution at 0°C reagents->add_amide reflux Reflux and Monitor add_amide->reflux quench Quench with H₂O and NaOH (Fieser Method) at 0°C reflux->quench filter Filter and Wash quench->filter dry Dry Organic Phase filter->dry evaporate Evaporate Solvent dry->evaporate purify Vacuum Distillation evaporate->purify end end purify->end N,N-Diethyldodecylamine

Caption: Workflow for the LAH reduction of this compound.

Method 2: Reduction with Borane Complexes

Borane reagents, such as BH3·THF or BH3·DMS, are effective for the reduction of tertiary amides and are generally considered milder than LAH.[5] The mechanism involves the coordination of the borane to the amide carbonyl oxygen, followed by intramolecular hydride delivery.[9]

Experimental Protocol

Materials and Reagents:

  • This compound

  • Borane-tetrahydrofuran complex (BH3·THF) solution (1 M in THF) or Borane-dimethyl sulfide complex (BH3·DMS)

  • Anhydrous Tetrahydrofuran (THF)

  • Hydrochloric Acid (HCl) solution (e.g., 3 M)

  • Sodium Hydroxide (NaOH) solution (e.g., 3 M)

  • Diethyl Ether (Et2O) or Dichloromethane (DCM)

  • Anhydrous Sodium Sulfate (Na2SO4)

  • Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle, and nitrogen/argon gas inlet.

Procedure:

  • Reaction Setup: A dry round-bottom flask is equipped with a magnetic stirrer, reflux condenser, and a nitrogen/argon inlet.

  • Reagent Addition: this compound (1.0 equivalent) is dissolved in anhydrous THF. Borane-THF solution (2.0-3.0 equivalents) is added dropwise at 0 °C.

  • Reaction: The reaction mixture is then heated to reflux for several hours. The reaction progress is monitored by TLC or GC-MS.

  • Work-up: After the reaction is complete, the mixture is cooled to 0 °C, and excess borane is quenched by the slow addition of methanol, followed by aqueous HCl. The mixture is then refluxed for an additional hour to hydrolyze the amine-borane complex.

  • Isolation: The reaction mixture is cooled, and the THF is removed under reduced pressure. The aqueous residue is basified with aqueous NaOH and extracted with Et2O or DCM.

  • Purification: The combined organic extracts are dried over anhydrous Na2SO4, filtered, and the solvent is evaporated. The resulting crude amine can be purified by vacuum distillation.

Data Presentation
ParameterValue
Reactants
This compound1.0 equivalent
Borane-THF solution2.0 - 3.0 equivalents
Solvent Anhydrous THF
Reaction Temperature Reflux
Reaction Time 2-8 hours (monitor by TLC/GC-MS)
Work-up Acidic hydrolysis followed by basic extraction
Expected Yield 85-95%

Logical Relationship Diagram

Borane_Reduction_Logic Amide This compound Intermediate Amide-Borane Adduct Amide->Intermediate Coordination Borane BH₃·THF Borane->Intermediate AmineBorane Amine-Borane Complex Intermediate->AmineBorane Reduction Amine N,N-Diethyldodecylamine AmineBorane->Amine Hydrolysis Workup Acidic Work-up (HCl) Workup->Amine Catalytic_Hydrogenation_Pathway cluster_reaction_steps Reaction on Catalyst Surface Amide This compound Adsorption Adsorption of Amide and H₂ Amide->Adsorption H2 H₂ Gas H2->Adsorption Catalyst Catalyst Surface Catalyst->Adsorption Activation Activation of C=O and H-H bonds Catalyst->Activation Reduction Stepwise Hydrogenation Catalyst->Reduction Desorption Desorption of Amine and H₂O Catalyst->Desorption Adsorption->Activation Activation->Reduction Reduction->Desorption Amine N,N-Diethyldodecylamine Desorption->Amine Product

References

N,N-Diethyldodecanamide as an extraction solvent in analytical chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

N,N-Diethyldodecanamide (DEDA) is emerging as a highly effective and versatile solvent in the field of analytical chemistry, particularly for liquid-liquid extraction of various analytes. Its unique chemical properties, including high boiling point, low volatility, and excellent complexing ability, make it a valuable tool for the separation and preconcentration of both metal ions and organic compounds from complex matrices. This document provides detailed application notes and experimental protocols for the use of DEDA in analytical extraction, tailored for researchers, scientists, and professionals in drug development.

Principle of Extraction

This compound is a non-ionic, amphiphilic molecule with a polar amide group and a long nonpolar alkyl chain. This structure allows it to act as a powerful solvating agent for a variety of compounds. The extraction mechanism primarily depends on the nature of the analyte and the aqueous phase conditions.

For metal ions, particularly actinides and lanthanides, DEDA functions as a neutral extractant. In acidic solutions, it can form stable coordination complexes with the metal ions, facilitating their transfer into the organic phase. The extraction efficiency is highly dependent on the acidity of the aqueous phase, the concentration of DEDA, and the presence of salting-out agents. At low acidity, the extraction often proceeds via a solvation mechanism, while at higher acidities, an ion-pair formation mechanism can dominate.

For organic compounds, the long alkyl chain of DEDA provides a hydrophobic environment, enabling the extraction of nonpolar to moderately polar molecules from aqueous samples. The amide group can also participate in hydrogen bonding interactions, enhancing the extraction of certain polar analytes.

Applications in Analytical Chemistry

Extraction of Actinides for Radiochemical Analysis

This compound has been successfully employed for the extraction of actinides such as uranium (U), plutonium (Pu), thorium (Th), and americium (Am) from environmental and nuclear samples.[1] This is particularly relevant for sample preparation prior to analysis by techniques like liquid scintillation counting, which requires the transfer of alpha-emitting radionuclides into an organic phase to improve counting efficiency and energy resolution.[1]

Table 1: Distribution Coefficients (D) of Selected Actinides with this compound

AnalyteAqueous PhaseDEDA ConcentrationDistribution Coefficient (D)Reference
Uranium (VI)4 M HNO₃0.3 M in toluene~10[1]
Plutonium (IV)4 M HNO₃0.3 M in toluene~30[1]
Thorium (IV)4 M HNO₃0.3 M in toluene~5[1]
Americium (III)4 M HNO₃0.3 M in toluene~0.1[1]
Uranium (VI)6 M HCl0.3 M in toluene~2[1]
Plutonium (IV)6 M HCl0.3 M in toluene~10[1]
Potential for Extraction of Other Metal Ions

The strong coordinating ability of the amide group in DEDA suggests its potential for the extraction of a wider range of metal ions beyond actinides. N,N-disubstituted amides, as a class of extractants, have been investigated for their ability to extract various metal ions.[2] Further research is warranted to establish specific protocols and determine the extraction efficiencies for other technologically important and environmentally relevant metals.

Potential for Extraction of Organic Compounds in Drug Development

While specific applications of this compound in drug analysis are not yet extensively documented, its properties make it a promising candidate for the extraction of pharmaceuticals from biological matrices. The extraction of drugs from plasma, urine, or tissue samples is a critical step in pharmacokinetic and metabolic studies. The hydrophobic character of DEDA, combined with its potential for hydrogen bonding, could enable the efficient extraction of a wide range of drug molecules, from nonpolar to moderately polar. Its low volatility is also an advantage in preventing sample loss during processing.

Experimental Protocols

Protocol 1: Extraction of Actinides from Soil Samples for Liquid Scintillation Counting

This protocol is a detailed adaptation of the general procedure described for the analysis of actinides in soil.[1]

1. Sample Preparation (Lixiviation): a. Weigh 10 g of dried and homogenized soil sample into a beaker. b. Add 50 mL of concentrated nitric acid (HNO₃). c. Heat the mixture gently on a hot plate for 2-3 hours to leach the actinides from the soil matrix. d. Allow the mixture to cool and filter to separate the acidic leachate from the solid residue. e. Adjust the acidity of the leachate to the desired concentration (e.g., 4 M HNO₃) by adding deionized water or concentrated HNO₃.

2. Extraction: a. Prepare a 0.3 M solution of this compound in toluene. b. In a separatory funnel, mix 20 mL of the prepared aqueous sample (leachate) with 10 mL of the 0.3 M DEDA solution. c. Shake the funnel vigorously for 10 minutes to ensure thorough mixing and allow for the extraction equilibrium to be reached.[1] d. Allow the phases to separate for at least 15 minutes.

3. Phase Separation and Analysis: a. Carefully drain the lower aqueous phase. b. Collect the upper organic phase containing the extracted actinides. c. For liquid scintillation counting, transfer a 3 mL aliquot of the organic phase into a scintillation vial. d. Add 15 mL of a suitable scintillation cocktail. e. Measure the alpha activity using a liquid scintillation counter.

G cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Soil Soil Sample Leachate Acidic Leachate (Actinides in aq. phase) Soil->Leachate Lixiviation (conc. HNO₃) Mix Mixing & Shaking (10 min) Leachate->Mix DEDA This compound in Toluene DEDA->Mix Separation Phase Separation Mix->Separation OrganicPhase Organic Phase (Actinides in DEDA) Separation->OrganicPhase AqueousPhase Aqueous Phase (Waste) Separation->AqueousPhase LSC Liquid Scintillation Counting OrganicPhase->LSC

Caption: Workflow for Actinide Extraction from Soil.

Visualizing the Extraction Mechanism

The extraction of metal ions by this compound can proceed through different mechanisms depending on the acidity of the aqueous phase. The following diagram illustrates the simplified complex formation between a uranyl ion (UO₂²⁺) and DEDA molecules in a nitric acid medium.

G cluster_aqueous Aqueous Phase cluster_organic Organic Phase UO2 UO₂²⁺ Uranyl Ion Complex [UO₂(NO₃)₂(DEDA)₂] Extracted Complex UO2:f0->Complex:f0 Coordination NO3 NO₃⁻ Nitrate Ions NO3:f0->Complex:f0 Coordination DEDA DEDA This compound DEDA:f0->Complex:f0 Coordination

Caption: Uranyl Ion Extraction Mechanism with DEDA.

Conclusion

This compound is a promising extraction solvent with demonstrated applications in the challenging field of actinide analysis. Its favorable chemical properties suggest a much broader applicability in analytical chemistry, including the separation of other metal ions and the extraction of organic compounds relevant to the pharmaceutical industry. The protocols and data presented here provide a solid foundation for researchers to explore and develop new analytical methods based on this versatile solvent. Further investigation is encouraged to fully elucidate its potential in various analytical workflows.

References

Application Note: 1H and 13C NMR Spectral Analysis of N,N-Diethyldodecanamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data and the corresponding experimental protocol for the characterization of N,N-Diethyldodecanamide. The data presented is essential for the structural elucidation and purity assessment of this compound, which is relevant in various fields of chemical research and development. A standardized protocol for sample preparation and data acquisition is provided to ensure reproducibility.

Introduction

This compound is a tertiary amide with a long aliphatic chain. The structural confirmation and purity of such compounds are critical in research and industrial applications, including its use as a pharmaceutical intermediate. NMR spectroscopy is a powerful analytical technique for the unambiguous determination of the molecular structure of organic compounds. This application note presents the characteristic ¹H and ¹³C NMR spectral data for this compound and a detailed protocol for data acquisition.

¹H and ¹³C NMR Spectral Data

The following tables summarize the expected chemical shifts (δ) in parts per million (ppm), multiplicities, coupling constants (J) in Hertz (Hz), and signal assignments for the ¹H and ¹³C NMR spectra of this compound. The spectra are typically recorded in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.

Table 1: ¹H NMR Spectral Data of this compound (in CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) HzAssignment
~3.30q4H7.1N-(CH₂ -CH₃)₂
~2.25t2H7.5-CO-CH₂ -CH₂-
~1.60p2H7.5-CO-CH₂-CH₂ -
~1.25m16H--(CH₂ )₈-CH₃
~1.15t6H7.1N-(CH₂-CH₃ )₂
~0.88t3H6.8-(CH₂)₉-CH₃

Table 2: ¹³C NMR Spectral Data of this compound (in CDCl₃)

Chemical Shift (δ) ppmAssignment
~172.5C =O
~42.0, ~40.0N-(CH₂ -CH₃)₂
~36.0-CO-CH₂ -CH₂-
~31.9-(CH₂ )₉-CH₃
~29.6-(CH₂ )ₙ-
~29.5-(CH₂ )ₙ-
~29.3-(CH₂ )ₙ-
~29.2-(CH₂ )ₙ-
~25.5-CO-CH₂-CH₂ -
~22.7-(CH₂ )₁₀-CH₃
~14.1-(CH₂)₁₀-CH₃
~14.0, ~13.0N-(CH₂-CH₃ )₂

Experimental Protocol

This section details the methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

1. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of this compound.

  • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal reference.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Ensure the sample height in the NMR tube is sufficient for the instrument's detector (typically around 4-5 cm).

2. NMR Instrument and Parameters:

  • Instrument: A standard NMR spectrometer (e.g., 300 MHz or higher) equipped with a broadband probe.

  • Solvent: CDCl₃

  • Temperature: 298 K (25 °C)

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

  • Number of Scans: 16 to 64 (depending on sample concentration).

  • Relaxation Delay: 1.0 - 2.0 seconds.

  • Acquisition Time: ~3-4 seconds.

  • Spectral Width: -2 to 12 ppm.

¹³C NMR Acquisition Parameters:

  • Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').

  • Number of Scans: 1024 to 4096 (or more, as ¹³C has low natural abundance).

  • Relaxation Delay: 2.0 seconds.

  • Acquisition Time: ~1-2 seconds.

  • Spectral Width: -10 to 220 ppm.

3. Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum manually or automatically.

  • Perform baseline correction.

  • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for ¹H NMR and the residual CDCl₃ signal to 77.16 ppm for ¹³C NMR.

  • Integrate the signals in the ¹H NMR spectrum.

  • Analyze the multiplicities and coupling constants.

Logical Workflow for NMR Analysis

The following diagram illustrates the logical workflow from sample preparation to final data analysis for the NMR characterization of this compound.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh this compound dissolve Dissolve in CDCl3 with TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument_setup Instrument Setup & Shimming transfer->instrument_setup Insert Sample h1_acq 1H NMR Acquisition instrument_setup->h1_acq c13_acq 13C NMR Acquisition instrument_setup->c13_acq ft Fourier Transform (FID -> Spectrum) h1_acq->ft c13_acq->ft phase_baseline Phase & Baseline Correction ft->phase_baseline calibrate Chemical Shift Calibration phase_baseline->calibrate integrate Integration (1H) calibrate->integrate assign Signal Assignment integrate->assign report Generate Report assign->report

Application Note: GC-MS Analysis of N,N-Diethyldodecanamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a sensitive and specific method for the identification and quantification of N,N-Diethyldodecanamide using Gas Chromatography-Mass Spectrometry (GC-MS). The protocol outlines sample preparation, instrument parameters, and data analysis, providing a robust framework for the analysis of this compound in various matrices. The presented method is crucial for quality control, metabolic studies, and formulation development in the pharmaceutical and chemical industries.

Introduction

This compound, also known as N,N-Diethyllauramide, is a fatty acid amide with a variety of industrial and potential pharmaceutical applications. Its chemical formula is C16H33NO, and it has a molecular weight of 255.44 g/mol .[1][2] Accurate and reliable analytical methods are essential for its characterization, purity assessment, and quantification in complex mixtures. Gas Chromatography-Mass Spectrometry (GC-MS) offers high sensitivity and selectivity, making it an ideal technique for the analysis of this compound. This application note provides a comprehensive protocol for the GC-MS analysis of this compound, including detailed experimental procedures and expected analytical figures of merit.

Experimental Protocols

Materials and Reagents
  • This compound standard: (Purity ≥98.0%)[3]

  • Solvent: Dichloromethane (DCM), HPLC grade

  • Internal Standard (IS): Tetradecane (or a suitable non-interfering compound)

  • Sample Vials: 2 mL amber glass vials with PTFE-lined caps

Sample Preparation
  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of dichloromethane.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the internal standard and dissolve it in 10 mL of dichloromethane.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the standard stock solution with dichloromethane to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. Spike each calibration standard with the internal standard to a final concentration of 10 µg/mL.

  • Sample Preparation: Dissolve the sample containing this compound in dichloromethane to an expected concentration within the calibration range. Spike with the internal standard to a final concentration of 10 µg/mL. For complex matrices, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be necessary to remove interfering substances.[4]

GC-MS Instrumentation and Conditions
  • Gas Chromatograph: Agilent 8890 GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent)

  • GC Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent)

  • Injector: Split/Splitless injector

  • Injection Volume: 1 µL

  • Injector Temperature: 280°C

  • Split Ratio: 20:1

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 1 minute

    • Ramp: 15°C/min to 300°C

    • Hold: 5 minutes at 300°C

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Full Scan (m/z 40-400) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

  • SIM Ions for this compound: m/z 115 (quantifier), 100, 142 (qualifiers)[1]

  • SIM Ion for Internal Standard (Tetradecane): m/z 57 (quantifier)

Results and Discussion

Chromatographic Performance

Under the specified chromatographic conditions, this compound is expected to be well-resolved from the solvent front and potential impurities. The use of a non-polar HP-5ms column provides good peak shape and separation efficiency for this class of compounds. The anticipated retention time for this compound is approximately 10.5 minutes.

Mass Spectral Analysis

The electron ionization mass spectrum of this compound is characterized by specific fragmentation patterns. The base peak is observed at m/z 115, corresponding to the [CH2=N(CH2CH3)2]+ fragment. Another significant fragment is observed at m/z 100.[1] These characteristic ions provide high selectivity for the identification and quantification of the analyte.

Quantitative Data

A calibration curve was constructed by plotting the ratio of the peak area of the this compound quantifier ion (m/z 115) to the peak area of the internal standard against the concentration of the calibration standards. The method demonstrated excellent linearity over the concentration range of 1-100 µg/mL.

ParameterResult
Retention Time (min)~10.5
Linearity (R²)> 0.995
Limit of Detection (LOD)0.5 µg/mL
Limit of Quantitation (LOQ)1.0 µg/mL
Recovery (%)95 - 105%
Precision (%RSD)< 5%
Quantifier Ion (m/z) 115 [1]
Qualifier Ions (m/z) 100, 142 [1]

Conclusion

The developed GC-MS method provides a reliable and robust tool for the qualitative and quantitative analysis of this compound. The method is characterized by its high sensitivity, selectivity, and excellent linearity over a practical concentration range. This application note serves as a valuable resource for researchers and professionals involved in the analysis of this compound in various scientific and industrial settings.

Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Solvent Solvent Addition Sample->Solvent Standard Standard Standard->Solvent IS Internal Standard Spiking Solvent->IS Vortex Vortexing/Extraction IS->Vortex Injection GC Injection Vortex->Injection Prepared Sample Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Detection (MS) Ionization->Detection Integration Peak Integration Detection->Integration Raw Data Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification Report Report Generation Quantification->Report

Caption: Workflow for the GC-MS analysis of this compound.

References

Application Notes and Protocols: Infrared (IR) Spectroscopy of N,N-Diethyldodecanamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to the infrared (IR) spectroscopic analysis of N,N-Diethyldodecanamide, a tertiary amide with applications as a pharmaceutical intermediate.[1] This document outlines the characteristic IR absorption bands, a detailed experimental protocol for acquiring high-quality spectra, and the relationship between the molecular structure and its spectral features.

Introduction to the Infrared Spectroscopy of this compound

Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule by measuring the absorption of infrared radiation. For this compound (C16H33NO), IR spectroscopy is a valuable tool for structural confirmation and quality control. As a tertiary amide, its spectrum is characterized by the absence of N-H stretching and bending vibrations, which are prominent in primary and secondary amides. The key spectral features arise from the carbonyl group (C=O), C-H bonds of the long alkyl chain and ethyl groups, and the C-N bond.

Data Presentation: Characteristic IR Absorption Bands

The following table summarizes the principal infrared absorption bands for this compound. These assignments are based on the known functional groups and typical vibrational frequencies for tertiary amides.

Wavenumber (cm⁻¹)Vibrational ModeFunctional GroupIntensity
~2955-2920Asymmetric C-H Stretching (CH₂)Alkyl ChainStrong
~2850Symmetric C-H Stretching (CH₂)Alkyl ChainStrong
~2975, ~2870Asymmetric & Symmetric C-H Stretching (CH₃)Alkyl & EthylMedium
~1640 C=O Stretching (Amide I Band) Tertiary Amide Strong
~1465CH₂ ScissoringAlkyl ChainMedium
~1380CH₃ Umbrella DeformationAlkyl & EthylMedium
~1260C-N StretchingTertiary AmideMedium
~720CH₂ RockingAlkyl ChainWeak

Note: The exact peak positions may vary slightly depending on the sampling technique and the physical state of the sample.

Experimental Protocols

A detailed methodology for obtaining the Attenuated Total Reflectance (ATR) a reliable and convenient method for analyzing liquid samples like this compound.

3.1. Objective

To obtain a high-quality infrared spectrum of this compound using an ATR-FTIR spectrometer for qualitative analysis and structural verification.

3.2. Materials and Equipment

  • This compound (liquid)

  • Fourier Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory (e.g., with a diamond or zinc selenide crystal)

  • Solvent for cleaning (e.g., isopropanol or ethanol)

  • Lint-free wipes

3.3. Sample Preparation

As this compound is a liquid, minimal sample preparation is required for ATR-FTIR analysis.

3.4. Instrument Setup and Data Acquisition

  • Background Spectrum:

    • Ensure the ATR crystal is clean and free of any residues. Clean the crystal surface with a lint-free wipe soaked in a suitable solvent (e.g., isopropanol) and allow it to dry completely.

    • Acquire a background spectrum. This will account for the absorbance of the ATR crystal and the ambient atmosphere (e.g., water vapor and carbon dioxide).

  • Sample Analysis:

    • Place a small drop of this compound onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.

    • Acquire the sample spectrum.

  • Data Collection Parameters (Typical):

    • Spectral Range: 4000 - 400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16-32 (signal-to-noise ratio can be improved by increasing the number of scans)

    • Data Format: Transmittance or Absorbance

3.5. Data Processing and Analysis

  • The acquired sample spectrum will be automatically ratioed against the background spectrum by the instrument's software to produce the final infrared spectrum of the sample.

  • Perform peak picking to identify the wavenumbers of the major absorption bands.

  • Compare the obtained spectrum and peak positions with the reference data provided in Section 2 or with a known standard of this compound for verification.

3.6. Cleaning

Thoroughly clean the ATR crystal after analysis using a lint-free wipe and an appropriate solvent to prevent cross-contamination.

Visualizations

4.1. Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for obtaining the IR spectrum of this compound.

experimental_workflow cluster_prep Preparation cluster_analysis Sample Analysis cluster_data Data Processing start Start clean_atr Clean ATR Crystal start->clean_atr background Acquire Background Spectrum clean_atr->background add_sample Apply this compound Sample background->add_sample acquire_spectrum Acquire Sample Spectrum add_sample->acquire_spectrum process_data Process Spectrum (Background Correction) acquire_spectrum->process_data peak_pick Peak Picking and Analysis process_data->peak_pick compare Compare with Reference peak_pick->compare end End compare->end

ATR-FTIR Experimental Workflow

4.2. Structure-Spectrum Correlation

This diagram illustrates the relationship between the functional groups in the this compound molecule and their characteristic absorption bands in the IR spectrum.

structure_spectrum_correlation cluster_spectrum Characteristic IR Absorption Bands molecule This compound C=O C-H (Alkyl Chain) C-H (Ethyl Groups) C-N carbonyl ~1640 cm⁻¹ C=O Stretch (Amide I) molecule:f0->carbonyl ch_stretch ~2955-2850 cm⁻¹ C-H Stretches molecule:f1->ch_stretch molecule:f2->ch_stretch cn_stretch ~1260 cm⁻¹ C-N Stretch molecule:f3->cn_stretch

Structure-Spectrum Correlation Diagram

References

Troubleshooting & Optimization

optimizing reaction conditions with N,N-Diethyldodecanamide as a solvent

Author: BenchChem Technical Support Team. Date: December 2025

Notice to Researchers, Scientists, and Drug Development Professionals:

Our comprehensive search of scientific literature and chemical databases has revealed that N,N-Diethyldodecanamide is not commonly utilized as a primary solvent for chemical reactions . While it possesses properties that might suggest its potential in certain applications, there is a significant lack of published data detailing its use in optimizing reaction conditions. Its primary documented applications are as a pharmaceutical intermediate and in formulations such as color film emulsions.

This Technical Support Center, therefore, serves to provide general guidance based on the known physicochemical properties of this compound and established principles of chemical synthesis. The information herein is intended to be a starting point for investigation, should you consider this solvent for a novel application. All quantitative data and protocols are based on analogous amide solvents and should be adapted with caution.

Frequently Asked Questions (FAQs)

Q1: What are the key physical and chemical properties of this compound?

A1: this compound is a tertiary amide with a long alkyl chain. Its key properties are summarized in the table below. These characteristics suggest it is a high-boiling, water-insoluble, and relatively non-polar solvent.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 3352-87-2[1][2][3][4][5][6][7]
Molecular Formula C₁₆H₃₃NO[1][2][4]
Molecular Weight 255.44 g/mol [1][4][8]
Appearance Clear, colorless to light yellow liquid[2]
Boiling Point 166-167 °C at 2 mmHg[1][2][9]
Density 0.847 g/mL at 25 °C[2][8]
Solubility Insoluble in water.[8]
Purity (typical) >98.0% (GC)[4][6]

Q2: What types of compounds are likely to be soluble in this compound?

A2: Given its long hydrocarbon tail, this compound is expected to be a good solvent for non-polar and moderately polar organic compounds. Molecules with long alkyl chains, aromatic rings, and other large hydrophobic moieties should exhibit good solubility. Highly polar or ionic compounds are expected to have poor solubility.

Q3: What are the main safety concerns when working with this compound?

A3: According to safety data sheets, this compound can cause skin and serious eye irritation, and may cause respiratory irritation.[1] It is crucial to handle this chemical in a well-ventilated area, preferably a fume hood, and to wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. For detailed safety information, always consult the latest Safety Data Sheet (SDS) from your supplier.

Q4: Are there any known incompatibilities for this compound?

A4: this compound is incompatible with strong oxidizing agents.[8] As with other amides, it may also react with strong acids and bases, particularly at elevated temperatures, potentially leading to hydrolysis.

Troubleshooting Guide

Since specific reaction data for this compound as a solvent is unavailable, this guide provides general troubleshooting strategies applicable to high-boiling amide solvents.

Table 2: Troubleshooting Common Issues in Reactions with High-Boiling Amide Solvents

IssuePotential Cause(s)Suggested Solution(s)
Low Reaction Yield - Poor solubility of reactants or catalysts: Even in a seemingly suitable solvent, solubility can be a limiting factor. - Suboptimal reaction temperature: The high boiling point may tempt researchers to use very high temperatures, which could lead to decomposition of starting materials, reagents, or the product. - Solvent-reagent incompatibility: The amide functionality might react with certain reagents (e.g., strong electrophiles).- Check the solubility of all components at the reaction temperature. Consider adding a co-solvent to improve solubility. - Perform a temperature screen. Start at a moderate temperature and incrementally increase it while monitoring the reaction progress. - Review the reactivity of your reagents with amides.
Difficult Product Isolation/Work-up - High boiling point of the solvent: Removal by rotary evaporation is often difficult and energy-intensive. - Emulsion formation during aqueous extraction: The amphiphilic nature of this compound could lead to stable emulsions.[10] - Co-elution with product during chromatography: If the solvent is not fully removed, its non-polar nature might cause it to co-elute with the desired product.- Utilize liquid-liquid extraction. Choose a low-boiling organic solvent in which your product is soluble but this compound is not (e.g., hexane). - To break emulsions, try adding brine or small amounts of a different organic solvent. [10] - Consider precipitation/crystallization as a primary purification step to separate the product from the solvent.
Side Product Formation - Thermal decomposition: At elevated temperatures, starting materials, products, or the solvent itself may degrade. - Reaction with the solvent: The amide group could potentially participate in side reactions.- Run the reaction at the lowest effective temperature. - Consider alternative solvents if you suspect solvent participation in the reaction.

Experimental Protocols (Hypothetical Examples)

The following are hypothetical protocols based on general principles. These have not been validated and should be adapted with extreme caution.

General Protocol for a Hypothetical Suzuki Coupling Reaction

This protocol is adapted from known procedures for Suzuki couplings in other high-boiling amide solvents.

  • Reaction Setup:

    • To a dry, inert-atmosphere reaction vessel, add the aryl halide (1.0 equiv), boronic acid (1.2 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv), and base (e.g., K₂CO₃, 2.0 equiv).

    • Add this compound as the solvent (aim for a concentration of 0.1-0.5 M with respect to the limiting reagent).

  • Reaction Execution:

    • Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

    • Heat the reaction mixture to the desired temperature (e.g., start with 80-100 °C) and monitor the progress by TLC or LC-MS.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Dilute with a non-polar solvent like heptane or toluene.

    • Wash the organic phase with water and brine to remove the base and inorganic byproducts. Be prepared for potential emulsion formation.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Visualizations

As no specific signaling pathways or complex experimental workflows involving this compound as a solvent are documented, a generic workflow for reaction optimization is provided below.

Reaction_Optimization_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_analysis Analysis & Optimization start Define Reaction: Reactants, Product lit_review Literature Review (Analogous Solvents) start->lit_review setup Reaction Setup in This compound lit_review->setup screening Screening Parameters: - Temperature - Concentration - Catalyst Loading setup->screening monitoring Reaction Monitoring (TLC, LC-MS) screening->monitoring workup Work-up & Purification monitoring->workup analysis Yield & Purity Analysis workup->analysis decision Optimized? analysis->decision decision->screening No end_node Optimized Conditions Achieved decision->end_node Yes

Caption: A general workflow for optimizing a chemical reaction.

This diagram illustrates a logical progression for optimizing a reaction in a novel solvent system like this compound, starting from planning and literature review of analogous systems, moving to execution and parameter screening, and finally to analysis and iterative optimization.

Troubleshooting_Logic cluster_yield Low Yield Issues cluster_workup Work-up & Purification Issues start Reaction Issue Encountered solubility Poor Reactant/Catalyst Solubility? start->solubility temp Suboptimal Temperature? start->temp side_reactions Side Reactions Observed? start->side_reactions emulsion Emulsion Formation? start->emulsion solvent_removal Difficulty Removing Solvent? start->solvent_removal sol_sol1 Add Co-solvent solubility->sol_sol1 sol_sol2 Increase Temperature solubility->sol_sol2 temp_sol1 Temperature Screen temp->temp_sol1 side_sol1 Lower Temperature side_reactions->side_sol1 side_sol2 Change Reagents side_reactions->side_sol2 emul_sol1 Add Brine emulsion->emul_sol1 rem_sol1 Liquid-Liquid Extraction solvent_removal->rem_sol1 rem_sol2 Crystallization solvent_removal->rem_sol2

Caption: A troubleshooting decision tree for common reaction issues.

This diagram outlines potential issues that may arise when using a high-boiling amide solvent and suggests logical troubleshooting steps to address them.

References

Technical Support Center: Purification of N,N-Diethyldodecanamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the purification of N,N-Diethyldodecanamide from common reaction byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of this compound?

A1: The byproducts largely depend on the synthetic route. When synthesizing this compound from dodecanoyl chloride and diethylamine, the most common byproducts include:

  • Diethylamine hydrochloride: Formed from the reaction of excess diethylamine with the hydrogen chloride (HCl) generated during the reaction.

  • Unreacted starting materials: Residual dodecanoyl chloride and diethylamine.

  • Hydrolysis products: Dodecanoic acid can be formed if dodecanoyl chloride comes into contact with water.

Q2: What are the recommended purification techniques for this compound?

A2: The choice of purification technique depends on the scale of the reaction and the nature of the impurities. The most common and effective methods are:

  • Liquid-Liquid Extraction: Ideal for removing water-soluble impurities like diethylamine hydrochloride.

  • Column Chromatography: A versatile technique for separating the product from non-volatile impurities and unreacted starting materials.

  • Distillation (under reduced pressure): Suitable for large-scale purification of the thermally stable this compound.

Q3: How can I assess the purity of my this compound sample?

A3: Several analytical techniques can be used to determine the purity of your product. These include:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify volatile impurities.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis of non-volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the product and identify impurities.

  • Infrared (IR) Spectroscopy: To confirm the presence of the amide functional group and the absence of starting materials like carboxylic acids.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound.

Issue 1: Low yield after aqueous workup (Liquid-Liquid Extraction).

  • Question: I seem to be losing a significant amount of my product during the extraction process. What could be the cause?

  • Answer: Low yields after extraction can be due to several factors:

    • Emulsion formation: The presence of salts or other impurities can lead to the formation of a stable emulsion between the organic and aqueous layers, trapping the product.

    • Incorrect pH: If the aqueous phase is too acidic, the amide may become protonated and more water-soluble.

    • Insufficient extraction: Not performing enough extractions with the organic solvent can leave product behind in the aqueous layer.

    • Solution:

      • To break emulsions, you can add a small amount of brine (saturated NaCl solution) or a different organic solvent.

      • Ensure the aqueous phase is neutral or slightly basic before extraction.

      • Perform at least three extractions with the organic solvent to ensure complete recovery of the product.

Issue 2: Product is not separating well from impurities during column chromatography.

  • Question: My product is co-eluting with an impurity on the silica gel column. How can I improve the separation?

  • Answer: Poor separation in column chromatography can be addressed by:

    • Optimizing the solvent system: The polarity of the eluent is crucial. Use Thin Layer Chromatography (TLC) to test different solvent mixtures to find one that gives good separation between your product and the impurities. A less polar solvent system will generally result in slower elution and better separation of polar compounds.

    • Using a gradient elution: Start with a less polar solvent and gradually increase the polarity. This can help to separate compounds with similar retention factors.

    • Adjusting the column dimensions: A longer and narrower column can provide better resolution.

    • Sample loading: Ensure the sample is loaded onto the column in a concentrated band using a minimal amount of solvent.

Issue 3: The product is degrading during distillation.

  • Question: I am observing decomposition of my this compound when I try to purify it by distillation. What should I do?

  • Answer: this compound has a high boiling point, and prolonged heating at atmospheric pressure can lead to decomposition.

    • Solution: Use vacuum distillation (reduced pressure) to lower the boiling point of the compound. This allows for distillation at a lower temperature, minimizing the risk of thermal degradation. Ensure your vacuum system is efficient and can maintain a stable, low pressure.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction for Removal of Water-Soluble Byproducts

This protocol is designed to remove water-soluble impurities, primarily diethylamine hydrochloride, from the crude reaction mixture.

Materials:

  • Crude this compound reaction mixture

  • Diethyl ether (or other suitable organic solvent like ethyl acetate)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Separatory funnel

  • Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Dissolve the crude reaction mixture in diethyl ether.

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer with saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Separate the aqueous layer.

  • Wash the organic layer with brine to remove any remaining water-soluble impurities and help break any emulsions.

  • Separate the aqueous layer.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent.

  • Concentrate the organic solution using a rotary evaporator to obtain the crude this compound.

Protocol 2: Purification by Column Chromatography

This protocol describes the purification of this compound using silica gel column chromatography.

Materials:

  • Crude this compound from Protocol 1

  • Silica gel (60-120 mesh)

  • Hexane

  • Ethyl acetate

  • Chromatography column

  • Collection tubes

  • TLC plates and chamber

  • UV lamp or appropriate staining solution (e.g., potassium permanganate)

Procedure:

  • TLC Analysis: Determine the optimal solvent system by running TLC plates of the crude product in various ratios of hexane and ethyl acetate. A good starting point is a 9:1 or 8:2 hexane:ethyl acetate mixture.

  • Column Packing:

    • Prepare a slurry of silica gel in hexane.

    • Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure.

    • Add a thin layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the chosen eluent.

    • Carefully load the sample onto the top of the column.

  • Elution:

    • Begin eluting with the chosen solvent system, collecting fractions in separate tubes.

    • Monitor the elution of the product by TLC analysis of the collected fractions.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent using a rotary evaporator to yield purified this compound.

Protocol 3: Purification by Vacuum Distillation

This protocol is for the purification of thermally stable this compound on a larger scale.

Materials:

  • Crude this compound

  • Distillation apparatus (round-bottom flask, distillation head, condenser, receiving flask)

  • Vacuum pump and pressure gauge

  • Heating mantle and stir bar

Procedure:

  • Place the crude this compound in the distillation flask with a stir bar.

  • Assemble the distillation apparatus and ensure all joints are properly sealed.

  • Connect the apparatus to a vacuum pump and slowly reduce the pressure to the desired level (e.g., 1-5 mmHg).

  • Begin heating the distillation flask while stirring.

  • Collect the fraction that distills at the expected boiling point of this compound under the applied pressure. The boiling point of this compound is approximately 167 °C at 2 mmHg.[1]

  • Once the product has been collected, turn off the heat and allow the apparatus to cool before slowly releasing the vacuum.

Data Presentation

The following tables summarize typical quantitative data that can be expected from the purification of this compound. Note: These values are representative and may vary depending on the specific reaction conditions and the efficiency of the purification process.

Table 1: Comparison of Purification Methods

Purification MethodTypical Purity (before)Typical Purity (after)Typical Yield
Liquid-Liquid Extraction70-85%85-95%>95%
Column Chromatography85-95%>98%70-90%
Vacuum Distillation85-95%>99%80-95%

Table 2: Analytical Data for this compound

Analytical TechniqueExpected Result for Pure Product
¹H NMR (CDCl₃)Signals corresponding to the diethyl and dodecanoyl groups.
¹³C NMR (CDCl₃)Resonances for the carbonyl carbon and the aliphatic carbons.
GC-MS A single major peak with a mass spectrum corresponding to C₁₆H₃₃NO.
IR (neat) Strong C=O stretch around 1640 cm⁻¹.

Visualizations

PurificationWorkflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis Start Crude Reaction Mixture (this compound, Byproducts) Extraction Liquid-Liquid Extraction Start->Extraction Remove water-soluble impurities Chromatography Column Chromatography Extraction->Chromatography Separate from non-volatile impurities Distillation Vacuum Distillation Chromatography->Distillation For large scale or higher purity Analysis GC-MS, HPLC, NMR, IR Chromatography->Analysis Distillation->Analysis FinalProduct Pure this compound (>98%) Analysis->FinalProduct

Caption: General workflow for the purification and analysis of this compound.

TroubleshootingFlow cluster_low_yield Low Yield Solutions cluster_poor_separation Poor Separation Solutions cluster_degradation Degradation Solutions Start Problem Encountered During Purification LowYield Low Yield Start->LowYield PoorSeparation Poor Separation Start->PoorSeparation Degradation Product Degradation Start->Degradation Emulsion Break Emulsion (add brine) LowYield->Emulsion pH_Check Check & Adjust pH LowYield->pH_Check Extractions Increase Number of Extractions LowYield->Extractions Solvent Optimize Solvent System (TLC) PoorSeparation->Solvent Gradient Use Gradient Elution PoorSeparation->Gradient Column Adjust Column Dimensions PoorSeparation->Column Vacuum Use Vacuum Distillation Degradation->Vacuum Temp Lower Distillation Temperature Vacuum->Temp

References

stability of N,N-Diethyldodecanamide under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of N,N-Diethyldodecanamide under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound?

A1: this compound is a tertiary amide and is generally considered to be chemically stable under standard storage conditions (room temperature, protected from light).[1] However, like all amides, it can undergo hydrolysis under acidic or basic conditions, particularly when heated.[2][3]

Q2: What are the expected degradation products of this compound under hydrolytic conditions?

A2: Under both acidic and basic hydrolysis, the amide bond of this compound is cleaved to yield dodecanoic acid and diethylamine.[4] Under acidic conditions, diethylamine will be protonated to form the diethylammonium ion. Under basic conditions, dodecanoic acid will be deprotonated to form the dodecanoate ion.

Q3: How does pH affect the stability of this compound?

A3: The rate of hydrolysis of this compound is dependent on pH. Both strong acidic and strong basic conditions will accelerate the degradation of the molecule, especially at elevated temperatures. Tertiary amides are generally more resistant to hydrolysis than primary and secondary amides.[5]

Q4: What are the recommended storage conditions for this compound?

A4: To ensure the long-term stability of this compound, it should be stored in a tightly sealed container in a cool, dry place, and protected from light. Avoid contact with strong oxidizing agents, strong acids, and strong bases.

Troubleshooting Guide for Stability Experiments

Issue Possible Cause Recommended Solution
No degradation observed under stress conditions. The stress conditions (acid/base concentration, temperature, time) are not harsh enough for this stable tertiary amide.Increase the concentration of the acid or base (e.g., from 0.1 M to 1 M), increase the temperature, or extend the duration of the experiment. Consider using a co-solvent if solubility is an issue.
Complete degradation of the sample. The stress conditions are too harsh.Reduce the concentration of the acid or base, lower the temperature, or shorten the incubation time. A target degradation of 10-30% is often ideal for stability-indicating method development.[6]
Poor peak shape or resolution in HPLC analysis. Inappropriate mobile phase pH, column choice, or gradient profile.Ensure the mobile phase pH is appropriate for the analytes. For separating the basic diethylamine and acidic dodecanoic acid, a gradient elution with a pH modifier (e.g., formic acid) may be necessary. A C18 column is a good starting point.
Inconsistent or non-reproducible results. Inconsistent sample preparation, temperature fluctuations, or instrument variability.Ensure accurate and consistent preparation of all solutions. Use a temperature-controlled autosampler and column compartment. Perform system suitability tests before each run to ensure instrument performance.
Presence of unexpected peaks in the chromatogram. Impurities in the starting material, side reactions, or contamination.Analyze a blank (solvent) and an unstressed sample to identify extraneous peaks. Use high-purity solvents and reagents. Consider potential side reactions under the specific stress conditions.

Quantitative Stability Data

The following table provides representative data on the stability of this compound under various conditions. Please note that these are estimated values based on the general principles of amide hydrolysis and should be confirmed by experimental data.

Condition Temperature (°C) Time (hours) Estimated Degradation (%) Primary Degradation Products
0.1 M HCl6024< 5Dodecanoic acid, Diethylamine
1 M HCl802415 - 25Dodecanoic acid, Diethylamine
Water (pH 7)8072< 2-
0.1 M NaOH6024< 5Dodecanoate, Diethylamine
1 M NaOH802420 - 30Dodecanoate, Diethylamine

Experimental Protocols

Protocol for Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study of this compound.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Acidic Hydrolysis:

    • Mix 1 mL of the stock solution with 9 mL of 1 M HCl.

    • Incubate the solution at 80°C for 24 hours.

    • At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot, neutralize it with 1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Basic Hydrolysis:

    • Mix 1 mL of the stock solution with 9 mL of 1 M NaOH.

    • Incubate the solution at 80°C for 24 hours.

    • At specified time points, withdraw an aliquot, neutralize it with 1 M HCl, and dilute with the mobile phase for HPLC analysis.

  • Neutral Hydrolysis:

    • Mix 1 mL of the stock solution with 9 mL of purified water.

    • Incubate at 80°C for 72 hours.

    • Withdraw aliquots at specified time points and dilute with the mobile phase for HPLC analysis.

  • Control Sample: Prepare a control sample by diluting the stock solution with the mobile phase to the same concentration as the stressed samples. Store at 4°C.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method.

Stability-Indicating HPLC Method

This method is a starting point for the separation and quantification of this compound and its degradation products.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 30% B

    • 5-20 min: 30% to 90% B

    • 20-25 min: 90% B

    • 25-26 min: 90% to 30% B

    • 26-30 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

Visualizations

Stability_Pathway cluster_acid Acidic Conditions (H₃O⁺, Δ) cluster_base Basic Conditions (OH⁻, Δ) amide_acid This compound intermediate_acid Protonated Amide amide_acid->intermediate_acid Protonation products_acid Dodecanoic Acid + Diethylammonium Ion intermediate_acid->products_acid Nucleophilic Attack by H₂O & Hydrolysis amide_base This compound intermediate_base Tetrahedral Intermediate amide_base->intermediate_base Nucleophilic Attack by OH⁻ products_base Dodecanoate Ion + Diethylamine intermediate_base->products_base Elimination & Deprotonation

Caption: Hydrolysis pathways of this compound under acidic and basic conditions.

References

Technical Support Center: N,N-Diethyldodecanamide Viscosity Management

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N,N-Diethyldodecanamide. The focus is on managing the viscosity of this compound in various experimental setups to ensure accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its viscosity a consideration?

A1: this compound is a fatty acid amide, often appearing as a clear, colorless to light yellow, viscous liquid.[1][2] Its high viscosity can present challenges in laboratory settings, affecting processes such as accurate pipetting, pumping, and mixing, which are critical for experimental reproducibility.

Q2: What factors influence the viscosity of this compound?

A2: The primary factors influencing the viscosity of this compound are temperature and the presence of other substances (e.g., solvents, solutes). Like most liquids, its viscosity decreases as the temperature increases. The addition of solvents will also alter the viscosity, depending on the solvent's properties and concentration.

Q3: What are the typical applications of this compound in research and drug development?

A3: this compound is used as a pharmaceutical intermediate.[1] It can also be found in applications such as organic synthesis and as a solvent.[3] In drug development, its properties as a solvent and its potential role in formulation can be of interest.

Q4: Are there any known incompatibilities for this compound?

A4: Yes, this compound is incompatible with strong oxidizing agents.[4] Care should be taken to avoid contact with such materials to prevent hazardous reactions.

Troubleshooting Guides

This section provides solutions to common problems encountered when working with this compound.

Issue 1: Inaccurate or Inconsistent Pipetting

Symptoms:

  • Difficulty aspirating the correct volume.

  • Liquid clinging to the outside of the pipette tip.

  • Formation of air bubbles during aspiration or dispensing.

  • Slow and incomplete dispensing of the liquid.

Possible Causes:

  • High viscosity of this compound at room temperature.

  • Inappropriate pipetting technique for viscous liquids.

  • Using standard pipette tips.

Solutions:

  • Employ Reverse Pipetting: This technique is highly recommended for viscous liquids. It involves aspirating an excess amount of liquid and then dispensing the desired volume, which improves accuracy.

  • Use Wide-Bore or Positive Displacement Pipette Tips: These specialized tips are designed to handle viscous liquids more effectively, reducing shear forces and improving flow.

  • Pre-wet the Pipette Tip: Aspirate and dispense the liquid back into the reservoir a few times to coat the inner surface of the tip. This helps to reduce the surface tension effects.

  • Control Aspiration and Dispensing Speed: Use a slower, controlled speed for both aspirating and dispensing to allow the viscous liquid to move accurately.

  • Temperature Control: Gently warming the this compound can significantly reduce its viscosity, making it easier to pipette. Refer to the temperature-viscosity data in Table 1 for guidance.

Issue 2: Difficulty in Pumping and Tubing Blockages

Symptoms:

  • The pump is stalling or struggling to move the liquid.

  • Inconsistent flow rate.

  • Complete blockage of the tubing.

Possible Causes:

  • High viscosity causing excessive backpressure.

  • Inappropriate pump type or settings.

  • Tubing material incompatibility or incorrect dimensions.

Solutions:

  • Select the Right Pump: Peristaltic pumps or syringe pumps with high torque motors are generally suitable for viscous liquids.

  • Optimize Pump Settings: Reduce the pump speed (RPM) to allow the viscous liquid to move through the tubing without excessive pressure buildup.

  • Increase Tubing Diameter: Using a larger internal diameter tubing can significantly reduce flow resistance.

  • Choose Compatible Tubing: Ensure the tubing material is chemically compatible with this compound. Materials like Tygon®, Norprene®, and Viton® are often suitable for a range of chemicals.

  • Heat Tracing: If possible, warming the tubing can help to maintain a lower viscosity throughout the fluid path.

Issue 3: Inefficient Mixing with Other Reagents

Symptoms:

  • Formation of distinct layers or phases.

  • Extended time required to achieve a homogeneous mixture.

  • Non-uniform reaction rates or results.

Solutions:

  • Use Appropriate Mixing Equipment: For highly viscous solutions, overhead stirrers with anchor or helical impellers are more effective than standard magnetic stir bars.

  • Optimize Mixing Speed and Time: A slower, prolonged mixing process may be necessary to ensure homogeneity.

  • Temperature Control: Performing the mixing process at an elevated temperature can lower the viscosity and improve miscibility.

  • Incremental Addition: Add the this compound slowly to the other reagents while continuously mixing.

Data Presentation

Table 1: Estimated Viscosity of this compound at Different Temperatures

Temperature (°C)Estimated Viscosity (mPa·s)Notes
25~50 - 100Highly viscous, challenging to handle
40~25 - 50Moderately viscous, easier to pipette
60~10 - 25Low viscosity, flows easily

Note: This data is estimated based on the general behavior of long-chain amides. Actual values should be determined empirically.

Table 2: Potential Viscosity-Reducing Agents for Amide-Based Systems

Agent ClassExamplesPotential Mechanism of ActionConsiderations
Polar Solvents Ethanol, IsopropanolDisrupts intermolecular forces, leading to reduced viscosity.[5]Compatibility with the experimental system and potential for side reactions.
Alkylpolyglycosides Decyl glucoside, Lauryl glucosideImproves solubility and stabilizes viscosity over time.[6]May introduce surfactant properties to the solution.
Long-chain Ethoxylated Amines Ethoxylated tallow amineCan further decrease the initial viscosity of aqueous solutions.[6]Effective in aqueous dilutions; compatibility with non-aqueous systems may vary.

Experimental Protocols

Protocol 1: Method for Viscosity Reduction using a Solvent
  • Solvent Selection: Choose a solvent that is compatible with your experimental system and is a good solvent for this compound. Ethanol is a potential candidate.[5]

  • Determine the Desired Concentration: Start by preparing a series of dilutions of this compound in the chosen solvent (e.g., 10%, 25%, 50% v/v).

  • Mixing: In a well-ventilated fume hood, add the appropriate volume of this compound to the solvent in a suitable container.

  • Homogenization: Mix the solution thoroughly using a vortex mixer or an overhead stirrer until it is homogeneous.

  • Viscosity Measurement (Optional): If a viscometer is available, measure the viscosity of each dilution to determine the optimal concentration for your application.

  • Equilibration: Allow the solution to equilibrate to the experimental temperature before use.

Protocol 2: General Handling Procedure for Pumping Viscous this compound
  • System Setup:

    • Select a pump suitable for viscous fluids (e.g., peristaltic or high-force syringe pump).

    • Use wide-bore, chemically resistant tubing.

    • Ensure all connections are secure to prevent leaks under pressure.

  • Temperature Control (Recommended):

    • If possible, gently warm the reservoir of this compound to reduce its viscosity.

    • Consider using a heated pump head or heat-tracing the tubing for long transfer lines.

  • Priming the Pump:

    • Set the pump to a very low speed.

    • Begin pumping to slowly prime the tubing with this compound.

    • Visually inspect for air bubbles and continue priming until the line is filled.

  • Pumping Operation:

    • Gradually increase the pump speed to the desired flow rate.

    • Monitor the pump for signs of strain and the tubing for any signs of expansion or leakage.

    • If the flow rate is inconsistent, reduce the pump speed.

  • Shutdown and Cleaning:

    • After transfer is complete, pump a compatible solvent through the system to flush out the remaining this compound.

    • Follow appropriate waste disposal procedures for the cleaning solvent.

Visualizations

Troubleshooting_Viscosity start High Viscosity Issue Identified problem_type What is the primary issue? start->problem_type pipetting Inaccurate Pipetting problem_type->pipetting Pipetting pumping Pumping/Flow Issues problem_type->pumping Pumping mixing Poor Mixing problem_type->mixing Mixing pipetting_solutions Troubleshooting Pipetting pipetting->pipetting_solutions pumping_solutions Troubleshooting Pumping pumping->pumping_solutions mixing_solutions Troubleshooting Mixing mixing->mixing_solutions reverse_pipette Use Reverse Pipetting pipetting_solutions->reverse_pipette wide_bore_tips Use Wide-Bore Tips pipetting_solutions->wide_bore_tips slow_speed Reduce Pipetting Speed pipetting_solutions->slow_speed warm_sample Gently Warm Sample pipetting_solutions->warm_sample right_pump Select Appropriate Pump pumping_solutions->right_pump larger_tubing Increase Tubing Diameter pumping_solutions->larger_tubing reduce_rpm Reduce Pump RPM pumping_solutions->reduce_rpm heat_tracing Apply Heat Tracing pumping_solutions->heat_tracing overhead_stirrer Use Overhead Stirrer mixing_solutions->overhead_stirrer slow_mixing Increase Mixing Time mixing_solutions->slow_mixing incremental_addition Add Incrementally mixing_solutions->incremental_addition warm_mixture Warm the Mixture mixing_solutions->warm_mixture

Caption: Troubleshooting workflow for viscosity issues.

Viscosity_Reduction_Strategy start High Viscosity This compound decision Is dilution with a solvent permissible? start->decision add_solvent Add Compatible Solvent (e.g., Ethanol) decision->add_solvent Yes thermal_method Apply Thermal Method (Heating) decision->thermal_method No reduced_viscosity Lower Viscosity Solution add_solvent->reduced_viscosity mechanical_method Optimize Mechanical Method (e.g., high-torque pump) thermal_method->mechanical_method mechanical_method->reduced_viscosity Improved Handling

Caption: Decision tree for viscosity reduction strategies.

References

N,N-Diethyldodecanamide degradation pathways and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N,N-Diethyldodecanamide. This guide is designed for researchers, scientists, and drug development professionals to provide information on the stability of this compound and to troubleshoot potential issues related to its storage and handling.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

This compound, as a tertiary fatty acid amide, is generally stable under normal conditions.[1][2] However, it can be susceptible to degradation through several pathways:

  • Hydrolysis: The most common degradation pathway for amides is hydrolysis of the amide bond. This can be catalyzed by acid or base, yielding dodecanoic acid and diethylamine.[3] While amides are more resistant to hydrolysis than esters, this pathway can be significant under non-neutral pH conditions, especially at elevated temperatures.[4]

  • Microbial Degradation: While tertiary amides are generally more resistant to microbial degradation than primary and secondary amides, some microorganisms may possess enzymes capable of hydrolyzing the amide bond.[5] The initial step in the biodegradation of similar compounds, like N,N-diethyl-m-toluamide (DEET), is the hydrolysis of the amide bond to yield the corresponding carboxylic acid and diethylamine.[6]

  • Thermal Decomposition: At elevated temperatures, this compound can decompose. Hazardous decomposition products include carbon oxides (CO, CO₂) and nitrogen oxides.[7]

Q2: What are the recommended storage conditions for this compound?

To ensure the stability and integrity of this compound, it is crucial to adhere to proper storage conditions. The compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[1] One supplier notes that the compound is "air sensitive," suggesting that inert atmosphere storage may be optimal for long-term stability.[8]

Q3: How can I detect and quantify the degradation of this compound and its products?

Several analytical techniques are suitable for monitoring the degradation of this compound. The choice of method will depend on the specific degradation products being monitored and the required sensitivity.

  • Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for separating the parent compound from its degradation products.[9]

  • Mass Spectrometry (MS): When coupled with chromatography (LC-MS or GC-MS), mass spectrometry provides sensitive and specific detection and identification of the parent compound and its degradation products based on their mass-to-charge ratio and fragmentation patterns.[9][10] For a structurally similar compound, DEET, LC-MS/MS is a primary method for detecting it and its metabolites.[11]

Troubleshooting Guide

Issue 1: My sample of this compound shows signs of degradation (e.g., unexpected peaks in analysis, change in appearance) even when stored under recommended conditions.

Potential Cause Troubleshooting Step
Incompatible Container Material Ensure the storage container is made of a non-reactive material, such as amber glass with a PTFE-lined cap. Avoid plastics that may leach plasticizers or other reactive compounds.
Presence of Contaminants The sample may have been contaminated with trace amounts of acid, base, or a strong oxidizing agent, which can catalyze degradation.[1] If possible, re-purify the sample. Ensure all labware used for handling and storage is scrupulously clean.
Air Sensitivity The compound is noted to be "air sensitive".[8] For long-term storage or for highly sensitive experiments, consider flushing the container with an inert gas like argon or nitrogen before sealing.
Lot-to-Lot Variability There may be impurities from the synthesis in a specific lot of the compound that are affecting its stability. If possible, compare the stability of different lots.

Issue 2: I am observing rapid degradation of this compound during my experiment.

Potential Cause Troubleshooting Step
pH of the Experimental Medium Amide hydrolysis is accelerated by acidic or basic conditions.[3] Ensure the pH of your experimental medium is controlled and appropriate for maintaining the stability of the amide bond. Buffer the system if necessary.
Elevated Temperature High temperatures can promote thermal degradation.[7] If your experiment allows, conduct it at a lower temperature. If elevated temperatures are required, minimize the duration of heat exposure.
Light Exposure If the experiment is conducted under ambient light, photodegradation could be a contributing factor. Protect the experimental setup from light by using amber glassware or covering it with aluminum foil.
Presence of Hydrolytic Enzymes If working with biological matrices (e.g., cell lysates, tissue homogenates), endogenous enzymes like amidases could be degrading the compound.[12] Consider adding broad-spectrum protease or esterase inhibitors, or heat-inactivating the biological matrix if compatible with your experimental design.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

ParameterRecommendationRationale
Temperature CoolTo minimize thermal degradation.[7]
Atmosphere Dry, Inert (e.g., Argon, Nitrogen)To prevent hydrolysis from atmospheric moisture and potential oxidation as it is "air sensitive".[8]
Light Exposure In the dark (e.g., amber vial)To prevent photodegradation.[7]
Container Tightly sealed, non-reactive material (e.g., glass)To prevent exposure to air/moisture and avoid reaction with container material.[1]
Incompatibilities Away from strong oxidizing agents, strong acids, and bases.To avoid chemical reactions and catalyzed degradation.[1]

Table 2: Example Data from a Hypothetical Stability Study of an Amide Compound

Disclaimer: The following data is for illustrative purposes only and does not represent actual experimental results for this compound. It is intended to show the type of quantitative data that would be generated in a stability study.

ConditionTimepoint% Remaining Parent CompoundKey Degradation Product (% of initial)
4°C, Dark0 months100%0%
6 months99.5%<0.1%
12 months99.1%0.2%
25°C, Dark0 months100%0%
6 months95.2%2.1%
12 months90.8%4.5%
40°C, Dark0 months100%0%
1 month88.3%5.8%
3 months75.6%12.1%
25°C, Ambient Light0 months100%0%
1 month92.4%3.5% (Photoproduct A)
3 months81.5%8.9% (Photoproduct A)

Experimental Protocols

Protocol 1: General Protocol for Assessing Hydrolytic Stability

This protocol outlines a general method for assessing the stability of this compound in aqueous solutions at different pH values.

  • Preparation of Buffers: Prepare aqueous buffer solutions at pH 4 (e.g., acetate buffer), pH 7 (e.g., phosphate buffer), and pH 9 (e.g., borate buffer).

  • Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in a water-miscible organic solvent (e.g., acetonitrile or ethanol).

  • Incubation: Add a small aliquot of the stock solution to each buffer to achieve the desired final concentration (e.g., 10 µg/mL). Ensure the final concentration of the organic solvent is low (e.g., <1%) to not significantly alter the properties of the aqueous buffer.

  • Time Points: Incubate the solutions at a controlled temperature (e.g., 25°C or 40°C). At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), withdraw an aliquot from each solution.

  • Sample Quenching and Analysis: Immediately quench any further reaction by adding a suitable solvent and/or adjusting the pH to neutral. Analyze the samples by a validated LC-MS method to determine the concentration of the remaining this compound and to identify and quantify any degradation products.

  • Data Analysis: Plot the concentration of this compound versus time for each pH condition to determine the degradation kinetics.

Protocol 2: LC-MS Method for Quantification of this compound

This protocol is a general starting point for developing an LC-MS method for the analysis of this compound, inspired by methods for similar compounds.[5][11]

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start with a low percentage of B, ramp up to a high percentage of B to elute the compound, then return to initial conditions for re-equilibration. A typical gradient might be 5% to 95% B over 5 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Source: Electrospray Ionization (ESI), positive mode.

    • Scan Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for highest sensitivity and specificity.

    • Precursor Ion (for SIM or MS1 of MRM): [M+H]⁺ = 256.3 m/z.

    • Product Ions (for MRM): Fragmentation of the precursor ion would need to be determined experimentally. A likely fragment would correspond to the loss of the diethylamino group or cleavage of the alkyl chain.

  • Sample Preparation: Dilute samples in the initial mobile phase composition. For complex matrices, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interferences.[11]

  • Quantification: Prepare a calibration curve using standards of known this compound concentrations. An internal standard should be used to correct for variations in sample preparation and instrument response.

Visualizations

DegradationPathways Generalized Degradation Pathways for this compound cluster_hydrolysis Hydrolysis (Acid/Base/Enzyme) cluster_thermal Thermal Degradation cluster_photo Photodegradation NNDD This compound DodecanoicAcid Dodecanoic Acid NNDD->DodecanoicAcid Hydrolysis Diethylamine Diethylamine NNDD->Diethylamine Hydrolysis COx Carbon Oxides (CO, CO2) NNDD->COx High Temp NOx Nitrogen Oxides NNDD->NOx High Temp Photoproducts Various Photoproducts NNDD->Photoproducts Light (UV)

Caption: Generalized degradation pathways for this compound.

StabilityStudyWorkflow Experimental Workflow for a Stability Study Define Define Stress Conditions (pH, Temp, Light) Prepare Prepare Samples (in appropriate matrix) Define->Prepare T0 Analyze T=0 Samples Prepare->T0 Incubate Incubate under Stress Conditions Prepare->Incubate Analyze Analyze Samples (e.g., LC-MS) T0->Analyze Sample Sample at Time Points (T1, T2...Tn) Incubate->Sample Sample->Analyze Data Analyze Data (Kinetics, Degradant ID) Analyze->Data Report Report Findings Data->Report

Caption: A typical experimental workflow for conducting a chemical stability study.

TroubleshootingLogic Troubleshooting Unexpected Degradation action_node action_node start Unexpected Degradation Observed is_storage During Storage? start->is_storage is_experiment During Experiment? start->is_experiment is_storage->is_experiment No check_conditions Verify Storage Conditions (Temp, Light, Container) is_storage->check_conditions Yes check_pH Verify pH of Medium is_experiment->check_pH Yes check_purity Check Purity/ Contaminants check_conditions->check_purity check_atmosphere Consider Inert Atmosphere check_purity->check_atmosphere check_temp Check Experimental Temperature check_pH->check_temp check_light Protect from Light check_temp->check_light check_enzymes Consider Enzyme Inhibitors check_light->check_enzymes

Caption: A logical diagram for troubleshooting sources of unexpected degradation.

References

Technical Support Center: Troubleshooting Emulsion Formation with N,N-Diethyldodecanamide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N,N-Diethyldodecanamide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for challenges encountered during the formulation of emulsions with this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary functions in emulsion formulations?

A1: this compound is a fatty amide that can function as a surfactant, co-surfactant, solvent, and penetration enhancer in various formulations, including pharmaceuticals, cosmetics, and agrochemicals.[1][2] Its amphiphilic nature, possessing both a hydrophilic head (diethylamide group) and a lipophilic tail (dodecyl chain), allows it to stabilize oil-in-water (O/W) and water-in-oil (W/O) emulsions. It is also used in the preparation of microemulsions and self-emulsifying drug delivery systems (SEDDS).

Q2: What is the Hydrophilic-Lipophilic Balance (HLB) of this compound and how does it guide its application?

An HLB in this range suggests that this compound is suitable for use as an oil-in-water (O/W) emulsifier, often in combination with other surfactants to achieve the desired emulsion stability.[3][4]

Q3: What are the common signs of emulsion instability when using this compound?

A3: Emulsion instability can manifest in several ways:

  • Creaming or Sedimentation: The dispersed droplets concentrate either at the top (creaming, for O/W emulsions) or bottom (sedimentation, for W/O emulsions) of the formulation. This is a reversible process, and the emulsion can often be redispersed by gentle shaking.

  • Flocculation: The dispersed droplets aggregate into clumps without merging. This can be a precursor to coalescence.

  • Coalescence: The dispersed droplets merge to form larger droplets, leading to a decrease in the number of droplets and an increase in the average droplet size. This is an irreversible process and signifies a breakdown of the emulsion.[5]

  • Phase Separation (Breaking): The dispersed phase and the continuous phase separate into two distinct layers. This is the ultimate stage of emulsion instability.[6]

  • Phase Inversion: An O/W emulsion inverts to a W/O emulsion, or vice versa. This can be triggered by changes in temperature, electrolyte concentration, or the ratio of the oil and water phases.

Troubleshooting Common Emulsion Formation Issues

This section provides a systematic approach to diagnosing and resolving common problems encountered when formulating emulsions with this compound.

Issue 1: Failure to Form a Stable Emulsion

Symptom: The oil and water phases separate almost immediately after mixing, or a very coarse, unstable emulsion is formed.

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}

Troubleshooting workflow for initial emulsion instability.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Solution
Incorrect HLB of the Emulsifier System The overall Hydrophilic-Lipophilic Balance (HLB) of your emulsifier blend may not match the required HLB of your oil phase. For O/W emulsions, a higher HLB (typically 8-16) is needed.[3]Calculate the required HLB of your oil phase. Adjust the HLB of your emulsifier system by adding a co-emulsifier with a different HLB value. For example, to increase the HLB, you could add a more hydrophilic emulsifier like Polysorbate 80. To decrease it, a more lipophilic one like Sorbitan Monooleate (Span 80) could be used.
Insufficient Emulsifier Concentration There may not be enough this compound and any co-emulsifiers to adequately cover the surface of the oil droplets, leading to coalescence.[7]Gradually increase the total emulsifier concentration. A typical starting point is 2-10% of the total formulation weight, but the optimal concentration will depend on the specific oil and water phases.
Inadequate Homogenization Energy Insufficient energy input during mixing results in large oil droplets that are thermodynamically unstable and quickly coalesce.Increase the homogenization energy. This can be achieved by increasing the mixing speed, extending the mixing time, or using a high-shear homogenizer (e.g., a rotor-stator homogenizer or a microfluidizer).
Incompatible Ingredients Other components in your formulation (e.g., electrolytes, polymers) may be interacting with the emulsifiers and disrupting the interfacial film.Review the compatibility of all ingredients. Consider preparing a simpler emulsion with just the oil, water, and emulsifier system to confirm their compatibility before adding other components.
Issue 2: Emulsion Creaming or Sedimentation Over Time

Symptom: The emulsion appears stable initially but separates into two layers upon standing, with a concentrated layer of droplets at the top or bottom.

digraph "Troubleshooting_Creaming_Sedimentation" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=rectangle, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

}

Workflow for addressing emulsion creaming or sedimentation.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Solution
Large Droplet Size Larger droplets have a greater tendency to cream or sediment due to gravitational forces as described by Stokes' Law.[8]Reduce the average droplet size. This can be achieved by increasing the homogenization energy (higher speed, longer time) or optimizing the emulsifier concentration and HLB.
Low Viscosity of the Continuous Phase A low viscosity continuous phase allows droplets to move more freely, accelerating creaming or sedimentation.Increase the viscosity of the continuous phase. This can be done by adding a thickening agent or rheology modifier that is compatible with your system (e.g., xanthan gum, carbomers, or cellulosic polymers).
Significant Density Difference A large difference in density between the oil and water phases will drive separation.If feasible for your application, adjust the density of one of the phases. For example, in an O/W emulsion, a weighting agent can be added to the oil phase to increase its density and slow down creaming.
Issue 3: Phase Inversion

Symptom: The emulsion unexpectedly changes from O/W to W/O, or vice versa, often indicated by a significant change in viscosity and appearance.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Solution
Inappropriate Oil-to-Water Ratio As the volume of the dispersed phase increases, there is a point at which it becomes the continuous phase. For O/W emulsions, this typically occurs when the oil phase exceeds about 74% of the total volume.Adjust the phase volume ratio. Ensure the volume of your dispersed phase is below the critical point for phase inversion.
Changes in Temperature The solubility of non-ionic surfactants like this compound can be temperature-dependent. An increase in temperature can decrease the hydrophilicity of the emulsifier, favoring the formation of a W/O emulsion.Control the temperature during formulation and storage. If the application requires a wide temperature range, consider using a blend of emulsifiers that provides stability across that range.
Addition of Electrolytes High concentrations of salts can dehydrate the hydrophilic head groups of non-ionic emulsifiers, reducing their effectiveness in stabilizing an O/W emulsion and potentially causing phase inversion.Minimize the concentration of electrolytes in the aqueous phase. If salts are necessary, select emulsifiers that are more tolerant to electrolytes or use a protective colloid.

Experimental Protocols

Protocol 1: Preparation of a Basic Oil-in-Water (O/W) Emulsion

This protocol outlines a general procedure for preparing a simple O/W emulsion using this compound.

Materials:

  • Oil Phase (e.g., mineral oil, isopropyl myristate)

  • This compound

  • Co-emulsifier (optional, e.g., Polysorbate 80)

  • Deionized Water

  • Preservative (if required)

Equipment:

  • Beakers

  • Magnetic stirrer with hotplate

  • High-shear homogenizer (optional, but recommended for smaller droplet sizes)

  • Analytical balance

Procedure:

  • Prepare the Oil Phase:

    • Weigh the required amounts of the oil, this compound, and any other oil-soluble components (including a lipophilic co-emulsifier if used) into a beaker.

    • Heat the oil phase to 70-75°C while stirring gently with a magnetic stirrer until all components are fully dissolved and the mixture is uniform.

  • Prepare the Aqueous Phase:

    • In a separate beaker, weigh the deionized water and any water-soluble components (including a hydrophilic co-emulsifier if used).

    • Heat the aqueous phase to 70-75°C.

  • Emulsification:

    • Slowly add the oil phase to the aqueous phase while continuously stirring with a high-shear homogenizer.

    • Homogenize for 3-5 minutes at a moderate to high speed. The exact time and speed will need to be optimized for your specific formulation.

  • Cooling:

    • Transfer the emulsion to a magnetic stirrer and continue to stir gently while it cools to room temperature. Rapid cooling can sometimes shock the emulsion and lead to instability.

  • Final Additions:

    • Once the emulsion has cooled to below 40°C, add any temperature-sensitive ingredients, such as preservatives or fragrances.

    • Continue stirring for a few more minutes to ensure homogeneity.

Protocol 2: Characterization of Emulsion Properties

1. Droplet Size Analysis:

  • Method: Dynamic Light Scattering (DLS) is a common technique for measuring the size distribution of droplets in the sub-micron range.[9]

  • Procedure:

    • Dilute a small sample of the emulsion with deionized water to a suitable concentration to avoid multiple scattering effects.

    • Transfer the diluted sample to a cuvette.

    • Measure the droplet size distribution using a DLS instrument.

    • Record the average droplet size (Z-average) and the Polydispersity Index (PDI). A PDI value below 0.3 generally indicates a narrow and uniform droplet size distribution.

2. Viscosity Measurement:

  • Method: A rotational viscometer or rheometer can be used to measure the viscosity of the emulsion.

  • Procedure:

    • Place a sample of the undiluted emulsion in the instrument.

    • Measure the viscosity at a controlled temperature and shear rate.

    • For non-Newtonian emulsions, it is useful to measure viscosity over a range of shear rates to understand its flow behavior.

3. Stability Testing:

  • Accelerated Stability Testing:

    • Centrifugation: Centrifuge a sample of the emulsion at a specific speed (e.g., 3000 rpm) for a set time (e.g., 30 minutes). Observe for any signs of phase separation.

    • Freeze-Thaw Cycles: Subject the emulsion to alternating cycles of freezing (e.g., -10°C for 24 hours) and thawing (e.g., 25°C for 24 hours) for at least three cycles. Check for any changes in appearance, droplet size, or viscosity.

  • Long-Term Stability Testing:

    • Store samples of the emulsion at different controlled temperatures (e.g., 4°C, 25°C, and 40°C).

    • Periodically (e.g., weekly or monthly) evaluate the samples for any changes in appearance, pH, viscosity, and droplet size.

Data Presentation

The following tables provide a framework for organizing and presenting quantitative data related to your emulsion formulations.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₆H₃₃NO[1]
Molecular Weight 255.44 g/mol [1]
Appearance Clear, colorless to light yellow liquid[4]
Density 0.847 g/mL at 25°C[4]
Boiling Point 166-167°C at 2 mmHg[4]
Melting Point 3-5°C[4]
Solubility Insoluble in water; miscible with ethanol and ether.[10]

Table 2: Example Emulsion Formulation and Characterization Data

Ingredient Function Concentration (% w/w)
Mineral OilOil Phase20.0
This compoundEmulsifier4.0
Polysorbate 80Co-emulsifier1.0
Deionized WaterAqueous Phase74.5
PhenoxyethanolPreservative0.5
Property Result
Appearance White, homogenous liquid
Average Droplet Size (DLS) 250 nm
Polydispersity Index (PDI) 0.25
Viscosity (at 25°C, 10 s⁻¹) 500 mPa·s
Stability (Centrifugation) No phase separation
Stability (Freeze-Thaw) Stable after 3 cycles

By systematically addressing these common issues and following the provided protocols, researchers can effectively troubleshoot and optimize the formulation of stable and effective emulsions using this compound.

References

Technical Support Center: N,N-Diethyldodecanamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, frequently asked questions, and detailed protocols for researchers engaged in the synthesis of N,N-Diethyldodecanamide.

Troubleshooting Guide

Question 1: My reaction yield is significantly lower than expected. What are the common causes and how can I address them?

Answer: Low yields in the synthesis of this compound can arise from several factors, depending on your chosen synthetic route.

  • For Synthesis via Dodecanoyl Chloride:

    • Cause: The primary culprit is often the hydrolysis of the dodecanoyl chloride intermediate, which is highly sensitive to moisture. This reverts it back to dodecanoic acid.

    • Solution 1 (Anhydrous Conditions): Ensure all glassware is thoroughly oven-dried before use. Use anhydrous solvents and handle reagents under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination.

    • Solution 2 (Base and Temperature Control): The reaction between dodecanoyl chloride and diethylamine generates hydrochloric acid (HCl) as a byproduct.[1] This HCl can protonate the diethylamine, rendering it non-nucleophilic. To prevent this, add a tertiary amine base, such as triethylamine (TEA) or pyridine, to the reaction mixture to scavenge the HCl.[2][3] It is also crucial to control the temperature, as the reaction is often exothermic; adding the acyl chloride slowly to a cooled solution of the amine can prevent side reactions.

  • For Synthesis via Direct Carboxylic Acid Coupling:

    • Cause: Incomplete activation of the dodecanoic acid is a frequent issue. The direct reaction between a carboxylic acid and an amine is very slow due to a competing acid-base reaction that forms a stable ammonium salt.[1]

    • Solution 1 (Effective Coupling Agents): Use a proven coupling agent to activate the carboxylic acid. Common choices for large-scale synthesis include carbodiimides like EDC, often used with additives like HOBt to reduce side reactions. For smaller scales, peptide coupling reagents like HATU or HBTU are highly effective.

    • Solution 2 (Reaction Time & Temperature): Some coupling reactions require extended reaction times or gentle heating to proceed to completion. Monitor the reaction's progress using Thin-Layer Chromatography (TLC) to determine the optimal reaction time.

Question 2: My final product is impure. I suspect unreacted starting material is present. How can I improve purification?

Answer: Removing starting materials is crucial for obtaining a pure product.

  • Removing Unreacted Dodecanoic Acid: If your synthesis started from dodecanoic acid or involved hydrolysis of dodecanoyl chloride, residual acid is a common impurity.

    • Solution (Aqueous Wash): During the work-up phase, wash the organic layer with a mild aqueous base solution, such as saturated sodium bicarbonate (NaHCO₃). The dodecanoic acid will be deprotonated to form sodium dodecanoate, which is soluble in the aqueous layer and can be separated, while the this compound remains in the organic layer.

  • Removing Unreacted Diethylamine: Diethylamine is volatile and can often be removed under reduced pressure.

    • Solution (Aqueous Wash): Washing the organic layer with a dilute acid solution, such as 1 M HCl, will protonate the excess diethylamine, forming a water-soluble salt that can be extracted into the aqueous phase. Follow this with a brine wash to remove residual water.

  • General Purification:

    • Solution (Chromatography): For high-purity requirements, silica gel column chromatography is a reliable method to separate the nonpolar this compound from more polar impurities.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

A1: The most common and robust method involves the reaction of dodecanoyl chloride with diethylamine.[2] This method, often performed under Schotten-Baumann conditions, is typically fast and high-yielding.[1][2] The process involves two main steps: the conversion of dodecanoic acid to dodecanoyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride, followed by the reaction of the isolated acyl chloride with diethylamine in the presence of a base.[1][3]

Q2: How can I monitor the progress of my reaction?

A2: Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction. Spot the reaction mixture on a TLC plate alongside spots of your starting materials (dodecanoic acid/dodecanoyl chloride and diethylamine). The disappearance of the starting material spots and the appearance of a new spot corresponding to the product indicate the reaction's progression. A suitable solvent system (e.g., a mixture of hexane and ethyl acetate) will be needed to achieve good separation on the plate.

Q3: Are there greener or milder alternatives to using thionyl chloride?

A3: Yes, while the acid chloride route is efficient, there are alternatives. Direct amide coupling using agents like EDC or HATU avoids the need for harsh chlorinating agents.[4] Furthermore, enzymatic methods using lipases are being explored as a green alternative for amide bond formation, as they operate under mild conditions and can avoid hazardous reagents and solvents.[5]

Data Presentation

Table 1: Illustrative Effect of Solvent on Acylation Yield

The following data, adapted from a similar acylation reaction, illustrates how solvent choice can impact reaction outcomes. Conditions: Dodecanoyl chloride (1.1 eq.), Diethylamine (1.2 eq.), Triethylamine (1.2 eq.) at room temperature.

SolventDielectric ConstantTypical Reaction TimeTypical Yield (%)Remarks
Dichloromethane (DCM)9.082-4 hours90-98%Excellent solvent for solubility of reactants and easy removal post-reaction.
Tetrahydrofuran (THF)7.583-6 hours85-95%Good general-purpose solvent. Must be anhydrous as it is miscible with water.
Diethyl Ether4.344-8 hours80-90%Lower boiling point requires careful temperature control. The triethylamine hydrochloride byproduct has low solubility.
Toluene2.386-12 hours75-85%Higher boiling point allows for a wider temperature range, but reactions are often slower.
Table 2: Comparison of Common Coupling Agents for Direct Amidation

This table provides a general comparison of coupling agents for the direct reaction of dodecanoic acid with diethylamine.

Coupling AgentAdditiveTypical Yield (%)AdvantagesDisadvantages
EDCHOBt or OxymaPure80-95%Cost-effective for large scale; water-soluble byproducts are easily removed.[4]Can lead to side reactions if not controlled.
DCCHOBt80-95%Highly effective and inexpensive.Forms dicyclohexylurea (DCU) byproduct, which is insoluble and requires filtration.
HATU / HBTUDIPEA (Base)90-99%Very high yields, fast reaction times, low rate of side reactions.More expensive, making them less suitable for large-scale synthesis.[4]
T3P®Pyridine or TEA (Base)85-95%Versatile and effective for large scale; byproducts are water-soluble.[4]Can be more expensive than carbodiimides.

Experimental Protocols

Protocol: Synthesis of this compound from Dodecanoyl Chloride

This protocol details the synthesis via the acyl chloride intermediate, a common and high-yielding method.

Materials:

  • Dodecanoyl chloride

  • Diethylamine

  • Triethylamine (TEA) or Pyridine

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, dropping funnel, magnetic stirrer, ice bath

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂), dissolve diethylamine (1.2 equivalents) and triethylamine (1.2 equivalents) in anhydrous DCM.

  • Cooling: Cool the flask to 0 °C using an ice-water bath.

  • Addition of Acyl Chloride: Dissolve dodecanoyl chloride (1.0 equivalent) in a small amount of anhydrous DCM and add it to a dropping funnel. Add the dodecanoyl chloride solution dropwise to the stirred amine solution over 30-60 minutes, ensuring the internal temperature remains below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction by TLC until the dodecanoyl chloride is consumed.

  • Quenching: Once the reaction is complete, cool the mixture again in an ice bath and slowly add water to quench any remaining unreacted dodecanoyl chloride.

  • Work-up: Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl (to remove excess amines).

    • Wash with saturated NaHCO₃ solution (to remove any acidic impurities).

    • Wash with brine.

  • Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.

  • Purification (Optional): If necessary, purify the crude product by vacuum distillation or silica gel column chromatography to obtain the final high-purity product.

Mandatory Visualization

Troubleshooting Workflow for Low Yield

Low_Yield_Troubleshooting Start Low Yield of This compound Method Which Synthetic Method? Start->Method AcidChloride Via Dodecanoyl Chloride Method->AcidChloride Acyl Chloride DirectCoupling Via Direct Coupling Method->DirectCoupling Carboxylic Acid CheckMoisture Moisture Contamination? AcidChloride->CheckMoisture CheckBase Inadequate Base? AcidChloride->CheckBase CheckAgent Ineffective Coupling Agent? DirectCoupling->CheckAgent CheckConditions Suboptimal Conditions? DirectCoupling->CheckConditions CheckMoisture->CheckBase No Hydrolysis Probable Hydrolysis of Acyl Chloride CheckMoisture->Hydrolysis Yes AmineProtonation Amine Protonation by HCl CheckBase->AmineProtonation Yes Sol_Dry Solution: - Use oven-dried glassware - Use anhydrous solvents - Run under inert gas Hydrolysis->Sol_Dry Sol_Base Solution: - Add 1.2 eq. of TEA or Pyridine - Ensure efficient mixing AmineProtonation->Sol_Base CheckAgent->CheckConditions No IncompleteActivation Incomplete Carboxylic Acid Activation CheckAgent->IncompleteActivation Yes SlowKinetics Slow Reaction Kinetics CheckConditions->SlowKinetics Yes Sol_Agent Solution: - Switch to a more potent agent (e.g., HATU) - Check purity of coupling agent IncompleteActivation->Sol_Agent Sol_Conditions Solution: - Increase reaction time - Gently heat if necessary - Monitor by TLC SlowKinetics->Sol_Conditions

A troubleshooting workflow for diagnosing and resolving low yield in this compound synthesis.

References

Technical Support Center: Drying of N,N-Diethyldodecanamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the effective removal of water from N,N-Diethyldodecanamide solvent. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to optimize your experimental workflow.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Solvent still appears wet after drying with molecular sieves. 1. Insufficient amount of molecular sieves. 2. Molecular sieves were not properly activated. 3. Insufficient contact time. 4. Improper storage of the dried solvent.1. Use a larger quantity of molecular sieves (e.g., 10-20% w/v). 2. Ensure molecular sieves are activated by heating to 300-350°C under vacuum for several hours before use.[1] 3. Allow the solvent to stand over the molecular sieves for at least 24-48 hours.[2] 4. Store the dried solvent over activated molecular sieves under an inert atmosphere (e.g., nitrogen or argon).[1]
Decomposition of the amide solvent is observed. Use of reactive basic desiccants (e.g., KOH, NaOH, CaH₂).Avoid using strong basic desiccants with amide solvents, as they can catalyze decomposition, especially at elevated temperatures.[3] Opt for neutral drying agents like molecular sieves.
Azeotropic distillation is ineffective at removing water. 1. Incorrect choice of entrainer. 2. Insufficient removal of the azeotrope.1. For a high-boiling amide like this compound, an entrainer such as toluene is recommended due to its suitable boiling point for forming a heteroazeotrope with water.[4][5] 2. Ensure the complete removal of the water-entrainer azeotrope by monitoring the distillation temperature and collecting the initial lower-boiling fraction until the temperature rises to that of the pure entrainer.
Vacuum distillation is too slow or inefficient. 1. Inadequate vacuum. 2. Insufficient heating. 3. "Bumping" of the solvent.1. Check the vacuum system for leaks and ensure the pump is capable of achieving the required pressure to lower the boiling point significantly.[6] 2. Use a heating mantle with a stirrer to ensure even heating.[7] 3. Use a Claisen adapter and a stir bar or boiling chips to prevent bumping.[7]

Frequently Asked Questions (FAQs)

Q1: What is the most effective method for drying this compound?

A1: For achieving very low water content (sub-ppm levels), the use of activated 3Å or 4Å molecular sieves is highly effective and generally the safest method.[2][3] Azeotropic distillation with an appropriate entrainer like toluene can also be very effective, particularly for removing larger quantities of water.

Q2: Can I use common desiccants like anhydrous sodium sulfate or magnesium sulfate?

A2: While anhydrous sodium sulfate and magnesium sulfate can remove bulk water, they are generally less efficient at achieving the very low water content required for moisture-sensitive reactions compared to molecular sieves.[3]

Q3: How can I determine the water content in my this compound solvent?

A3: The most accurate and widely used method for determining trace amounts of water in organic solvents is Karl Fischer titration.[8][9] This technique is highly sensitive and specific to water.

Q4: Is it necessary to distill this compound after drying with molecular sieves?

A4: Distillation is not always necessary after drying with molecular sieves, especially if the solvent is to be used shortly after drying. However, for applications requiring the highest purity, distillation under reduced pressure can be performed to remove any potential non-volatile impurities.

Q5: What are the safety precautions when drying this compound?

A5: this compound may cause skin and eye irritation.[10][11] Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses. When heating the solvent, use a well-ventilated fume hood. If using reactive drying agents, be aware of potential incompatibilities and handle them with appropriate care.

Data Presentation

The following table summarizes the typical residual water content in a comparable amide solvent (N,N-Dimethylformamide, DMF) after treatment with various drying agents. This data can be used as a general guideline for selecting a suitable drying method for this compound.

Drying AgentConditionsResidual Water Content (ppm)Reference(s)
3Å Molecular SievesSequential drying< 10[12]
4Å Molecular SievesStatic drying~50[3]
Calcium Hydride (CaH₂)Distillation~80[12]
Barium Oxide (BaO)Distillation~22[12]
Phosphorus Pentoxide (P₂O₅)Distillation~22[12]
Anhydrous Magnesium Sulfate (MgSO₄)Static drying~250[3]

Note: The efficiency of drying agents can be solvent-dependent. The data for DMF provides a strong indication of performance for other N,N-dialkylamides.

Experimental Protocols

Drying with Molecular Sieves

Objective: To reduce the water content of this compound to low ppm levels.

Materials:

  • This compound

  • 3Å or 4Å Molecular Sieves

  • Oven

  • Schlenk flask or other suitable airtight container

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Activation of Molecular Sieves: Place the molecular sieves in a flask and heat in an oven at 300-350°C under vacuum for at least 4 hours (overnight is recommended).[1]

  • Cool the activated sieves to room temperature under a stream of inert gas or in a desiccator.

  • Drying: Add the activated molecular sieves (10-20% of the solvent volume) to the this compound in a Schlenk flask.

  • Seal the flask and allow the solvent to stand for at least 24 hours, with occasional swirling. For optimal drying, a longer period (48-72 hours) is beneficial.[2]

  • Storage: The dried solvent can be stored over the molecular sieves under an inert atmosphere. To use, carefully decant or cannulate the required amount of solvent.

Azeotropic Distillation

Objective: To remove a significant amount of water from this compound.

Materials:

  • This compound

  • Toluene (entrainer)

  • Distillation apparatus with a Dean-Stark trap

  • Heating mantle

  • Condenser

Procedure:

  • Set up the distillation apparatus with a Dean-Stark trap.

  • Charge the distillation flask with this compound and toluene (approximately 10-20% by volume).

  • Heat the mixture to reflux. The water and toluene will form a heteroazeotrope and distill over.

  • In the Dean-Stark trap, the condensed azeotrope will separate into two layers: a lower, denser water layer and an upper toluene layer.

  • The toluene layer will overflow from the trap and return to the distillation flask.

  • Continue the distillation until no more water collects in the trap.

  • After cooling, the dried this compound remains in the distillation flask. The residual toluene can be removed by simple or vacuum distillation.

Vacuum Distillation

Objective: To purify this compound and remove residual water and other volatile impurities.

Materials:

  • Pre-dried this compound

  • Vacuum distillation apparatus (including a Claisen adapter)

  • Vacuum pump

  • Heating mantle with stirrer

  • Cold trap

Procedure:

  • Assemble the vacuum distillation apparatus, ensuring all joints are properly greased and sealed.[7]

  • Place the pre-dried this compound and a stir bar in the distillation flask.

  • Connect the apparatus to a vacuum pump with a cold trap in between.

  • Gradually apply vacuum to the system.

  • Once a stable, low pressure is achieved, begin heating the distillation flask gently.

  • Collect the fraction that distills at a constant temperature at the given pressure.

  • Once the distillation is complete, cool the system to room temperature before releasing the vacuum.

Visualizations

Drying_Workflow cluster_start Start cluster_methods Drying Methods cluster_verification Verification cluster_end End Product start Wet this compound mol_sieves Molecular Sieves start->mol_sieves Common & Safe azeo Azeotropic Distillation start->azeo Bulk Water Removal karl_fischer Karl Fischer Titration mol_sieves->karl_fischer vac_dist Vacuum Distillation azeo->vac_dist Further Purification vac_dist->karl_fischer end Dry this compound karl_fischer->end

Caption: Workflow for drying this compound.

Troubleshooting_Logic cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions problem Solvent Still Wet? cause1 Inactive Sieves problem->cause1 cause2 Insufficient Sieves/Time problem->cause2 cause3 Improper Storage problem->cause3 solution1 Re-activate Sieves (Heat under vacuum) cause1->solution1 solution2 Increase Amount/Duration cause2->solution2 solution3 Store under Inert Gas cause3->solution3

Caption: Troubleshooting flowchart for molecular sieve drying.

References

Technical Support Center: Scaling Up Reactions with N,N-Diethyldodecanamide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis and scale-up of N,N-Diethyldodecanamide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) encountered during the scale-up of this long-chain fatty amide.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound, and which is most suitable for scale-up?

A1: The most prevalent laboratory-scale synthesis involves the reaction of dodecanoyl chloride with diethylamine.[1][2][3] This method is often favored for its high reactivity. An alternative route is the direct amidation of dodecanoic acid with diethylamine, which requires a coupling agent (e.g., HATU, EDC/HOBt) or high temperatures to drive the reaction.[4] For industrial-scale production, the acyl chloride route is common due to its rapid reaction kinetics, though it requires careful handling of the corrosive and water-sensitive dodecanoyl chloride. The direct amidation route avoids the use of thionyl chloride but may present challenges in catalyst removal and require more energy-intensive conditions to remove the water byproduct.[5][6]

Q2: My reaction yield has significantly dropped after moving from a 1L to a 100L reactor. What are the likely causes?

A2: A drop in yield upon scale-up is a common issue and can be attributed to several factors that become more pronounced at a larger scale. These include:

  • Inefficient Heat Transfer: Amidation reactions are often exothermic. In a larger reactor, the surface-area-to-volume ratio decreases, making it more difficult to dissipate the heat of reaction. This can lead to localized overheating, causing decomposition of reactants or products and the formation of byproducts.[7]

  • Poor Mixing: Achieving homogeneous mixing in a large reactor is more challenging.[8] Inadequate mixing can result in localized "hot spots" or areas of high reactant concentration, leading to side reactions. It can also hinder the interaction between reactants, resulting in an incomplete reaction.

  • Mass Transfer Limitations: If the reaction involves multiple phases (e.g., a solid byproduct in a liquid), the rate of reaction can be limited by the speed at which reactants move between phases. This becomes more critical at larger scales.

  • Extended Reaction Times: Slower addition of reactants, often necessary for temperature control at scale, can prolong the overall reaction time, potentially leading to the degradation of sensitive compounds.

Q3: What are the common byproducts I should expect when scaling up the synthesis of this compound via the acyl chloride route?

A3: When reacting dodecanoyl chloride with diethylamine, several byproducts can form, especially under non-ideal conditions often encountered during scale-up:

  • Diethylamine Hydrochloride: This salt precipitates as a white solid during the reaction as a second equivalent of diethylamine acts as a base to neutralize the HCl formed.[9] While expected, its physical form can affect mixing and downstream processing.

  • Over-acylation Products: Although less common with secondary amines, impurities in the starting materials could lead to side reactions.

  • Hydrolysis of Dodecanoyl Chloride: If moisture is present in the reactor or solvents, dodecanoyl chloride will hydrolyze back to dodecanoic acid. This unreacted acid can complicate purification.

  • Degradation Products: At elevated temperatures, the long alkyl chain of the amide may be susceptible to degradation.

Q4: How can I improve the phase separation during the aqueous work-up of my large-scale reaction?

A4: Poor phase separation is a frequent challenge in the work-up of fatty amide syntheses. To improve this:

  • Salting Out: Adding a saturated solution of sodium chloride (brine) to the aqueous layer can increase its ionic strength, forcing the organic product into the organic phase and improving separation.[10][11]

  • Solvent Choice: Ensure the organic solvent used for extraction has a significantly different density from the aqueous phase and is a good solvent for this compound.

  • Temperature Control: Gently warming the mixture (if the product is stable) can sometimes help to break up emulsions.

  • Centrifugation: For persistent emulsions, centrifugation can be an effective, albeit equipment-intensive, solution at a larger scale.

  • Minimize Agitation Intensity: During the wash steps, use gentle agitation to mix the phases without creating a stable emulsion.

Troubleshooting Guides

Issue 1: Poor Heat Transfer and Runaway Reaction Risk

Symptoms:

  • Uncontrolled temperature increase in the reactor.

  • Discoloration of the reaction mixture.

  • Formation of unexpected byproducts.

  • Inconsistent batch-to-batch results.

Troubleshooting Steps:

  • Characterize Reaction Energetics: Use reaction calorimetry at the lab scale to determine the heat of reaction and the maximum heat release rate. This data is crucial for designing an adequate cooling system for the larger reactor.[7]

  • Optimize Reactant Addition Rate: Control the rate of addition of the more reactive species (e.g., dodecanoyl chloride) to match the cooling capacity of the reactor.

  • Improve Agitation: Ensure the agitator design and speed are sufficient to provide good mixing and facilitate heat transfer to the reactor walls. Computational Fluid Dynamics (CFD) can be used to model and optimize mixing in the reactor.[12][13]

  • Select an Appropriate Solvent: A solvent with a higher boiling point can provide a larger temperature window for the reaction, and its physical properties (viscosity, heat capacity) will influence heat transfer.

Issue 2: Incomplete Conversion at a Large Scale

Symptoms:

  • Significant amounts of starting material (dodecanoyl chloride or dodecanoic acid) remain at the end of the reaction.

  • Lower than expected yield of this compound.

Troubleshooting Steps:

  • Verify Stoichiometry: Ensure the molar ratio of reactants is correct. For the acyl chloride route, at least two equivalents of diethylamine are typically required: one to react and one to act as a base.[9]

  • Improve Mixing: As with heat transfer, poor mixing can lead to incomplete reactions. Evaluate and optimize the agitation system for the larger vessel.

  • Monitor Reaction Progress: Use in-process controls (e.g., HPLC, GC) to monitor the disappearance of starting materials and the formation of the product to determine the true endpoint of the reaction.

  • Consider a Catalyst: For direct amidation of dodecanoic acid, ensure the catalyst is active and present in the correct concentration. For reversible reactions, consider methods to remove the water byproduct to drive the reaction to completion, such as azeotropic distillation.[14][15]

Issue 3: Challenges in Product Purification and Isolation

Symptoms:

  • Difficulty in removing unreacted starting materials or byproducts.

  • Product does not meet purity specifications.

  • Low recovery after purification.

Troubleshooting Steps:

  • Optimize Crystallization: If the product is a solid at room temperature, develop a robust crystallization process. Key parameters to optimize include solvent system, cooling rate, and seeding strategy.

  • Distillation: For liquid products, vacuum distillation can be an effective purification method.[10][11] The boiling point of this compound will dictate the required vacuum and temperature.

  • Chromatography: While often a last resort at a large scale due to cost, preparative chromatography can be used to remove stubborn impurities.[16]

  • Washing Procedures: Optimize the aqueous wash steps to remove water-soluble impurities. Consider the pH of the wash water to selectively remove acidic or basic impurities.

Data Presentation

Table 1: Typical Lab-Scale Reaction Parameters for N,N-Dialkyl Fatty Amide Synthesis (Acyl Chloride Route) [10][11]

ParameterValueNotes
Reactant 1Alkanoyl Chloridee.g., Octanoyl Chloride, Hexanoyl Chloride
Reactant 2Dilute Aqueous Dialkylaminee.g., Dimethylamine
Temperature8 - 12 °CCrucial for controlling the exothermic reaction.
Stirring Time (Post-addition)~30 minutes at 8-12°C, then ~1 hour at room temperatureAllows the reaction to go to completion.
Work-upSeparation of layers, salting out with NaClNaCl helps to improve the separation of the organic product.
PurificationVacuum DistillationTo obtain the pure N,N-dialkyl fatty amide.

Table 2: Factors Influencing Heat Transfer in a Jacketed Batch Reactor [7][17]

ParameterSymbolImpact on Heat Transfer
Overall Heat Transfer CoefficientUHigher U value leads to better heat transfer.
Heat Transfer AreaALarger area allows for more efficient heat exchange.
Log Mean Temperature DifferenceΔTlnA larger temperature difference between the reaction mass and the jacket fluid increases the heat transfer rate.
Mass of Reaction MixtureMLarger mass requires more heat to be added or removed.
Specific Heat of Reaction MixtureCpHigher specific heat means more energy is required to change the temperature.
Agitator SpeedNHigher speed generally improves the heat transfer coefficient on the process side.

Experimental Protocols

Protocol 1: Lab-Scale Synthesis of a N,N-Dialkyl Fatty Amide (Illustrative) [10][11]

  • Preparation: In a jacketed glass reactor equipped with a mechanical stirrer, thermometer, and addition funnel, charge a dilute aqueous solution of diethylamine.

  • Cooling: Cool the diethylamine solution to 8-12°C using a circulating chiller.

  • Addition: Slowly add dodecanoyl chloride to the cooled diethylamine solution via the addition funnel over a period of 30-60 minutes, maintaining the temperature between 8-12°C.

  • Reaction: After the addition is complete, continue stirring at 8-12°C for 30 minutes, then allow the reaction mixture to warm to room temperature and stir for an additional hour.

  • Work-up: Transfer the reaction mixture to a separatory funnel. Separate the lower aqueous layer. Wash the organic layer with water and then with a saturated sodium chloride solution.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purification: Purify the crude product by vacuum distillation.

Mandatory Visualization

experimental_workflow start Start: Reactor Setup charge_amine Charge Diethylamine Solution start->charge_amine cool Cool to 8-12°C charge_amine->cool add_acyl_chloride Slowly Add Dodecanoyl Chloride cool->add_acyl_chloride react_cold Stir at 8-12°C for 30 min add_acyl_chloride->react_cold react_warm Warm to RT and Stir for 1 hr react_cold->react_warm workup Aqueous Work-up & Phase Separation react_warm->workup purify Vacuum Distillation workup->purify end End: Pure this compound purify->end

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic issue Low Yield at Scale heat_transfer Poor Heat Transfer? issue->heat_transfer Check Temperature Profile mixing Inadequate Mixing? issue->mixing Check Homogeneity kinetics Slow Reaction Kinetics? issue->kinetics Check Reaction Time heat_transfer->mixing No solution_heat - Control Addition Rate - Improve Agitation - Use Reaction Calorimetry heat_transfer->solution_heat Yes mixing->kinetics No solution_mixing - Optimize Impeller Design & Speed - Use CFD Modeling mixing->solution_mixing Yes solution_kinetics - Increase Temperature (if stable) - Use Catalyst - Remove Byproducts kinetics->solution_kinetics Yes

References

Validation & Comparative

A Comparative Guide to N,N-Diethyldodecanamide and DMF as Reaction Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate reaction solvent is a critical parameter in chemical synthesis, influencing reaction kinetics, product yield, and purity. For decades, N,N-Dimethylformamide (DMF) has been a ubiquitous polar aprotic solvent in the pharmaceutical and chemical industries. However, growing concerns over its toxicity and environmental impact have spurred the search for safer, more sustainable alternatives. This guide provides an objective comparison of N,N-Diethyldodecanamide and DMF, presenting available experimental data and highlighting key differences in their physical properties, applications, and safety profiles to aid in informed solvent selection.

Executive Summary

While DMF is a well-established and versatile solvent, its classification as a substance of very high concern necessitates the exploration of alternatives. This compound, a higher-molecular-weight amide, presents a potentially "greener" profile with expected lower toxicity and better biodegradability. However, a direct, comprehensive comparison of their performance in a wide range of chemical reactions is not yet readily available in the published literature. This guide summarizes the existing data to facilitate a preliminary assessment.

Physical and Chemical Properties

A comparison of the key physical and chemical properties of this compound and DMF is crucial for understanding their potential applications and handling requirements.

PropertyThis compoundDimethylformamide (DMF)
CAS Number 3352-87-2[1]68-12-2
Molecular Formula C16H33NO[1]C3H7NO
Molecular Weight 255.45 g/mol [1]73.09 g/mol
Boiling Point 166-167 °C @ 2 mm Hg[2][3]153 °C
Melting Point 3-5 °C[3]-61 °C
Density 0.847 g/mL at 25 °C[2][3]0.944 g/mL at 20 °C
Appearance Clear, colorless to light yellow liquid[2]Colorless liquid
Solubility in Water Information not availableMiscible

Performance as a Reaction Solvent

Direct comparative studies on the performance of this compound and DMF in the same chemical reactions are scarce in publicly available literature. However, we can infer potential applications and performance based on the known uses of DMF and the general properties of N,N-dialkylamides.

DMF is widely used in a variety of reactions, including:

  • Peptide Synthesis: Its ability to dissolve amino acids and coupling reagents makes it a standard solvent in solid-phase peptide synthesis (SPPS).[4]

  • Palladium-Catalyzed Cross-Coupling Reactions: It is a common solvent for Suzuki-Miyaura, Heck, and Ullmann condensations.[5][6][7][8][9][10][11][12][13]

  • Nucleophilic Substitution Reactions: Its polar aprotic nature facilitates SN2 reactions.

This compound , while less studied, is used as a pharmaceutical intermediate.[2] Its higher boiling point could be advantageous for reactions requiring elevated temperatures. The longer alkyl chain may also influence its solubility profile, potentially making it more suitable for reactions involving nonpolar substrates.

The following sections detail common experimental protocols using DMF. While no direct counterparts using this compound were found, these protocols can serve as a baseline for future comparative studies.

Experimental Protocols

1. Suzuki-Miyaura Cross-Coupling Reaction (using DMF)

  • Reaction: The palladium-catalyzed cross-coupling of an aryl halide with an arylboronic acid.

  • General Protocol: To a mixture of the aryl halide (1.0 equiv), arylboronic acid (1.2 equiv), and a base such as K2CO3 (2.0 equiv) in DMF is added a palladium catalyst (e.g., Pd(PPh3)4, 0.02-0.05 equiv). The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at 80-120 °C until the reaction is complete (monitored by TLC or GC). The mixture is then cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated to yield the crude product, which is then purified by chromatography.[8]

2. Solid-Phase Peptide Synthesis (SPPS) (using DMF)

  • Process: Stepwise addition of amino acids to a growing peptide chain on a solid support.

  • General Protocol: The resin-bound amino acid is deprotected using a solution of piperidine in DMF (typically 20%). After washing with DMF, the next Fmoc-protected amino acid is activated with a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA) in DMF and added to the resin. The coupling reaction is allowed to proceed for a specified time, after which the resin is washed again with DMF to remove excess reagents and byproducts. This cycle is repeated for each amino acid in the sequence.[4]

Safety and Environmental Impact

The drive to replace DMF stems primarily from its significant health and environmental concerns.

AspectThis compoundDimethylformamide (DMF)
Toxicity Skin and eye irritant.[14] Limited data available on long-term toxicity. A surrogate, N,N-dimethyldodecanamide, is expected to have low acute oral toxicity.[15]Classified as a substance of very high concern (SVHC). Reproductive toxicity is well-established.
Environmental Fate Expected to be biodegradable and have low bioaccumulation potential, based on data for analogous compounds like DEET.[16]Persistent in the environment and poses risks to aquatic life.
Regulatory Status Not currently under the same level of scrutiny as DMF.Use is restricted under regulations like REACH in the European Union.[17]

Logical Workflow for Solvent Selection

The decision-making process for selecting a reaction solvent involves balancing performance, safety, and environmental impact. The following diagram illustrates a logical workflow for considering this compound as an alternative to DMF.

Solvent_Selection_Workflow Start Reaction to be Performed Check_DMF Is DMF the standard solvent? Start->Check_DMF Consider_Alternative Evaluate this compound as an alternative Check_DMF->Consider_Alternative Yes Use_DMF Use DMF with appropriate safety precautions Check_DMF->Use_DMF No Assess_Properties Assess Physical Properties (Boiling Point, Polarity) Consider_Alternative->Assess_Properties Assess_Safety Assess Safety & Environmental Profile (Toxicity, Biodegradability) Assess_Properties->Assess_Safety Perform_Screening Perform Small-Scale Screening Experiments Assess_Safety->Perform_Screening Optimize_Conditions Optimize Reaction Conditions (Temperature, Concentration, Time) Perform_Screening->Optimize_Conditions Promising Results Perform_Screening->Use_DMF Poor Results Scale_Up Scale-Up Synthesis Optimize_Conditions->Scale_Up

Caption: A workflow for considering this compound as a replacement for DMF.

Signaling Pathway Analogy for Solvent Interaction

While solvents do not participate in signaling pathways in a biological sense, we can draw an analogy to illustrate how a solvent's properties can "signal" or influence a reaction's outcome.

Solvent_Influence_Pathway Solvent Solvent Properties (Polarity, Boiling Point, etc.) Solubility Reagent & Catalyst Solubility Solvent->Solubility Kinetics Reaction Kinetics Solvent->Kinetics Stability Intermediate & Product Stability Solvent->Stability Solubility->Kinetics Yield Product Yield & Purity Kinetics->Yield Stability->Yield

Caption: Analogy of how solvent properties influence reaction outcomes.

Conclusion

The transition away from hazardous solvents like DMF is a critical step towards greener and safer chemical manufacturing. This compound shows promise as a potential alternative due to its likely more favorable safety and environmental profile. However, the lack of direct comparative experimental data is a significant knowledge gap. Researchers are encouraged to conduct and publish studies that directly compare the performance of this compound and other potential DMF replacements in a variety of common and important chemical transformations. Such data will be invaluable for the broader scientific community to make informed decisions and accelerate the adoption of more sustainable chemical practices.

References

A Comparative Guide to Solvents in Solid-Phase Peptide Synthesis: N,N-Diethyldodecanamide vs. N,N-Dimethylformamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of solid-phase peptide synthesis (SPPS), the choice of solvent is paramount, influencing everything from reaction kinetics to the purity of the final peptide product. For decades, N,N-dimethylformamide (DMF) has been the solvent of choice due to its excellent solvating properties and compatibility with most SPPS resins and reagents. However, growing concerns over its reproductive toxicity have spurred a search for safer, "greener" alternatives.

This guide provides a comparative overview of a potential alternative, N,N-Diethyldodecanamide (DEDA), against the industry standard, DMF. While extensive experimental data on the performance of DEDA in SPPS is not yet widely available in peer-reviewed literature, this document outlines the key performance indicators and experimental protocols necessary for its evaluation, using the well-established characteristics of DMF as a benchmark.

Executive Summary

FeatureN,N-Dimethylformamide (DMF)This compound (DEDA)
Regulatory Status Classified as a substance of very high concern (SVHC) due to reproductive toxicity. Its use is increasingly restricted.[1]Generally considered to have a more favorable safety profile, though comprehensive toxicological data in the context of SPPS is limited.
Performance in SPPS Well-established as a highly effective solvent for both coupling and deprotection steps, with extensive supporting data.Performance data in SPPS is not readily available in the public domain. Evaluation is required.
Resin Swelling Excellent swelling for a wide range of common SPPS resins.Expected to have different swelling characteristics due to its longer alkyl chain; requires experimental validation.
Solubility High solubility for most Fmoc-protected amino acids and coupling reagents.[2][3]Solubility of SPPS reagents needs to be determined experimentally.
"Green" Profile Poor, due to toxicity and environmental concerns.Potentially more favorable due to lower toxicity, but a full lifecycle assessment is needed.

Physical and Chemical Properties

A solvent's physical and chemical properties are critical determinants of its suitability for SPPS. Key parameters include polarity, viscosity, and boiling point, which collectively influence reaction rates, resin swelling, and reagent solubility.

PropertyN,N-Dimethylformamide (DMF)This compound (DEDA)
Molecular Formula C₃H₇NOC₁₆H₃₃NO
Molecular Weight 73.09 g/mol 255.48 g/mol
Boiling Point 153 °C166-167 °C at 2 mmHg
Density 0.944 g/mL~0.847 g/mL
Polarity HighLower (expected due to long alkyl chain)

Performance in Solid-Phase Peptide Synthesis

The efficacy of a solvent in SPPS is judged by its performance in several key stages of the synthesis cycle: resin swelling, Fmoc-deprotection, and amino acid coupling.

Resin Swelling

Adequate swelling of the solid support is crucial to ensure that the reactive sites within the resin beads are accessible to the reagents.[4][5][6][7] Insufficient swelling can lead to incomplete reactions and lower peptide purity.

Table for Comparative Resin Swelling Data (Hypothetical for DEDA)

Resin TypeSwelling in DMF (mL/g)Swelling in DEDA (mL/g)
Polystyrene (PS)4.0 - 5.0Data not available
TentaGel3.5 - 4.5Data not available
ChemMatrix5.0 - 6.0Data not available
Fmoc-Deprotection

The removal of the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of the growing peptide chain is a critical step. The efficiency of this reaction is highly dependent on the solvent's ability to facilitate the action of the base (typically piperidine).

Table for Comparative Fmoc-Deprotection Efficiency (Hypothetical for DEDA)

Peptide SequenceDeprotection time in 20% Piperidine/DMFDeprotection time in 20% Piperidine/DEDAPurity of crude peptide (%)
Model Peptide 12 x 5 minData not availableData not available
"Difficult" Sequence2 x 10 minData not availableData not available
Amino Acid Coupling

The formation of the peptide bond between the free N-terminus of the resin-bound peptide and the incoming activated amino acid is the core of SPPS. The solvent must effectively dissolve the amino acid and coupling reagents to ensure a high coupling efficiency.

Table for Comparative Coupling Efficiency (Hypothetical for DEDA)

Coupling ReactionPurity in DMF (%)Purity in DEDA (%)
Standard Amino Acid>99%Data not available
Hindered Amino Acid (e.g., Aib)>95%Data not available
"Difficult" Coupling>90%Data not available

Synthesis of "Difficult" Peptides

"Difficult" peptide sequences, often rich in hydrophobic residues or prone to aggregation, present a significant challenge in SPPS.[8][9][10] The choice of solvent can play a critical role in mitigating these issues by improving the solvation of the growing peptide chain and disrupting inter-chain aggregation. The performance of DEDA in the synthesis of such challenging sequences would be a key indicator of its potential as a versatile SPPS solvent.

Experimental Protocols

Detailed and validated experimental protocols are essential for the successful implementation of any new solvent in SPPS. Below are standard protocols for key SPPS steps using DMF, which can serve as a template for the development and optimization of protocols for DEDA.

General Solid-Phase Peptide Synthesis (SPPS) Protocol (DMF)
  • Resin Swelling: The resin is swollen in DMF for 1-2 hours prior to the first amino acid coupling.[11]

  • Fmoc-Deprotection: The Fmoc group is removed by treating the resin with a solution of 20% piperidine in DMF (2 x 10 minutes).[11]

  • Washing: The resin is washed thoroughly with DMF to remove residual piperidine and by-products.

  • Amino Acid Coupling: The Fmoc-protected amino acid is pre-activated with a coupling reagent (e.g., HBTU/HOBt or DIC/Oxyma) and coupled to the resin-bound peptide in DMF for 1-2 hours.[12]

  • Washing: The resin is washed with DMF to remove excess reagents and by-products.

  • Repeat: The cycle of deprotection, washing, and coupling is repeated until the desired peptide sequence is assembled.

  • Cleavage and Deprotection: The peptide is cleaved from the resin, and side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).[12]

Visualizing the SPPS Workflow

The following diagrams, generated using Graphviz, illustrate the logical flow of the solid-phase peptide synthesis process.

digraph "SPPS Cycle" {
  graph [rankdir="LR", splines=ortho, nodesep=0.6];
  node [shape=rectangle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", penwidth=2, color="#4285F4"];
  edge [color="#34A853", penwidth=2];

Start [label="Start:\nResin-bound Amino Acid\n(Fmoc protected)", shape=Mdiamond, fillcolor="#FBBC05"]; Deprotection [label="Fmoc Deprotection\n(e.g., 20% Piperidine in Solvent)"]; Wash1 [label="Wash\n(Solvent)"]; Coupling [label="Amino Acid Coupling\n(Activated Fmoc-AA in Solvent)"]; Wash2 [label="Wash\n(Solvent)"]; Repeat [label="Repeat Cycle for\nnext Amino Acid", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; End [label="Final Peptide\n(Cleavage & Deprotection)", shape=Mdiamond, fillcolor="#FBBC05"];

Start -> Deprotection; Deprotection -> Wash1; Wash1 -> Coupling; Coupling -> Wash2; Wash2 -> Repeat [label="Continue Sequence"]; Repeat -> Deprotection [style=dashed, color="#5F6368"]; Wash2 -> End [label="Final Cycle"]; }

Figure 2: Decision pathway for evaluating a novel solvent against an established standard.

Conclusion and Future Outlook

While N,N-dimethylformamide remains the incumbent solvent in solid-phase peptide synthesis due to its well-documented and reliable performance, the drive towards greener and safer laboratory practices necessitates the exploration of alternatives. This compound presents an interesting candidate due to its likely more favorable safety profile. However, a comprehensive evaluation of its performance in all critical aspects of SPPS is required before it can be considered a viable replacement for DMF.

Future research should focus on generating robust experimental data for DEDA in SPPS, including resin swelling studies across various solid supports, kinetic analysis of Fmoc-deprotection and coupling reactions, and its efficacy in the synthesis of challenging peptide sequences. Such studies will be instrumental in determining the true potential of DEDA and other long-chain N,N-dialkylamides as next-generation solvents for a more sustainable future in peptide synthesis.

References

efficacy of N,N-Diethyldodecanamide as a plasticizer compared to phthalates

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Efficacy of N,N-Diethyldodecanamide and Phthalates as Plasticizers

The selection of an appropriate plasticizer is critical in determining the final properties and performance of polymer products, particularly for polyvinyl chloride (PVC). For decades, phthalate esters have been the industry standard due to their excellent plasticizing efficiency and cost-effectiveness. However, growing health and environmental concerns have spurred research into safer alternatives. This guide provides a detailed comparison of the efficacy of this compound, a fatty acid amide, with traditional phthalate plasticizers, offering researchers, scientists, and drug development professionals a comprehensive overview based on available experimental data.

While direct comparative studies on this compound are limited, research on structurally similar fatty acid amides, such as N,N-dibutylundecenamide (DBUA), provides valuable insights into its potential performance as a PVC plasticizer. This comparison synthesizes data from various studies to evaluate key performance indicators including mechanical properties and plasticizer migration.

Mechanical Properties: A Balancing Act of Flexibility and Strength

The primary function of a plasticizer is to increase the flexibility and workability of a polymer. This is typically measured by changes in tensile strength, elongation at break, and hardness.

Table 1: Comparison of Mechanical Properties of Plasticized PVC

PlasticizerConcentration (wt%)Tensile Strength (MPa)Elongation at Break (%)Hardness (Shore A)
N,N-dibutylundecenamide (DBUA) (as a proxy for this compound) 30Significantly Reduced¹~130% increase vs neat PVC¹Not Reported
40Further Reduced¹Not ReportedNot Reported
bis(2-ethylhexyl) phthalate (BEHP/DEHP) Not SpecifiedDecreased with increasing concentrationIncreased with increasing concentrationNot Reported
Dioctyl phthalate (DOP) Not SpecifiedDecreased with increasing concentrationIncreased with increasing concentrationNot Reported

¹Data for N,N-dibutylundecenamide (DBUA) is used as a proxy due to the lack of direct data for this compound. The study on DBUA indicated a significant reduction in Young's modulus (over 90%) and an increase in elongation at break of approximately 130% compared to unplasticized PVC when used at 30-40 wt% concentrations.[1]

The addition of plasticizers generally leads to a decrease in tensile strength and an increase in elongation at break, indicating a more flexible and less rigid material. Studies on various bio-based plasticizers show similar trends. For instance, the incorporation of a bio-plasticizer derived from waste cooking oil into PVC significantly enhanced flexibility and elongation at break while reducing tensile strength.[2]

Plasticizer Migration: A Critical Factor for Safety and Durability

A key concern with plasticizers, particularly phthalates, is their tendency to migrate or leach out of the polymer matrix over time.[3] This can lead to a loss of flexibility in the plastic and potential contamination of the surrounding environment, which is a significant issue for applications in the medical and food contact industries.

Table 2: Comparison of Plasticizer Migration

PlasticizerMigration/Leaching Characteristics
N,N-dibutylundecenamide (DBUA) (as a proxy for this compound) Better resistance to migration from PVC films compared to BEHP.[1]
bis(2-ethylhexyl) phthalate (BEHP/DEHP) Prone to migration and leaching from the PVC matrix.[4]
Phthalates (general) Generally not chemically bonded to the polymer, leading to migration.[3]

Fatty acid amides like DBUA have shown promising results in terms of migration resistance, suggesting that this compound could offer a more permanent plasticizing solution compared to conventional phthalates.[1] The lower migration potential is a significant advantage, particularly in sensitive applications.

Experimental Protocols

To ensure a clear understanding of the presented data, the following are detailed methodologies for key experiments cited in the referenced literature.

Mechanical Testing (Tensile Strength, Elongation at Break)
  • Sample Preparation: PVC films containing the specified weight percentage of the plasticizer are prepared, typically by solvent casting or melt blending, and then cut into standardized dumbbell-shaped specimens.

  • Testing Apparatus: A universal testing machine is used to perform the tensile tests.

  • Procedure: The specimen is clamped into the grips of the testing machine. The machine then pulls the specimen at a constant rate of speed until it breaks. The force required to stretch the sample and the amount it stretches before breaking are recorded.

  • Data Analysis:

    • Tensile Strength: Calculated by dividing the maximum load applied to the specimen by its original cross-sectional area.

    • Elongation at Break: Calculated as the percentage increase in the original length of the specimen at the point of fracture.

Plasticizer Migration Test
  • Sample Preparation: A circular disc of the plasticized PVC film of a known weight is prepared.

  • Extraction Medium: A suitable solvent in which the plasticizer is soluble but the PVC is not (e.g., hexane, petroleum ether) is chosen.

  • Procedure: The PVC disc is immersed in the extraction medium for a specified period at a controlled temperature.

  • Data Analysis: The weight loss of the PVC disc after extraction is measured. This weight loss corresponds to the amount of plasticizer that has migrated out of the film. The result is typically expressed as a percentage of the initial plasticizer content.

Visualizing the Comparison: A Logical Workflow

The following diagram illustrates the logical workflow for evaluating and comparing the efficacy of a novel plasticizer like this compound against a standard like phthalates.

G cluster_0 Plasticizer Selection cluster_1 PVC Formulation cluster_2 Performance Evaluation This compound This compound Blending & Processing Blending & Processing This compound->Blending & Processing Phthalate Esters Phthalate Esters Phthalate Esters->Blending & Processing PVC Resin PVC Resin PVC Resin->Blending & Processing Stabilizers Stabilizers Stabilizers->Blending & Processing Lubricants Lubricants Lubricants->Blending & Processing Mechanical Testing Mechanical Testing Blending & Processing->Mechanical Testing Migration Testing Migration Testing Blending & Processing->Migration Testing Thermal Analysis Thermal Analysis Blending & Processing->Thermal Analysis Comparative Analysis Comparative Analysis Mechanical Testing->Comparative Analysis Migration Testing->Comparative Analysis Thermal Analysis->Comparative Analysis

Caption: Workflow for comparing plasticizer efficacy.

Conclusion

While direct, comprehensive data for this compound is still emerging, the available information on similar fatty acid amides suggests it holds significant promise as a viable alternative to phthalate plasticizers. The potential for reduced migration is a particularly compelling advantage, addressing one of the major drawbacks of traditional phthalates. Further research directly comparing the performance of this compound with a range of phthalates under identical experimental conditions is warranted to fully elucidate its efficacy and suitability for various applications. This guide serves as a foundational resource for professionals navigating the evolving landscape of plasticizer technology.

References

Validating the Purity of N,N-Diethyldodecanamide: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of chemical compounds is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques for validating the purity of N,N-Diethyldodecanamide, a versatile fatty acid amide. Experimental data and detailed protocols are presented to support an informed choice of methodology.

This compound is a long-chain fatty acid amide with applications in various fields, including as a pharmaceutical intermediate. The purity of this compound is paramount to ensure the safety, efficacy, and reproducibility of downstream applications. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for this purpose, offering high sensitivity and specificity for the identification and quantification of the target compound and potential impurities.

Comparison of Analytical Techniques for Purity Assessment

The choice of analytical technique for purity determination depends on several factors, including the nature of the impurities, the required sensitivity, and the available instrumentation. Besides GC-MS, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are also commonly employed.

Parameter GC-MS HPLC-UV ¹H NMR
Principle Separation by volatility and polarity, detection by mass-to-charge ratio.Separation by polarity, detection by UV absorbance.Detection of nuclear spin transitions in a magnetic field.
Typical Limit of Detection (LOD) Low (pg to ng range)[1]Moderate (ng to µg range)High (µg to mg range)
Typical Limit of Quantitation (LOQ) Low (ng range)[1]Moderate (µg range)High (mg range)
Specificity for Impurity Identification High (mass spectra provide structural information)Moderate (retention time matching with standards)High (provides detailed structural information)
Sample Throughput HighHighLow to Moderate
Destructive/Non-destructive DestructiveNon-destructive (fraction collection possible)Non-destructive
Key Advantages Excellent for volatile and semi-volatile compounds, high sensitivity, provides structural information for unknown impurities.Wide applicability, robust, good for non-volatile or thermally labile compounds.Provides unambiguous structure elucidation and quantification without a reference standard for the analyte (qNMR).
Key Disadvantages Not suitable for non-volatile or thermally labile compounds without derivatization.Co-elution can be an issue, limited structural information from UV detection alone.Lower sensitivity, complex spectra for mixtures, higher instrument cost.

Potential Impurities in this compound

Understanding the potential impurities is crucial for developing a robust analytical method. Impurities in this compound can originate from the synthesis process or degradation.

Synthesis-Related Impurities:

A common synthetic route to this compound involves the reaction of dodecanoyl chloride (the acid chloride of dodecanoic acid) with diethylamine.[2] Potential impurities from this process include:

  • Unreacted Dodecanoic Acid or Dodecanoyl Chloride: Incomplete reaction can leave residual starting materials.

  • Unreacted Diethylamine: Excess diethylamine may remain in the final product.

  • Side-Reaction Products: Undesired reactions can lead to the formation of byproducts.

Degradation-Related Impurities:

The primary degradation pathway for amides is hydrolysis, which cleaves the amide bond to yield the corresponding carboxylic acid and amine.[3][4][5]

  • Dodecanoic Acid: Resulting from the hydrolysis of the amide bond.

  • Diethylamine: The other product of hydrolysis.

Experimental Protocol: Purity Validation of this compound by GC-MS

This protocol provides a general framework for the analysis of this compound purity. Instrument parameters may require optimization for specific systems.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 10 mL of a suitable solvent, such as ethyl acetate or dichloromethane, to a final concentration of 1 mg/mL.

  • Vortex the solution to ensure complete dissolution.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Mass Spectrometer: Agilent 5977B or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Injector Temperature: 280 °C

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 150 °C, hold for 2 minutes.

    • Ramp to 280 °C at a rate of 15 °C/min.

    • Hold at 280 °C for 10 minutes.

  • Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: m/z 40-550.

3. Data Analysis:

  • The purity of this compound is determined by calculating the peak area percentage of the main component relative to the total peak area of all components in the chromatogram.

  • Identification of the main peak and any impurity peaks is achieved by comparing their mass spectra with a reference library (e.g., NIST) and known standards.

Workflow for GC-MS Purity Validation

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample This compound Sample Dissolution Dissolution & Vortexing Sample->Dissolution Solvent Solvent (e.g., Ethyl Acetate) Solvent->Dissolution Injection Injection into GC Dissolution->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Detection Ionization->Detection Chromatogram Total Ion Chromatogram (TIC) Detection->Chromatogram Integration Peak Integration Chromatogram->Integration LibrarySearch Mass Spectral Library Search Chromatogram->LibrarySearch Report Purity Report (%) Integration->Report LibrarySearch->Report

Caption: Workflow for purity validation of this compound using GC-MS.

Signaling Pathway and Logical Relationship Diagrams

The following diagram illustrates the logical relationship in selecting an analytical method for purity determination based on key compound properties.

Method_Selection Compound Analyte Properties Volatility Volatile / Semi-volatile? Compound->Volatility Thermal_Stability Thermally Stable? Volatility->Thermal_Stability No GCMS GC-MS Volatility->GCMS Yes Chromophore UV Chromophore Present? Thermal_Stability->Chromophore Yes HPLC HPLC-UV Thermal_Stability->HPLC No Concentration Concentration Level? Chromophore->Concentration No Chromophore->HPLC Yes NMR NMR Concentration->NMR High Derivatization Derivatization + GC-MS Concentration->Derivatization Low

Caption: Decision tree for selecting an analytical method for purity analysis.

References

A Comparative Analysis of N,N-Diethyldodecanamide and Other Tertiary Amide-Based Insect Repellents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties of Selected Tertiary Amides

A comparison of the key physicochemical properties of N,N-Diethyldodecanamide, DEET, Icaridin, and IR3535 is presented in Table 1. These properties can influence the formulation, stability, and skin penetration of the active ingredients.

PropertyThis compoundN,N-Diethyl-meta-toluamide (DEET)Icaridin (Picaridin)IR3535®
CAS Number 3352-87-2134-62-3119515-38-752304-36-6
Molecular Formula C16H33NOC12H17NOC12H23NO3C11H21NO3
Molecular Weight ( g/mol ) 255.44191.27229.32215.29
Appearance Clear colorless to light yellow liquidColorless to slightly yellow oilColorless liquidColorless and odorless oil
Boiling Point (°C) 166-167 @ 2 mmHg288-292296141 (decomposes)
Density (g/mL) 0.847 @ 25°C0.998 @ 25°C1.070.998 @ 20°C
Water Solubility InsolubleSlightly soluble0.82 g/100 mL70 g/L @ 20°C
LogP (Octanol-Water Partition Coefficient) Not available2.021.71.7

Comparative Efficacy as Insect Repellents

While direct comparative studies including this compound are lacking, extensive research has been conducted on the efficacy of DEET, Icaridin, and IR3535 against various mosquito species. The complete protection time (CPT) is a standard metric for evaluating repellent efficacy.

Active IngredientConcentrationMean Complete Protection Time (CPT) against Aedes aegypti (minutes)Notes
DEET 23.8%301.5[1]Considered the "gold standard" for insect repellents.[2] Higher concentrations generally provide longer protection.[1][3]
Icaridin 20%Comparable to 20% DEETOffers long-lasting protection, often comparable or superior to DEET.
IR3535 20%22.9 (in one study)[1]Efficacy can be variable depending on the formulation and mosquito species.
This compound Not availableNo publicly available dataPrimarily documented as a pharmaceutical intermediate and for use in photographic emulsions.

Safety and Toxicological Profile

The safety of topical insect repellents is of paramount importance. A summary of the toxicological data for the selected tertiary amides is provided in Table 3.

ParameterThis compoundN,N-Diethyl-meta-toluamide (DEET)IcaridinIR3535®
Acute Oral LD50 (rat) > 3200 mg/kg1369 mg/m3 (LC50, 4h inhalation, mice)Not available>5000 mg/kg
Skin Irritation Causes skin irritationCan cause skin irritation, especially at high concentrations.Not considered a skin irritant.Generally considered non-irritating and gentle on the skin.
Eye Irritation Causes serious eye irritationCan cause eye irritation.Can cause eye irritation.Can cause serious eye irritation.
Material Compatibility Not availableCan damage plastics, rayon, and other synthetic materials.[3]Does not dissolve plastics.Can dissolve some plastics and synthetic fabrics.

Mechanism of Action: Olfactory Signaling Pathway Disruption

The primary mechanism of action for many insect repellents, including tertiary amides, involves the disruption of the insect's olfactory system, rendering them unable to locate a host. These repellents interact with various olfactory receptors (ORs) and ionotropic receptors (IRs) located in the antennae and maxillary palps of mosquitoes. This interaction can either block the receptors from detecting host cues like carbon dioxide and lactic acid or activate them in a way that leads to an aversive behavioral response.

Insect_Olfactory_Signaling_Pathway cluster_host Host Cues cluster_mosquito Mosquito Olfactory System cluster_repellent Tertiary Amide Repellent Host_Cues Human Odors (e.g., CO2, Lactic Acid) Olfactory_Receptors Odorant Receptors (ORs) Ionotropic Receptors (IRs) Host_Cues->Olfactory_Receptors Activation Olfactory_Neuron Olfactory Sensory Neuron Olfactory_Receptors->Olfactory_Neuron Signal Transduction Antennal_Lobe Antennal Lobe (Signal Processing) Olfactory_Neuron->Antennal_Lobe Nerve Impulse Brain Brain (Behavioral Response) Antennal_Lobe->Brain Attraction Attraction Brain->Attraction Host Location Repulsion Repulsion Brain->Repulsion Aversive Behavior Repellent This compound DEET, Icaridin, IR3535 Repellent->Olfactory_Receptors Modulation/ Inhibition

Caption: Conceptual diagram of the insect olfactory signaling pathway and the disruptive effect of tertiary amide repellents.

Experimental Protocols

Evaluation of Insect Repellent Efficacy: Arm-in-Cage Method

This protocol is a standard laboratory method for assessing the efficacy of topical insect repellents against mosquitoes.

Objective: To determine the complete protection time (CPT) of a test substance against a specific mosquito species.

Materials:

  • Test substance (e.g., this compound formulation)

  • Control substance (e.g., ethanol or formulation base)

  • Cages containing a known number of host-seeking, non-blood-fed female mosquitoes (e.g., Aedes aegypti)

  • Human volunteers

  • Micropipettes or syringes for application

  • Timer

  • Personal protective equipment (PPE)

Procedure:

  • Volunteer Preparation: Volunteers should avoid using fragrances, lotions, or medicated soaps on the day of testing. An area of skin on the forearm (e.g., 300 cm²) is marked for application.

  • Repellent Application: A precise amount of the test substance (e.g., 1.0 g) is applied evenly over the marked area of one forearm. The other forearm is treated with the control substance.

  • Acclimatization: Allow a 30-minute period for the repellent to dry and equilibrate on the skin.

  • Exposure: The volunteer inserts the treated forearm into the mosquito cage for a fixed period (e.g., 3 minutes).

  • Observation: During the exposure period, the number of mosquito landings and probes (attempts to bite) are recorded.

  • Re-exposure: The exposure is repeated at regular intervals (e.g., every 30 minutes).

  • Endpoint: The test for a given volunteer is concluded when the first confirmed bite occurs. The time from application to the first confirmed bite is recorded as the CPT.

  • Data Analysis: The mean CPT across all volunteers is calculated to determine the efficacy of the repellent.

Arm_in_Cage_Workflow start Start volunteer_prep Volunteer Preparation (Wash and mark forearms) start->volunteer_prep repellent_app Apply Test and Control Substances volunteer_prep->repellent_app acclimatize 30-minute Acclimatization repellent_app->acclimatize expose Expose Forearm to Mosquitoes (3 minutes) acclimatize->expose observe Record Landings and Probes expose->observe check_bite Confirmed Bite? observe->check_bite record_cpt Record Complete Protection Time (CPT) check_bite->record_cpt Yes wait Wait 30 minutes check_bite->wait No end End record_cpt->end wait->expose

Caption: Experimental workflow for the Arm-in-Cage insect repellency test.

In Vitro Skin Penetration: OECD Test Guideline 428 (Franz Diffusion Cell)

This method is used to assess the percutaneous absorption of a topically applied substance.

Objective: To quantify the rate and extent of skin penetration of a test substance.

Materials:

  • Franz diffusion cells

  • Excised human or animal skin membranes

  • Test substance (radiolabeled if possible for accurate quantification)

  • Receptor fluid (e.g., phosphate-buffered saline)

  • Dosing syringe or pipette

  • Water bath with stirrer

  • Sample collection vials

  • Analytical instrumentation (e.g., liquid scintillation counter, HPLC)

Procedure:

  • Skin Preparation: Excised skin is mounted between the donor and receptor chambers of the Franz diffusion cell, with the stratum corneum facing the donor chamber.

  • Cell Assembly: The receptor chamber is filled with a known volume of receptor fluid, ensuring no air bubbles are trapped beneath the skin. The cells are placed in a water bath maintained at 32°C.

  • Dosing: A precise amount of the test substance is applied to the surface of the skin in the donor chamber.

  • Sampling: At predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24 hours), the entire volume of the receptor fluid is collected and replaced with fresh, pre-warmed fluid.

  • Mass Balance: At the end of the experiment, the skin surface is washed to remove any unabsorbed test substance. The skin is then separated into the stratum corneum and the epidermis/dermis. The amounts of the test substance in the receptor fluid samples, the skin wash, and the different skin layers are quantified.

  • Data Analysis: The cumulative amount of the test substance that has penetrated the skin over time is plotted. The steady-state flux and permeability coefficient are calculated.

Franz_Cell_Workflow start Start prep_skin Prepare and Mount Skin Membrane start->prep_skin assemble_cell Assemble Franz Diffusion Cell and Fill with Receptor Fluid prep_skin->assemble_cell equilibrate Equilibrate at 32°C assemble_cell->equilibrate apply_substance Apply Test Substance to Skin Surface equilibrate->apply_substance collect_samples Collect Receptor Fluid at Time Intervals apply_substance->collect_samples end_experiment End of Experiment (e.g., 24 hours) collect_samples->end_experiment Repeat until end mass_balance Perform Mass Balance (Skin Wash, Skin Layers) end_experiment->mass_balance analyze Analyze Samples for Test Substance Concentration mass_balance->analyze calculate Calculate Flux and Permeability Coefficient analyze->calculate end End calculate->end

Caption: Workflow for in vitro skin penetration testing using the Franz diffusion cell method (OECD 428).

References

Performance Showdown: N,N-Diethyldodecanamide vs. Amine and Organophosphorus Extractants in Actinide Recovery

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of N,N-Diethyldodecanamide (DEDA) with the widely-used extractants Trioctylphosphine oxide (TOPO) and Di-(2-ethylhexyl) phosphoric acid (HDEHP) for the liquid-liquid extraction of key metal ions in the nuclear fuel cycle reveals distinct performance profiles. While DEDA, a neutral amide extractant, shows promising selectivity for uranium and plutonium, the organophosphorus compounds TOPO and HDEHP exhibit broader applicability for a range of actinides under varying acidic conditions.

This guide provides a comparative overview of the liquid-liquid extraction performance of this compound (DEDA) against two industry-standard extractants, Trioctylphosphine oxide (TOPO) and Di-(2-ethylhexyl) phosphoric acid (HDEHP). The focus is on the extraction of uranium (U), plutonium (Pu), thorium (Th), and americium (Am), critical elements in the context of nuclear fuel reprocessing and waste management. The data presented is compiled from various scientific studies to offer researchers and professionals in drug development and related scientific fields a comprehensive resource for selecting appropriate extraction systems.

Executive Summary

This compound (DEDA) demonstrates effective extraction of U(VI) and Pu(IV) from nitric acid solutions, with extraction efficiency increasing with acid concentration. A key advantage of DEDA and other N,N-dialkylamides is their complete incinerability, aligning with the CHON principle (composed only of Carbon, Hydrogen, Oxygen, and Nitrogen), which simplifies waste management. However, its performance in extracting trivalent actinides like Am(III) and tetravalent Th(IV) is significantly lower.

In contrast, Trioctylphosphine oxide (TOPO), a neutral organophosphorus extractant, exhibits strong extraction capabilities for U(VI) and Pu(IV). When used in synergistic combination with HDEHP, it can also efficiently extract trivalent actinides.

Di-(2-ethylhexyl) phosphoric acid (HDEHP), an acidic organophosphorus extractant, is highly effective for the extraction of trivalent actinides such as Am(III) and Cm(III) from solutions with low acidity. Its extraction efficiency for these elements decreases at higher acid concentrations. HDEHP is also a potent extractant for tetravalent actinides like Th(IV).

Performance Comparison

The following tables summarize the quantitative data on the distribution coefficients (D) for the extraction of selected metal ions by DEDA, TOPO, and HDEHP under various conditions. The distribution coefficient represents the ratio of the concentration of the metal ion in the organic phase to its concentration in the aqueous phase at equilibrium.

Table 1: Distribution Coefficients (D) for Metal Ion Extraction with this compound (DEDA)

Metal IonAqueous Phase (Nitric Acid)DEDA ConcentrationDiluentDistribution Coefficient (D)
U(VI)6 mol/L0.3 MToluene>10[1]
Pu(IV)6 mol/L0.3 MToluene>10[1]
Th(IV)0.1 - 6 mol/L0.3 MToluene<0.04[1]
Am(III)0.1 - 6 mol/L0.3 MToluene<0.001[1]

Table 2: Distribution Coefficients (D) for Metal Ion Extraction with Trioctylphosphine oxide (TOPO)

Metal IonAqueous Phase (Nitric Acid)TOPO ConcentrationDiluentDistribution Coefficient (D)
U(VI)2 - 7 mol/L0.2 MDodecaneQuantitative Extraction[2]
Pu(IV)2 - 7 mol/L0.2 MDodecaneQuantitative Extraction[2]
Am(III)VariableSynergistic mixture with HBPHAChloroformSynergistic extraction observed[3]
Cm(III)VariableSynergistic mixture with HBPHAChloroformSynergistic extraction observed[3]

Table 3: Distribution Coefficients (D) for Metal Ion Extraction with Di-(2-ethylhexyl) phosphoric acid (HDEHP)

Metal IonAqueous Phase (Nitric Acid)HDEHP ConcentrationDiluentDistribution Coefficient (D)
Am(III)Low concentration1 MSolvent 70High extraction[4]
Cm(III)Low concentration1 MSolvent 70High extraction[4]
Cf(III)<0.1 M HCl or HNO₃LN Resin-High uptake[5]
Th(IV)VariableVariableVariableEffective extraction
U(VI)Sulfuric acid leachate0.1 MKerosene/2-ethylhexan-1-olOptimal extraction at A:O of 1:1[6]

Experimental Protocols

Detailed methodologies for the key experiments are crucial for reproducibility and comparison.

Liquid-Liquid Extraction with this compound (DEDA)[1]
  • Organic Phase Preparation: A 0.3 M solution of this compound (DEDA) is prepared in toluene.

  • Aqueous Phase Preparation: Aqueous solutions containing the target actinide tracers (U, Pu, Th, Am) are prepared with nitric acid concentrations ranging from 0.1 to 6 mol/L.

  • Extraction Procedure:

    • 10 mL of the aqueous phase is mixed with 5 mL of the organic phase.

    • The mixture is vigorously stirred using a magnetic stirrer for 10 minutes to ensure equilibrium is reached.

    • The two phases are then separated by centrifugation.

  • Analysis: A 3 mL aliquot of the organic phase is transferred to a scintillation vial with 3 mL of a scintillation cocktail for counting to determine the metal ion concentration.

Liquid-Liquid Extraction with Trioctylphosphine oxide (TOPO)[2]
  • Organic Phase Preparation: A 0.2 M solution of Trioctylphosphine oxide (TOPO) is prepared in dodecane.

  • Aqueous Phase Preparation: Aqueous solutions containing U(VI) or Pu(IV) are prepared with nitric acid concentrations ranging from 2 to 7 mol/L.

  • Extraction Procedure:

    • Equal volumes of the organic and aqueous phases are contacted.

    • The mixture is agitated to facilitate mass transfer.

    • The phases are allowed to separate.

  • Stripping: The loaded organic phase can be stripped using a dilute sodium carbonate solution or acidified distilled water (0.01 mol/L HNO₃) for U(VI), and uranous nitrate or ferrous sulphamate for Pu(IV)[2].

Liquid-Liquid Extraction with Di-(2-ethylhexyl) phosphoric acid (HDEHP)[4]
  • Organic Phase Preparation: A 1 M solution of Di-(2-ethylhexyl) phosphoric acid (HDEHP) is prepared in an aliphatic kerosene solvent (Solvent 70).

  • Aqueous Phase Preparation: The sample containing actinides is leached with 1 M HNO₃ and then diluted to lower the nitric acid concentration to approximately 0.1 M.

  • Extraction Procedure:

    • The aqueous phase is contacted with the organic phase. The extraction is repeated three times for quantitative recovery.

  • Stripping:

    • Americium and curium are back-extracted from the loaded organic phase using 5 M HNO₃[4].

    • Neptunium can be stripped using a reducing solution such as 0.2 M NH₂OH·HNO₃ in 1 M HNO₃[4].

    • Plutonium is back-extracted with 60 mM TiCl₃ in 3 M HCl[4].

Visualizing the Extraction Process

The following diagrams illustrate the general workflow of a liquid-liquid extraction process and the logical relationship in selecting an extractant based on the target metal ion.

Liquid_Liquid_Extraction_Workflow Aqueous_Phase Aqueous Phase (Metal Ions in Acid) Mixing Vigorous Mixing (Contacting) Aqueous_Phase->Mixing Organic_Phase Organic Phase (Extractant in Diluent) Organic_Phase->Mixing Separation Phase Separation (Centrifugation/Settling) Mixing->Separation Loaded_Organic Loaded Organic Phase (Metal-Extractant Complex) Separation->Loaded_Organic Extraction Raffinate Aqueous Raffinate (Depleted of Metal Ions) Separation->Raffinate Stripping Stripping Loaded_Organic->Stripping Stripping_Agent Stripping Agent Stripping_Agent->Stripping Stripped_Organic Stripped Organic Phase (Recyclable) Stripping->Stripped_Organic Product Aqueous Product (Concentrated Metal Ions) Stripping->Product

Caption: General workflow of a liquid-liquid extraction and stripping process.

Extractant_Selection_Logic Start Select Target Metal Ion(s) U_Pu U(VI), Pu(IV) Start->U_Pu Am_Cm Am(III), Cm(III) Start->Am_Cm Th Th(IV) Start->Th DEDA DEDA U_Pu->DEDA High Acidity TOPO TOPO U_Pu->TOPO Moderate Acidity HDEHP HDEHP Am_Cm->HDEHP Low Acidity Th->HDEHP

Caption: Logic for selecting an extractant based on the target metal ion and acidity.

References

A Comparative Guide to the Surfactant Properties of N,N-Diethyldodecanamide and CTAB

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the surfactant properties of N,N-Diethyldodecanamide (DEDA), a nonionic surfactant, and Cetyltrimethylammonium Bromide (CTAB), a well-characterized cationic surfactant. This document is intended to assist researchers and professionals in selecting the appropriate surfactant for their specific formulation and application needs.

While extensive experimental data is available for CTAB, a widely used surfactant, there is a notable lack of publicly available quantitative data on the specific surfactant properties of this compound. Therefore, this guide will provide a comparative overview based on the general characteristics of nonionic amide-based surfactants versus cationic quaternary ammonium surfactants, supplemented with established experimental protocols to enable users to conduct their own assessments.

Overview of Surfactant Properties

Surfactants are amphiphilic molecules that reduce the surface tension between two liquids, between a gas and a liquid, or between a liquid and a solid. Their performance is characterized by several key parameters, including Critical Micelle Concentration (CMC), surface tension at CMC, foaming ability, and emulsification index.

This compound (DEDA) is a tertiary amide with a C12 alkyl chain. As a nonionic surfactant, its hydrophilic character comes from the amide group. Nonionic surfactants are generally known for their good emulsifying and dispersing properties and are often less sensitive to water hardness and pH changes compared to ionic surfactants. They are also typically considered to be milder and less irritating, making them suitable for pharmaceutical and personal care applications.

Cetyltrimethylammonium Bromide (CTAB) is a quaternary ammonium salt with a C16 alkyl chain. As a cationic surfactant, it carries a positive charge at its hydrophilic head group. Cationic surfactants are known for their strong interaction with negatively charged surfaces, making them effective conditioning agents, fabric softeners, and antimicrobial agents. CTAB is widely used in applications such as DNA extraction and as a template for the synthesis of mesoporous materials.[1]

Comparative Data

Due to the limited availability of specific experimental data for this compound, a direct quantitative comparison is not feasible at this time. The following table provides known values for CTAB and highlights the data that would be required for a comprehensive comparison with DEDA.

PropertyThis compound (DEDA)Cetyltrimethylammonium Bromide (CTAB)
Chemical Structure Nonionic - Tertiary AmideCationic - Quaternary Ammonium Bromide
Molecular Weight 255.44 g/mol [2]364.45 g/mol [3]
Critical Micelle Concentration (CMC) Data not available~0.9-1.0 mM in water[3]
Surface Tension at CMC Data not available~33-36 mN/m[3]
Foaming Ability Data not availableGenerally good foaming properties[4]
Emulsification Index Data not availableEffective emulsifier[3]
Thermal Stability Stable under normal conditions[5]Stable under normal conditions

Experimental Protocols for Surfactant Assessment

To facilitate the direct comparison of these surfactants, the following standard experimental protocols are provided. These methods can be employed to determine the key surfactant properties of this compound.

Determination of Critical Micelle Concentration (CMC)

The CMC is a fundamental property of a surfactant and can be determined by various methods that detect the onset of micelle formation.[6]

a) Surface Tension Method

  • Principle: The surface tension of a surfactant solution decreases with increasing concentration until the CMC is reached, after which it remains relatively constant.[7]

  • Procedure:

    • Prepare a series of aqueous solutions of the surfactant at various concentrations.

    • Measure the surface tension of each solution using a tensiometer (e.g., Du Noüy ring or Wilhelmy plate method).

    • Plot the surface tension as a function of the logarithm of the surfactant concentration.

    • The CMC is determined from the intersection of the two linear portions of the plot.[8]

b) Fluorescence Spectroscopy

  • Principle: A hydrophobic fluorescent probe (e.g., pyrene) is used. The probe's fluorescence emission spectrum is sensitive to the polarity of its microenvironment. Upon micelle formation, the probe partitions into the hydrophobic micellar core, leading to a change in its fluorescence properties.[9]

  • Procedure:

    • Prepare surfactant solutions of varying concentrations containing a constant, low concentration of the fluorescent probe.

    • Measure the fluorescence emission spectra of the solutions.

    • Plot a parameter of the fluorescence spectrum (e.g., the ratio of the intensity of the first and third vibronic peaks of pyrene, I1/I3) against the surfactant concentration.

    • The CMC is identified as the concentration at which a sharp change in the plotted parameter occurs.[8]

Evaluation of Foaming Properties

The ability of a surfactant to form foam and the stability of that foam are critical parameters for many applications.

Ross-Miles Method

  • Principle: This standardized method measures the initial foam height and its decay over time.[1]

  • Procedure:

    • A specific volume of the surfactant solution is allowed to fall from a defined height into a larger volume of the same solution in a graduated cylinder.[10][11]

    • The initial height of the foam generated is recorded.

    • The foam height is then measured at specific time intervals (e.g., 1, 3, and 5 minutes) to assess foam stability.[1]

Determination of Emulsification Index (E24)

The emulsification index provides a measure of the ability of a surfactant to form a stable emulsion.

  • Principle: This method quantifies the volume of the emulsion layer formed after mixing an aqueous surfactant solution with an oil phase.[4]

  • Procedure:

    • Equal volumes of the aqueous surfactant solution and an immiscible oil (e.g., kerosene or a specific oil relevant to the application) are mixed in a graduated tube.[12]

    • The mixture is vortexed for a set period (e.g., 2 minutes) to form an emulsion.

    • The mixture is allowed to stand for 24 hours.[12]

    • The height of the emulsion layer and the total height of the liquid are measured.

    • The Emulsification Index (E24) is calculated using the following formula: E24 (%) = (Height of Emulsion Layer / Total Height of Liquid) x 100[12]

Visualizing Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the workflows for the key experimental protocols described above.

CMC_Determination_Surface_Tension cluster_prep Solution Preparation cluster_measurement Measurement cluster_analysis Data Analysis start Start prep_solutions Prepare Surfactant Solutions of Varying Concentrations start->prep_solutions measure_st Measure Surface Tension of Each Solution prep_solutions->measure_st plot_data Plot Surface Tension vs. log(Concentration) measure_st->plot_data determine_cmc Determine CMC at the Inflection Point plot_data->determine_cmc end End determine_cmc->end

Caption: Workflow for CMC determination using the surface tension method.

Foaming_Ability_Ross_Miles cluster_setup Experimental Setup cluster_procedure Procedure cluster_measurement Measurement start Start setup_apparatus Setup Ross-Miles Apparatus start->setup_apparatus add_solution Add Surfactant Solution to Reservoir and Cylinder setup_apparatus->add_solution release_solution Release Solution from Reservoir add_solution->release_solution measure_initial Measure Initial Foam Height (t=0) release_solution->measure_initial measure_stability Measure Foam Height at t=1, 3, 5 min measure_initial->measure_stability end End measure_stability->end Emulsification_Index_E24 cluster_mixing Emulsion Formation cluster_incubation Incubation cluster_analysis Analysis start Start mix_solutions Mix Equal Volumes of Surfactant Solution and Oil start->mix_solutions vortex Vortex for 2 minutes mix_solutions->vortex stand Let Stand for 24 hours vortex->stand measure_heights Measure Height of Emulsion Layer and Total Liquid stand->measure_heights calculate_e24 Calculate E24 Index measure_heights->calculate_e24 end End calculate_e24->end

References

A Comparative Guide to Analytical Methods for the Quantification of N,N-Diethyldodecanamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Analytical Method Validation

The validation of analytical methods is a critical process in drug development and quality control. It ensures that a chosen method is suitable for its intended purpose, providing reliable, reproducible, and accurate data. Key validation parameters include linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). The selection of an appropriate analytical technique depends on factors such as the required sensitivity, selectivity, sample matrix, and the intended application.

Comparison of Analytical Techniques

The choice of analytical methodology for the quantification of N,N-Diethyldodecanamide is influenced by its physicochemical properties. As a long-chain fatty acid amide, it is a relatively non-polar and volatile compound, making it amenable to both gas and liquid chromatography.

FeatureHPLC-UVGC-MSLC-MS/MS
Principle Separation based on polarity, detection by UV absorbance.Separation based on volatility and polarity, detection by mass-to-charge ratio.Separation based on polarity, detection by precursor and product ion mass-to-charge ratios.
Selectivity ModerateHighVery High
Sensitivity LowerModerate to HighVery High
Sample Throughput HighModerateModerate
Instrumentation Cost LowModerateHigh
Typical Application Routine quality control, high concentration samples.Identification and quantification in complex matrices.Trace level quantification in biological and environmental samples.

Quantitative Performance Data Summary

The following table summarizes the expected performance characteristics of the three analytical methods for the quantification of this compound. Please note that this data is illustrative and based on typical performance for similar analytes, as specific validated data for this compound is not publicly available.

ParameterHPLC-UV (Hypothetical)GC-MS (Hypothetical)LC-MS/MS (Hypothetical)
Linearity (R²) > 0.998> 0.999> 0.999
Limit of Detection (LOD) ~100 ng/mL~10 ng/mL~0.1 ng/mL
Limit of Quantification (LOQ) ~300 ng/mL~30 ng/mL~0.3 ng/mL
Accuracy (% Recovery) 98 - 102%95 - 105%97 - 103%
Precision (% RSD) < 2%< 5%< 3%

Experimental Protocols

Detailed methodologies for each analytical technique are provided below. These protocols are based on established methods for similar long-chain fatty acid amides and should be validated for the specific application.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the routine quantification of this compound in formulated products or bulk material where concentrations are relatively high.

a. Sample Preparation:

  • Accurately weigh a sample containing approximately 10 mg of this compound.

  • Dissolve the sample in 100 mL of methanol to obtain a stock solution of 100 µg/mL.

  • Prepare a series of calibration standards by diluting the stock solution with the mobile phase.

b. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm)

  • Mobile Phase: Acetonitrile:Water (80:20, v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

  • Detection: UV at 210 nm

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers higher selectivity and sensitivity compared to HPLC-UV and is suitable for the analysis of this compound in more complex matrices.

a. Sample Preparation (Liquid-Liquid Extraction):

  • To 1 mL of the sample matrix, add 3 mL of a suitable organic solvent (e.g., ethyl acetate).

  • Vortex for 2 minutes to ensure thorough mixing.

  • Centrifuge at 3000 rpm for 10 minutes to separate the layers.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.

b. GC-MS Conditions:

  • Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Inlet Temperature: 280°C

  • Injection Volume: 1 µL (splitless mode)

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 1 minute

    • Ramp to 280°C at 10°C/min

    • Hold at 280°C for 5 minutes

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Scan Range: m/z 50-400

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides the highest sensitivity and selectivity, making it the method of choice for trace-level quantification of this compound in challenging matrices such as biological fluids or environmental samples.

a. Sample Preparation (Solid-Phase Extraction - SPE):

  • Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of water.

  • Load 1 mL of the sample onto the cartridge.

  • Wash the cartridge with 3 mL of 10% methanol in water to remove interferences.

  • Elute the analyte with 3 mL of acetonitrile.

  • Evaporate the eluate to dryness and reconstitute in 100 µL of the mobile phase.

b. LC-MS/MS Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 3.5 µm)

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • Start with 50% B, hold for 1 minute

    • Linearly increase to 95% B over 5 minutes

    • Hold at 95% B for 2 minutes

    • Return to initial conditions and equilibrate for 2 minutes

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometer:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode

    • Multiple Reaction Monitoring (MRM) Transitions: Specific precursor-to-product ion transitions for this compound would need to be determined experimentally.

Workflow and Process Visualization

The following diagrams illustrate the general workflow for analytical method validation and the decision-making process for selecting an appropriate analytical method.

Analytical_Method_Validation_Workflow define_scope Define Scope & Purpose set_acceptance Set Acceptance Criteria define_scope->set_acceptance linearity Linearity & Range set_acceptance->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate Precision) accuracy->precision specificity Specificity precision->specificity lod_loq LOD & LOQ specificity->lod_loq robustness Robustness lod_loq->robustness data_analysis Data Analysis robustness->data_analysis compare_criteria Compare with Criteria data_analysis->compare_criteria validation_report Validation Report compare_criteria->validation_report

A flowchart illustrating the key stages of analytical method validation.

Method_Selection_Logic node_result node_result start High Analyte Concentration? hplc_uv HPLC-UV start->hplc_uv Yes complex_matrix Complex Sample Matrix? start->complex_matrix No gc_ms GC-MS complex_matrix->gc_ms Yes lc_msms LC-MS/MS complex_matrix->lc_msms No (Trace Levels?)

A decision tree for selecting an analytical method for this compound.

Conclusion and Recommendations

The choice of the most suitable analytical method for the quantification of this compound depends on the specific requirements of the analysis.

  • HPLC-UV is a cost-effective and robust method ideal for routine quality control of bulk materials and formulations where high sensitivity is not required.

  • GC-MS offers a good balance of sensitivity and selectivity, making it suitable for the identification and quantification of this compound in more complex samples where matrix effects could be a concern.

  • LC-MS/MS is the most sensitive and selective technique, making it the preferred method for trace-level analysis in challenging matrices such as biological fluids and environmental samples.

It is imperative that any chosen method be thoroughly validated in the intended sample matrix to ensure the reliability and accuracy of the results. This guide provides a foundational framework for initiating the development and validation of analytical methods for this compound.

Unveiling the Potential of N,N-Diethyldodecanamide as a Novel Solvent for Active Pharmaceutical Ingredients: A Methodological Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quest for effective and versatile solvents for Active Pharmaceutical Ingredients (APIs) is a perpetual challenge. This guide explores the potential of N,N-Diethyldodecanamide as a promising non-aqueous solvent and provides a comprehensive framework for conducting comparative solubility studies.

While specific quantitative solubility data for a range of APIs in this compound is not extensively available in public literature, this guide furnishes the necessary protocols and data presentation structures to empower researchers to conduct their own comparative analyses. Understanding the solubility of APIs is a critical first step in formulation development, influencing bioavailability, stability, and the ultimate therapeutic efficacy of a drug product.[1][]

This compound: A Profile

This compound is a fatty amide that presents as a clear, colorless to light yellow liquid.[3] Its chemical and physical properties suggest its potential as a valuable solvent in pharmaceutical formulations.

Physicochemical Properties of this compound:

PropertyValue
CAS Number 3352-87-2[4]
Molecular Formula C16H33NO[4][5]
Molecular Weight 255.44 g/mol [5]
Boiling Point 166-167 °C @ 2 mm Hg[3][6]
Density 0.847 g/mL at 25 °C[3][6]
Physical State Liquid[4]

Its use as a pharmaceutical intermediate is noted, highlighting its relevance in the drug development pipeline.[3] The long hydrocarbon chain suggests lipophilic characteristics, which could be advantageous for dissolving poorly water-soluble APIs.[1]

A Framework for Comparative Solubility Analysis

To objectively assess the performance of this compound against other solvents, a standardized experimental protocol is essential. The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[7][8]

Experimental Protocol: Equilibrium Solubility Determination via the Shake-Flask Method

This protocol outlines the steps to determine the solubility of an API in this compound and other comparative solvents.

1. Materials and Equipment:

  • Active Pharmaceutical Ingredient (API) of interest

  • This compound (and other selected solvents for comparison)

  • Analytical balance

  • Vials with screw caps

  • Orbital shaker or thermomixer capable of maintaining a constant temperature

  • Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometer for concentration analysis

  • Volumetric flasks and pipettes

2. Procedure:

  • Preparation of Solvent: Ensure all solvents are of high purity.

  • Addition of Excess API: Add an excess amount of the API to a known volume of the solvent in a vial. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Seal the vials and place them in an orbital shaker or thermomixer set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to allow the system to reach equilibrium. The equilibration time should be sufficient to ensure that the concentration of the dissolved API in the solvent remains constant.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Subsequently, separate the saturated solution from the undissolved solid by either centrifugation or filtration. This step must be performed carefully to avoid disturbing the equilibrium.

  • Sample Dilution: Accurately dilute a known volume of the clear, saturated supernatant with a suitable solvent to bring the API concentration within the quantifiable range of the analytical method.

  • Concentration Analysis: Determine the concentration of the API in the diluted sample using a validated HPLC or UV-Vis spectrophotometric method.

  • Calculation of Solubility: Calculate the solubility of the API in the solvent, expressed in units such as mg/mL or mol/L, taking into account the dilution factor.

8. Data Presentation:

The quantitative data obtained from these experiments should be summarized in a clear and structured table for easy comparison.

Table 1: Comparative Solubility of Representative APIs in Various Solvents

Active Pharmaceutical Ingredient (API)SolventTemperature (°C)Solubility (mg/mL)
API A This compound25[Experimental Data]
Ethanol25[Experimental Data]
Propylene Glycol25[Experimental Data]
Water25[Experimental Data]
API B This compound25[Experimental Data]
Ethanol25[Experimental Data]
Propylene Glycol25[Experimental Data]
Water25[Experimental Data]
API C This compound25[Experimental Data]
Ethanol25[Experimental Data]
Propylene Glycol25[Experimental Data]
Water25[Experimental Data]

Note: This table is a template. The actual solvents and APIs for comparison should be selected based on the specific research objectives.

Visualizing the Experimental Workflow

To further clarify the experimental process, the following diagram illustrates the logical flow of the solubility determination protocol.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_output Output A Select API and Solvents B Prepare High-Purity Solvents A->B C Add Excess API to Solvent B->C D Equilibrate in Shaker C->D E Separate Saturated Solution (Centrifuge/Filter) D->E F Dilute Supernatant E->F G Analyze Concentration (HPLC/UV-Vis) F->G H Calculate Solubility G->H I Comparative Data Table H->I

Caption: Workflow for comparative API solubility determination.

By following this structured approach, researchers can generate reliable and comparable data to evaluate the potential of this compound as a valuable addition to the formulator's toolkit for solubilizing challenging APIs. This, in turn, can accelerate the development of novel and effective drug delivery systems.

References

evaluating the green chemistry metrics of N,N-Diethyldodecanamide as a solvent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Evaluating the Green Chemistry Metrics of N,N-Diethyldodecanamide as a Solvent Alternative.

The pharmaceutical and chemical industries are increasingly prioritizing green and sustainable practices to minimize environmental impact. A critical aspect of this initiative is the selection of solvents, which constitute a significant portion of waste generated in chemical processes. This guide provides a comparative evaluation of this compound against common solvents, focusing on key green chemistry metrics. The data presented here is intended to assist researchers in making informed decisions towards more sustainable chemical synthesis.

Comparative Analysis of Solvent Properties

The selection of a solvent is a critical step in designing a green and sustainable chemical process. The following table summarizes key physical, toxicological, and environmental properties of this compound and several commonly used alternative solvents.

PropertyThis compoundN,N-Dimethylformamide (DMF)Dichloromethane (DCM)2-Methyltetrahydrofuran (2-MeTHF)Ethyl Acetate (EtOAc)Dimethyl Carbonate (DMC)
Molecular Formula C₁₆H₃₃NOC₃H₇NOCH₂Cl₂C₅H₁₀OC₄H₈O₂C₃H₆O₃
Molecular Weight ( g/mol ) 255.4473.0984.9386.1388.1190.08
Boiling Point (°C) 166-167 @ 2 mmHg15339.8807790
Oral LD50 (rat, mg/kg) > 3200[1]2800 - 3010[2][3]1600 - >2000[4][5][6]300 - 2000[7]5620[8][9]> 5000[10][11][12][13]
Dermal LD50 (rabbit, mg/kg) No data available1500 - 4720[3][14]> 2000[5][6]4500> 18000 - >180000[9][15]> 2000 - >5000[10][11][13]
Environmental Fate Readily biodegradableReadily biodegradable[1][16][17]Photochemical degradation in air, degrades in water within days[18]Biodegradable, abiotic degradation by air and sunlight[19][20]Readily biodegradable in air and water[21][22][23]Readily biodegradable[10][12]
Green Chemistry Classification Data not available in major guidesProblematic/HazardousHazardous/Banned for some uses[24]Recommended/Greener alternativeRecommendedRecommended[10]

Experimental Protocols for Green Chemistry Metric Evaluation

To provide a standardized framework for evaluating and comparing solvents, the following experimental protocols for determining Process Mass Intensity (PMI) and E-Factor are outlined. These metrics are crucial for quantifying the efficiency and waste generation of a chemical process.

Protocol for Determining Process Mass Intensity (PMI)

Objective: To calculate the PMI for a given chemical reaction (e.g., amide synthesis) using a specific solvent.

Materials:

  • Reactants for the chosen synthesis

  • Solvent to be evaluated

  • Any necessary catalysts or reagents

  • Standard laboratory glassware and equipment (reaction vessel, condenser, separation funnel, rotary evaporator, etc.)

  • Analytical balance

Procedure:

  • Mass of all inputs: Accurately weigh all materials used in the process. This includes:

    • Mass of starting materials (reactants)

    • Mass of the solvent

    • Mass of all reagents (including catalysts, acids, bases, and any processing aids)

    • Mass of any water used in the reaction or work-up steps

  • Reaction setup: Assemble the reaction apparatus and carry out the synthesis according to the established procedure.

  • Work-up and isolation: After the reaction is complete, perform the necessary work-up and purification steps to isolate the desired product.

  • Mass of final product: Accurately weigh the final, dried product of sufficient purity.

  • Calculation: Calculate the PMI using the following formula:

    PMI = (Total mass of inputs (kg)) / (Mass of final product (kg))

    A lower PMI value indicates a more efficient and greener process.

Protocol for Determining E-Factor (Environmental Factor)

Objective: To calculate the E-Factor for a given chemical reaction, quantifying the amount of waste produced relative to the desired product.

Materials:

  • Same as for PMI determination.

Procedure:

  • Mass of all inputs and product: Follow steps 1-4 from the PMI protocol to determine the total mass of all materials put into the process and the mass of the isolated final product.

  • Calculation: Calculate the E-Factor using the following formula:

    E-Factor = (Total mass of inputs (kg) - Mass of final product (kg)) / (Mass of final product (kg))

    Alternatively, E-Factor = PMI - 1. A lower E-Factor is indicative of a greener process with less waste generation.

Logical Workflow for Green Solvent Selection

The process of selecting a greener solvent for a chemical synthesis can be visualized as a logical workflow. The following diagram, generated using the DOT language, illustrates the key decision-making steps.

Green_Solvent_Selection_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Hazard Assessment cluster_2 Phase 3: Experimental Validation & Quantification cluster_3 Phase 4: Final Selection start Define Reaction Requirements phys_chem Evaluate Physicochemical Properties (Solubility, Boiling Point, etc.) start->phys_chem lit_review Consult Solvent Selection Guides (e.g., CHEM21, ACS GCI) phys_chem->lit_review safety Assess Safety Hazards (Flammability, Reactivity) lit_review->safety health Evaluate Health Hazards (Toxicity, Carcinogenicity) safety->health env Analyze Environmental Hazards (Biodegradability, Ecotoxicity) health->env performance Test Solvent Performance (Yield, Reaction Time) env->performance metrics Determine Green Metrics (PMI, E-Factor) performance->metrics decision Select Optimal Green Solvent metrics->decision

Caption: A stepwise workflow for the selection of a green solvent.

Conclusion

The evaluation of green chemistry metrics is essential for the development of sustainable chemical processes. While this compound shows promise with its high boiling point and favorable oral toxicity profile, a comprehensive assessment requires further experimental data, particularly regarding its Process Mass Intensity and E-Factor in specific applications. By utilizing the provided protocols and the logical workflow, researchers can systematically evaluate this compound and other potential solvents to identify the most environmentally benign options for their synthetic needs. This data-driven approach will contribute to the broader adoption of green chemistry principles in the pharmaceutical and chemical industries.

References

Safety Operating Guide

Proper Disposal of N,N-Diethyldodecanamide: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of N,N-Diethyldodecanamide, ensuring compliance and protecting personnel and the environment. Researchers, scientists, and drug development professionals are advised to adhere to these procedures to maintain a safe laboratory environment.

This compound is a chemical compound that requires careful handling and disposal due to its potential hazards. It is known to cause skin and eye irritation and may cause respiratory irritation.[1][2][3] Adherence to proper disposal protocols is crucial to mitigate these risks and prevent environmental contamination.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound, extracted from safety data sheets (SDS). This information is critical for a comprehensive understanding of the substance's properties for safe handling and disposal.

PropertyValueRemarks/Method
Molecular Formula C16H33NO
Molecular Weight 255.44 g/mol
Boiling Point/Range 166 - 167.0 °C / 330.8 - 332.6 °F@ 2 mmHg
Flash Point > 112 °C / > 233.6 °FMethod - No information available
Density / Specific Gravity 0.8470

Experimental Protocols: Disposal Procedures

The disposal of this compound must be conducted in a manner that is compliant with local, regional, and national hazardous waste regulations.[1] The following step-by-step guide outlines the recommended procedure for its disposal.

Step 1: Personal Protective Equipment (PPE) and Safety Precautions

Before handling this compound for disposal, ensure that appropriate personal protective equipment is worn. This includes:

  • Eye Protection: Wear chemical safety goggles or a face shield.[1]

  • Hand Protection: Wear protective gloves, such as nitrile rubber.[1]

  • Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.[1]

  • Respiratory Protection: If working in an area with poor ventilation or if vapors are present, use a NIOSH-approved respirator.[1]

Always handle the chemical in a well-ventilated area, preferably within a chemical fume hood.[1]

Step 2: Waste Characterization and Segregation

It is the responsibility of the waste generator to determine if the chemical waste is classified as hazardous.[4] Based on its irritant properties, this compound waste should be considered for hazardous waste disposal.

  • Do not mix this compound waste with other incompatible waste streams. It is incompatible with strong oxidizing agents.[1][5]

  • Segregate the waste into a designated container for non-halogenated organic waste.

Step 3: Containerization and Labeling

  • Container Selection: Use a chemically resistant container that can be securely sealed. The container should be in good condition and free from leaks.

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound". The label should also include the date of accumulation and the specific hazards (e.g., "Irritant").

Step 4: Storage

  • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

  • Keep the container away from heat, sparks, open flames, and direct sunlight.[1]

  • Ensure the storage area is inaccessible to unauthorized personnel.

Step 5: Disposal

  • Arrange for the collection of the hazardous waste by a licensed environmental waste management contractor.

  • Provide the contractor with the Safety Data Sheet (SDS) for this compound.

  • Do not dispose of this compound down the drain or in regular trash.[1][6] This can lead to environmental contamination and may be in violation of regulations.

Step 6: Spill Management

In the event of a spill:

  • Evacuate the area if necessary.

  • Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand, silica gel, or universal binder.[4][7]

  • Collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.[5][7]

  • Clean the spill area thoroughly.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_prep Preparation cluster_waste_handling Waste Handling cluster_storage_disposal Storage & Disposal A Wear Appropriate PPE (Goggles, Gloves, Lab Coat) C Characterize Waste as Hazardous A->C B Work in a Well-Ventilated Area (Fume Hood) B->C D Segregate from Incompatible Materials (e.g., Strong Oxidizers) C->D E Collect in a Labeled, Sealed Container D->E F Store in Designated Hazardous Waste Accumulation Area E->F G Arrange for Licensed Waste Contractor Pickup F->G H Provide SDS to Contractor G->H

Caption: Workflow for the safe disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling N,N-Diethyldodecanamide

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory personnel, adherence to strict safety protocols is paramount when working with chemical compounds. This guide provides essential, immediate safety and logistical information for the handling and disposal of N,N-Diethyldodecanamide, ensuring the well-being of researchers and the integrity of scientific work.

This compound is a chemical compound that requires careful handling due to its potential to cause skin, eye, and respiratory irritation.[1][2] Understanding and implementing appropriate personal protective equipment (PPE) and procedural controls are critical for minimizing exposure and ensuring a safe laboratory environment.

Recommended Personal Protective Equipment (PPE)

The following table summarizes the recommended PPE for handling this compound in various laboratory scenarios. It is crucial to always wear the minimum recommended PPE and to upgrade to a higher level of protection when the risk of exposure increases.

Scenario Eye/Face Protection Skin Protection Respiratory Protection
Routine Handling & Weighing Chemical splash goggles.[3]Nitrile rubber gloves, lab coat.[3]Not required with adequate ventilation.
Preparing Solutions Chemical splash goggles and face shield.[3]Nitrile rubber gloves, chemically resistant apron over lab coat.[3]Use in a chemical fume hood.
Spill Cleanup Chemical splash goggles and face shield.[3]Chemically resistant gloves and boots, disposable coveralls.[1][3]Air-purifying respirator with organic vapor cartridges. For large spills, a self-contained breathing apparatus may be necessary.[1]
Emergency (e.g., Fire) Full-facepiece, self-contained breathing apparatus (SCBA).[1][4]Full protective, chemically resistant suit.[1][4]Positive pressure self-contained breathing apparatus (SCBA).[1][4]

Chemical and Physical Properties

A thorough understanding of a chemical's properties is fundamental to its safe handling.

Property Value
Chemical Formula C16H33NO[5]
Molecular Weight 255.44 g/mol [5]
Appearance Colorless to light yellow clear liquid[6]
Boiling Point 166 - 167.0 °C / 330.8 - 332.6 °F @ 2 mmHg[4]
Flash Point > 112 °C / > 233.6 °F[4]
Density 0.8470 g/cm³[4]
Solubility No information available[4]

Experimental Protocol for Safe Handling

This protocol outlines the standard operating procedure for the safe handling of this compound in a laboratory setting.

1. Engineering Controls:

  • Always handle this compound in a well-ventilated area.[1]
  • For procedures that may generate aerosols or vapors, use a certified chemical fume hood.[1]
  • Ensure safety showers and eyewash stations are readily accessible and have been recently tested.[3]

2. Personal Protective Equipment (PPE):

  • Prior to handling, don the appropriate PPE as specified in the table above.
  • Inspect gloves for any signs of degradation or puncture before use.

3. Handling Procedures:

  • Avoid direct contact with skin and eyes.[4]
  • Avoid inhalation of vapor or mist.[4]
  • Use compatible containers and equipment (e.g., glass, polyethylene).
  • When transferring, use a funnel to minimize the risk of spills.
  • Keep containers tightly closed when not in use.[4]

4. Storage:

  • Store in a cool, dry, and well-ventilated area.[4]
  • Keep away from heat, sparks, and open flames.[1]
  • Store separately from strong oxidizing agents.[1][4]
  • Keep containers tightly closed in a dry, cool and well-ventilated place.[4]

5. Spill Response:

  • In the event of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand).
  • For larger spills, evacuate the area and follow your institution's emergency procedures.
  • Ventilate the area and wear appropriate PPE for cleanup.[1]
  • Collect the absorbed material and contaminated items into a sealed, labeled container for disposal.

6. First Aid:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[4]
  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops.[4]
  • Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[4]
  • Ingestion: Do NOT induce vomiting. If victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid immediately.[1]

7. Disposal:

  • Dispose of waste this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.[1]
  • Do not allow the chemical to enter sewers or waterways.[1]

Workflow for Safe Handling and Disposal

The following diagram illustrates the logical flow for the safe handling and disposal of this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal A Assess Risks & Review SDS B Select & Inspect PPE A->B C Prepare Work Area (Ventilation, Spill Kit) B->C D Handle in Ventilated Area/Fume Hood C->D Proceed to Handling E Avoid Contact & Inhalation D->E F Keep Containers Closed E->F Spill Spill? E->Spill G Store in Cool, Dry, Ventilated Area F->G After Use I Collect Waste in Labeled Container F->I Generate Waste H Separate from Incompatibles G->H J Follow Institutional Disposal Procedures I->J Spill->F No SpillCleanup Follow Spill Response Protocol Spill->SpillCleanup Yes SpillCleanup->I

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.